Product packaging for C20H15Cl2N3(Cat. No.:)

C20H15Cl2N3

Cat. No.: B12619596
M. Wt: 368.3 g/mol
InChI Key: MUJXOSWQNZLZGC-UHFFFAOYSA-N
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Description

C20H15Cl2N3 is a useful research compound. Its molecular formula is this compound and its molecular weight is 368.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15Cl2N3 B12619596 C20H15Cl2N3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15Cl2N3

Molecular Weight

368.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-phenylquinazolin-4-amine;hydrochloride

InChI

InChI=1S/C20H14ClN3.ClH/c21-15-12-10-14(11-13-15)19-23-18-9-5-4-8-17(18)20(24-19)22-16-6-2-1-3-7-16;/h1-13H,(H,22,23,24);1H

InChI Key

MUJXOSWQNZLZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Novel Dichlorophenyl Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of novel dichlorophenyl triazole derivatives. The 1,2,4-triazole ring is a key pharmacophore in a wide range of therapeutic agents, including well-known antifungal drugs like fluconazole and itraconazole.[1][2] The incorporation of a dichlorophenyl group is a common strategy in medicinal chemistry to enhance biological activity.[3][4] This document details experimental protocols, summarizes key quantitative data, and visualizes complex pathways and workflows to support researchers in this field.

Core Mechanism of Action: Antifungal Activity

Triazole derivatives primarily exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[5] This is achieved by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[7][8] The inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[7][9] This disruption of membrane structure and function ultimately inhibits fungal growth and replication.[8]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51  Catalyzes Intermediate 14α-methylated sterols (Toxic Precursors) DisruptedMembrane Disrupted Cell Membrane (Growth Inhibition) Intermediate->DisruptedMembrane Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CYP51->Intermediate Accumulation CYP51->Ergosterol   demethylation Triazole Dichlorophenyl Triazole Derivative Triazole->CYP51 Inhibits

Caption: Mechanism of action of dichlorophenyl triazole antifungal agents.

Synthetic Strategies and Experimental Protocols

The synthesis of dichlorophenyl triazole derivatives often involves multi-step reactions, starting from commercially available dichlorophenyl compounds. Common strategies include the formation of a core triazole ring followed by the addition of various side chains to create a library of novel compounds.[2][10] The general workflow involves synthesis, purification, and rigorous characterization using various spectroscopic methods.

G Start Starting Materials (e.g., 2,4-Dichlorobenzoic Acid, 2,4-Dichloroacetophenone) Intermediate Intermediate Synthesis (e.g., Formation of 4-amino-5-aryl-1,2,4-triazole) Start->Intermediate Final Final Compound Synthesis (e.g., Acylation, Schiff Base Formation) Intermediate->Final Workup Reaction Workup (e.g., Extraction, Washing) Final->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, HRMS, M.P.) Purification->Characterization Bioassay Biological Evaluation (e.g., Antimicrobial Screening) Characterization->Bioassay End Lead Compound Bioassay->End

Caption: General experimental workflow for synthesis and evaluation.

Protocol 1: Synthesis of Trichloromethyl Dichlorophenyl Triazole Derivatives[11]

This protocol describes the synthesis of a key intermediate, acyl chloride (3), which is then used to produce a variety of final triazole derivatives.

Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid (2)

  • 1-(2,4-Dichlorobenzyl)-5-trichloromethyl-1,2,4-triazole-3-carboxylate (1) (10 mmol) is dissolved in EtOH (20 mL) and aqueous NaOH (1 mol/L, 10 mL).

  • The mixture is stirred at 25 °C for 5 hours.

  • Distilled water (80 mL) is added, and the mixture is acidified with concentrated HCl to a pH of 1 to induce precipitation.

  • The precipitate is collected via vacuum filtration, washed with water, and dried to afford product 2 as a white solid, which is used without further purification.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carbonyl chloride (3)

  • A mixture of compound 2 (37 mmol), thionyl chloride (137 mmol, 10 mL), and CH2Cl2 (20 mL) is stirred for 1 hour at 40 °C.

  • Five drops of N,N-dimethylformamide (DMF) are added as a catalyst.

  • After the reaction is complete, the resulting mixture is concentrated under vacuum to give compound 3 as a pale yellow solid (yield 87%). This product is used in the next step without further purification.

Step 3: General Procedure for Synthesis of Final Compounds (e.g., 5o)

  • The appropriate amine intermediate (e.g., 6-methyl-2,3-dihydro-4H-benzo[b][5][11]oxazine) (1.2 mmol) and triethylamine (1.5 mmol) are dissolved in anhydrous CH2Cl2 (20 mL).

  • The mixture is stirred in an ice bath for 10 minutes.

  • A solution of the acyl chloride intermediate (3) (1.0 mmol) in anhydrous CH2Cl2 (10 mL) is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The mixture is washed sequentially with saturated NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated under vacuum.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Dichlorophenyl Triazole Schiff Bases[1]

This protocol outlines the synthesis of Schiff bases from a 4-amino-1,2,4-triazole-3-thiol intermediate.

Step 1: Synthesis of 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate 3)

  • A mixture of a 2,4-dichlorobenzoic acid derivative (1) and thiocarbohydrazide (2) is heated as per literature methods to yield the intermediate 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol (3).[1]

Step 2: Synthesis of Schiff bases (e.g., 5j)

  • The intermediate compound (3) is treated with a substituted aromatic aldehyde (4), such as 2,4-dichlorobenzaldehyde.

  • The reaction is carried out in the presence of concentrated H2SO4 to yield the final Schiff base product (5j).[1]

  • The structure is confirmed by NMR, IR, Mass spectrometry, and elemental analysis.[1]

Data Presentation

The following tables summarize quantitative data for a selection of newly synthesized dichlorophenyl triazole derivatives from the cited literature.

Table 1: Physicochemical and Spectroscopic Data of Selected Derivatives

Compound IDYield (%)M.p. (°C)Spectroscopic Data Highlights (¹H-NMR, ¹³C-NMR, HRMS)Ref
5a 66204–205¹H-NMR (CDCl₃) δ: 7.60–6.91 (m, 7H, ArH), 4.34–4.21 (m, 3H, CH₂-CH), 1.40–1.37 (d, J = 8.4 Hz, 3H, C-CH₃)[11]
5o 78196–198¹H-NMR (CDCl₃) δ: 7.64–6.81 (m, 6H, ArH), 4.40–4.15 (m, 4H, CH₂-CH₂), 2.19 (s, 3H, C-CH₃)[11]
5p 51249–250¹H-NMR (CDCl₃) δ: 8.56–8.53 (m, 2H, ArH), 7.63–7.28 (m, 5H, ArH), 6.00 (s, 2H, CH₂)[11]
5j 79134–137¹H-NMR (DMSO-d₆) δ: 7.39–7.81 (m, 8H), 10.42 (s, 1H), 14.07 (s, 1H). MS-API: [M+H]⁺ 417.94[1]
5k 81207–209¹H-NMR (DMSO-d₆) δ: 7.27–7.49 (m, 9H), 10.42 (s, 1H), 13.82 (s, 1H). MS-API: [M+H]⁺ 383.98[1]
7b 52121-123IR (KBr, cm⁻¹): 1723.8 (C=O, ketone), 1587.1 (C=N)[12]

Table 2: Biological Activity of Selected Dichlorophenyl Triazole Derivatives

Compound IDTarget Organism / Cell LineActivity (MIC or IC₅₀)NotesRef
5o Wheat (Safener activity)Excellent at 10 µmol/LProtects wheat from injury by fenoxaprop-P-ethyl herbicide.[13]
5j Staphylococcus aureus-Strong antibacterial activity, comparable or superior to streptomycin.[1]
5j Microsporum gypseum-Strong antifungal activity, comparable or superior to ketoconazole.[1]
7b MCF-7 (Breast Cancer)IC₅₀: 12.31 ± 1.04 µMShowed better antiproliferative activity compared to cisplatin.[12]
7b Hela (Cervical Cancer)IC₅₀: 13.84 ± 1.21 µMShowed better antiproliferative activity compared to cisplatin.[12]
Fused Triazole S. aureus, B. subtilis-Good antibacterial activity against Gram-positive bacteria.[14]
Fused Triazole C. albicans, A. niger-Inhibited the growth of tested fungal strains.[14]

References

In-depth Technical Guide: Characterization of C20H15Cl2N3 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the synthesis, physicochemical properties, and biological activities of a novel class of compounds for researchers, scientists, and drug development professionals.

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry and drug development. The identification and characterization of new chemical entities with potential biological activity is the first critical step in this endeavor. This whitepaper provides a detailed overview of the chemical compound with the molecular formula C20H15Cl2N3 and its structurally related analogs. While direct experimental data for the parent compound remains to be fully elucidated in publicly accessible literature, this guide synthesizes information on analogous structures and outlines the necessary experimental and computational methodologies for its complete characterization.

This document is intended to serve as a foundational resource for researchers in academia and industry, offering a roadmap for the synthesis, purification, and comprehensive evaluation of this compound class. By presenting established protocols and data from related molecules, we aim to accelerate the investigation into the therapeutic potential of this compound and its derivatives.

Introduction to this compound and its Potential Significance

The molecular formula this compound suggests a complex aromatic structure, likely incorporating multiple ring systems and functional groups that are frequently associated with biological activity. The presence of two chlorine atoms and a nitrogen-containing heterocycle points towards potential applications in areas such as oncology, infectious diseases, and neuroscience, where similar halogenated and nitrogen-rich scaffolds have demonstrated significant therapeutic efficacy.

Analog-Based Drug Discovery: The principles of analog-based drug design are central to the exploration of novel chemical entities like this compound.[1] By systematically modifying a core scaffold, researchers can explore the structure-activity relationship (SAR), optimizing for potency, selectivity, and pharmacokinetic properties.[1] This approach leverages existing knowledge of pharmacophores and molecular interactions to rationally design new drug candidates with improved therapeutic profiles.[1]

Physicochemical and Spectroscopic Characterization

A thorough characterization of the physicochemical properties of this compound and its analogs is essential for understanding their behavior in biological systems and for formulation development. The following table summarizes key parameters that should be determined.

PropertyExperimental MethodImportance
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Confirms elemental composition and purity.
Melting Point Differential Scanning Calorimetry (DSC) or Melting Point ApparatusIndicates purity and solid-state stability.
Solubility HPLC-based methods in various solvents (e.g., water, DMSO, ethanol)Crucial for formulation and in vitro assay design.
LogP / LogD Shake-flask method or computational predictionPredicts membrane permeability and pharmacokinetic properties.
pKa Potentiometric titration or UV-Vis spectroscopyDetermines the ionization state at physiological pH, affecting receptor binding and solubility.
Crystal Structure X-ray CrystallographyProvides definitive structural information and insights into intermolecular interactions.

Spectroscopic Analysis:

TechniqueInformation Obtained
¹H and ¹³C NMR Provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, aiding in structure elucidation.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Synthesis and Purification Protocols

The synthesis of this compound and its analogs would likely involve multi-step organic synthesis. A generalized synthetic workflow is proposed below.

General Synthetic Strategy

A plausible synthetic route could involve the coupling of a dichlorinated aromatic or heteroaromatic core with a suitable nitrogen-containing fragment. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are powerful tools for the construction of such complex molecules.[2]

Example Experimental Protocol: Palladium-Catalyzed Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine or boronic acid derivative (1.2 mmol), palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), ligand (e.g., Xantphos, 0.04 mmol), and base (e.g., Cs2CO3, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the specified time (monitored by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Purification and Characterization of Analogs

Purification of the synthesized compounds is critical to ensure the reliability of biological data. High-performance liquid chromatography (HPLC) is the method of choice for obtaining high-purity samples.

HPLC Purification Protocol:

  • Column Selection: Choose a suitable stationary phase (e.g., C18 for reverse-phase) and column dimensions based on the scale of the purification.

  • Mobile Phase: Develop an appropriate gradient or isocratic mobile phase system (e.g., water/acetonitrile or water/methanol with 0.1% TFA or formic acid).

  • Sample Preparation: Dissolve the crude compound in a suitable solvent (e.g., DMSO or the mobile phase).

  • Purification: Inject the sample onto the HPLC system and collect fractions corresponding to the desired product peak.

  • Analysis: Analyze the collected fractions for purity by analytical HPLC and confirm the identity by LC-MS.

Biological Activity Evaluation

A systematic evaluation of the biological activity of this compound and its analogs is necessary to identify potential therapeutic applications. A tiered screening approach is often employed.

In Vitro Assays

A variety of in vitro assays can be used to assess the biological activity of novel compounds.[3][4] The choice of assays will depend on the therapeutic area of interest.

Assay TypeExamplePurpose
Cytotoxicity Assays MTT, MTS, or CellTiter-Glo assays on various cancer cell lines.To determine the anti-proliferative activity of the compounds.
Enzyme Inhibition Assays Kinase inhibition assays, protease inhibition assays.To identify specific molecular targets.
Antimicrobial Assays Minimum Inhibitory Concentration (MIC) determination against a panel of bacteria and fungi.To assess potential as an anti-infective agent.
Receptor Binding Assays Radioligand binding assays or fluorescence polarization assays.To determine the affinity of the compounds for specific receptors.

General Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Silico Modeling and Docking

Computational methods, such as molecular docking, can provide valuable insights into the potential binding modes of this compound and its analogs with their biological targets.[5] This information can guide the rational design of more potent and selective analogs.

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation of results and for making informed decisions in a drug discovery project.

Tabulated Data

Summarizing quantitative data in tables allows for easy comparison of the properties and activities of different analogs.

Table 1: Physicochemical Properties of this compound Analogs

Compound IDMolecular FormulaMWMelting Point (°C)LogPSolubility (µg/mL)
This compound This compoundTBDTBDTBDTBD
Analog-1...............
Analog-2...............

Table 2: In Vitro Biological Activity of this compound Analogs

Compound IDTargetIC50 / EC50 (µM)Cell LineCytotoxicity (CC50, µM)
This compound TBDTBDTBDTBD
Analog-1............
Analog-2............
Visualization of Workflows and Pathways

Visual diagrams are powerful tools for illustrating complex processes and relationships. Graphviz can be used to generate clear and informative diagrams of experimental workflows and signaling pathways.

Hypothetical Signaling Pathway Inhibition

G Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 phosphorylates Compound This compound Analog Compound->Receptor inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates Proliferation Cell Proliferation Transcription_Factor->Proliferation promotes

A diagram illustrating the hypothetical inhibition of a signaling pathway by a this compound analog.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the characterization of the novel chemical entity this compound and its analogs. By following the outlined experimental protocols and data analysis strategies, researchers can systematically investigate the physicochemical properties and biological activities of this compound class. The integration of synthetic chemistry, analytical techniques, in vitro assays, and in silico modeling will be crucial for unlocking the therapeutic potential of these molecules. Future work should focus on the synthesis of a diverse library of analogs to establish a robust structure-activity relationship, leading to the identification of lead compounds for further preclinical development.

References

Spectroscopic Analysis of Dichlorophenyl Triazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichlorophenyl triazole compounds represent a significant class of heterocyclic structures utilized extensively in medicinal chemistry and agrochemistry. Their derivatives are known for a wide range of biological activities, including antifungal, herbicidal, and anticancer properties.[1][2][3] The precise structural characterization of these compounds is paramount for understanding their structure-activity relationships (SAR) and ensuring their efficacy and safety. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular architecture, functional groups, and connectivity of atoms. This guide offers an in-depth overview of the primary spectroscopic methods used to analyze dichlorophenyl triazole compounds, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the exact structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within a molecule.

Experimental Protocol (General)

A general protocol for acquiring NMR spectra is as follows:[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified dichlorophenyl triazole compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to ensure the compound is fully dissolved.

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record the ¹H-NMR and ¹³C-NMR spectra on a spectrometer (e.g., 300, 400, or 500 MHz).[5][6]

  • Data Processing: Process the acquired Free Induction Decay (FID) signal using appropriate software to obtain the frequency-domain NMR spectrum.

¹H-NMR Data Interpretation

In dichlorophenyl triazole compounds, the ¹H-NMR spectrum reveals distinct signals for different protons:

  • Aromatic Protons: The protons on the dichlorophenyl ring typically appear as a complex multiplet in the range of δ 7.0-8.6 ppm. The splitting pattern and coupling constants (J) provide information about the substitution pattern (e.g., 2,4-dichloro vs. 3,4-dichloro).

  • Triazole Ring Protons: The proton attached to the triazole ring, if present, often appears as a singlet.

  • Aliphatic Protons: Protons on alkyl or other substituent chains will appear in their characteristic regions, with their multiplicity (singlet, doublet, triplet, etc.) indicating the number of neighboring protons.

Table 1: Example ¹H-NMR Data for Dichlorophenyl Triazole Derivatives

Compound NameSolventChemical Shifts (δ, ppm) and MultiplicityReference
Benzo[d]oxazol-3(2H)-yl(1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)methanone (5p)CDCl₃8.56–8.53 (m, 2H, ArH), 7.63–7.28 (m, 5H, ArH), 6.00 (s, 2H, CH₂)[7]
(1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(2,2,5-trimethyloxazolidin-3-yl)methanone (5u)CDCl₃7.62–7.43 (m, 3H, Ar-H), 4.34–3.47 (m, 3H, CH₂-CH), 1.79–1.72 (m, 6H, C-CH₃), 1.39–1.27 (m, 3H, C-CH₃)[7]
1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole (Penconazole)CDCl₃7.89 (s, 1H, triazolyl-H-5), 7.71 (s, 1H, triazolyl-H-3), 7.38 (d, 1H, H-3), 7.23 (q, 1H, H-5), 4.34 (d, -CH₂CH<), 3.78 (quintet, 1H, –CH₂CHCH₂-), 2.6–2.8 (m, 2H, –CHCH₂CH₂CH₃), 1.23 (sextet, 2H, -CH₂CH₃), 0.87 (t, 3H, –CH₂CH₃)[6]
¹³C-NMR Data Interpretation

The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule.

  • Aromatic Carbons: Carbons of the dichlorophenyl ring typically resonate between δ 125-140 ppm. The carbons directly attached to chlorine atoms are shifted accordingly.

  • Triazole Ring Carbons: The carbon atoms within the triazole ring appear in the range of δ 145-160 ppm.

  • Other Carbons: Carbons in carbonyl groups (C=O) appear downfield (δ > 160 ppm), while aliphatic carbons appear upfield.

Table 2: Example ¹³C-NMR Data for Dichlorophenyl Triazole Derivatives

Compound NameSolventChemical Shifts (δ, ppm)Reference
Benzo[d]oxazol-3(2H)-yl(1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)methanone (5p)CDCl₃155.06, 154.98, 154.95, 145.53, 138.22, 134.14, 133.43, 130.80, 130.58, 127.78, 127.69, 124.83, 123.50, 120.92, 113.76, 91.73, 85.08[7]
(1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(2,2,5-trimethyloxazolidin-3-yl)methanone (5u)CDCl₃158.37, 154.76, 138.06, 134.09, 133.49, 130.70, 130.53, 127.64, 96.23, 70.77, 67.28, 53.38, 46.93, 30.92, 25.67, 21.09[7]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.[7]

Experimental Protocol (General)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For techniques like Electrospray Ionization (ESI), the sample is first dissolved in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is ionized using one of several methods (e.g., ESI, Electron Impact (EI)). ESI is a "soft" ionization technique that often leaves the molecular ion intact ([M+H]⁺ or [M-H]⁻).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF)).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation
  • Molecular Ion Peak: The peak with the highest m/z value often corresponds to the molecular ion (M⁺) or a pseudo-molecular ion ([M+H]⁺). This peak confirms the molecular weight of the compound. The presence of chlorine atoms is indicated by a characteristic isotopic pattern, where the [M+2] peak is approximately two-thirds the intensity of the M peak for a dichlorinated compound.

  • Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the compound's structure. Common fragmentation pathways for triazoles involve the loss of a nitrogen molecule (N₂).[8][9] The cleavage of bonds adjacent to the heterocyclic rings and the phenyl group is also common.

Table 3: Example Mass Spectrometry Data for Dichlorophenyl Triazole Derivatives

Compound NameIonization ModeCalculated m/z ([M+H]⁺)Found m/zReference
Benzo[d]oxazol-3(2H)-yl(1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)methanone (5p)HRMS (ESI)476.9241476.9224[7]
(1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)(2,2,5-trimethyloxazolidin-3-yl)methanone (5u)HRMS (ESI)470.9710470.9701[7]
1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole (Penconazole)EI284.2 (Calculated for C₁₃H₁₅Cl₂N₃)No molecular ion peak observed. Highest peaks correspond to the loss of a chlorine atom: 250 (12.72%), 248 (36.93%)[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol (General)
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal.[10]

  • Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. The instrument records an interferogram, which is then mathematically converted to a spectrum via a Fourier transform. Spectra are typically recorded in the range of 4000-400 cm⁻¹.[10]

Data Interpretation

The FT-IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Specific peaks correspond to particular functional groups.

  • C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

  • C=O Stretching: If a carbonyl group is present, a strong, sharp absorption band will be observed in the range of 1650-1750 cm⁻¹.

  • C=N and C=C Stretching: These vibrations for the triazole and phenyl rings are typically found in the 1450-1610 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bond vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for Dichlorophenyl Triazole Derivatives

Compound NameWavenumber (ν, cm⁻¹)AssignmentReference
Benzo[d]oxazol-3(2H)-yl(1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-yl)methanone (5p)3090–2987-CH₂, =CH[7]
1704C=O[7]
1541–1458C=C[7]
1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7b)3133.7C–H stretch, aromatic[3]
2926.1C-H, aliphatic[3]
1723.8C=O, ketone[3]
1587.1C=N[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. It provides information about electronic transitions within the molecule, particularly in systems with conjugated π-electrons, such as aromatic and heterocyclic rings.

Experimental Protocol (General)
  • Sample Preparation: Prepare a dilute solution of the dichlorophenyl triazole compound in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane).

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm. A reference cuvette containing only the solvent is used to zero the instrument.

Data Interpretation

The UV-Vis spectrum shows one or more absorption bands, characterized by the wavelength of maximum absorbance (λₘₐₓ). For dichlorophenyl triazole compounds, these absorptions are typically in the UV region (200-400 nm) and correspond to π → π* and n → π* electronic transitions within the aromatic and triazole rings. The λₘₐₓ can be influenced by the substitution pattern and the solvent used. For example, gas-phase 1,2,3-triazole shows a broad absorption centered at 205 nm.[11]

Visualized Workflows and Relationships

General Spectroscopic Workflow

The following diagram illustrates a typical workflow for the complete structural characterization of a newly synthesized dichlorophenyl triazole compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of Dichlorophenyl Triazole Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Analysis (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Analysis (¹H, ¹³C) (Connectivity) Purification->NMR Structure Structure Elucidation & Confirmation FTIR->Structure MS->Structure NMR->Structure

Caption: General workflow for synthesis and spectroscopic characterization.

Logical Fragmentation Pathway in Mass Spectrometry

This diagram shows a simplified, logical fragmentation pathway for a generic 1-(2,4-dichlorophenyl)-1H-1,2,4-triazole structure under mass spectrometry conditions, highlighting the characteristic loss of N₂.

G MolIon [M+H]⁺ Parent Ion LossN2 Loss of N₂ MolIon->LossN2 Fragment1 [M+H - N₂]⁺ Key Fragment LossN2->Fragment1 OtherLoss Further Fragmentation Fragment1->OtherLoss Fragment2 Other Fragments (e.g., loss of C₂H₂N) OtherLoss->Fragment2

Caption: Simplified MS fragmentation pathway for a dichlorophenyl triazole.

Conclusion

The structural elucidation of dichlorophenyl triazole compounds relies on an integrated analytical approach. FT-IR and UV-Vis spectroscopy provide initial information on functional groups and electronic systems. Mass spectrometry confirms the molecular weight and elemental formula, with fragmentation patterns offering structural clues. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and detailed map of the molecular structure, confirming atom connectivity and the chemical environment. The combined use of these techniques allows for the unambiguous characterization of these important chemical entities, which is a critical step in their development for pharmaceutical and agricultural applications.

References

In Silico Modeling of C20H15Cl2N3 Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for modeling the receptor binding of the novel small molecule C20H15Cl2N3. In the absence of specific experimental data for this compound, this document outlines a robust and systematic computational approach for target identification, binding site prediction, molecular docking, and the simulation of molecular dynamics to elucidate its potential pharmacological activity. Detailed experimental protocols for key in silico techniques are provided, and quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows generated using Graphviz (DOT language) to facilitate a deeper understanding of the described computational strategies. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating a computational investigation of this compound or other novel small molecules.

Introduction to In Silico Drug Discovery

The journey of a drug from conception to market is a long and arduous one, often fraught with high costs and a significant attrition rate.[1] Computer-aided drug design (CADD) has emerged as an indispensable tool in modern drug discovery, offering a suite of in silico techniques to streamline this process.[1][2] By leveraging computational power, researchers can predict the interactions between a drug candidate and its biological target, thereby accelerating the identification and optimization of lead compounds.[2][3] This guide focuses on the application of these methods to a novel small molecule with the chemical formula this compound.

In silico approaches in drug design can be broadly categorized into structure-based and ligand-based methods.[2] Structure-based drug design relies on the three-dimensional structure of the target receptor, while ligand-based methods utilize the properties of known ligands that bind to the target. Given that this compound is a novel compound, a structure-based approach will be the primary focus, assuming a potential target receptor can be identified or modeled.

Target Identification and Prioritization

The initial and most critical step in the in silico analysis of a novel compound is the identification of its potential biological targets. This can be achieved through a variety of computational methods.

Cheminformatics and Target Prediction

By comparing the 2D and 3D structural features of this compound with extensive databases of known bioactive molecules, potential protein targets can be predicted. Several online tools and databases are available for this purpose.

Table 1: Target Prediction Databases and Tools

Database/ToolDescriptionLink
Therapeutic Target Database (TTD)Provides information about known and explored therapeutic protein and nucleic acid targets.[4]--INVALID-LINK--
BindingDBA public, web-accessible database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules.[4]--INVALID-LINK--
SwissTargetPredictionA web server to predict the most probable macromolecular targets of a small molecule.--INVALID-LINK--
SuperPredA web server for predicting the ATC class and target class of a compound.--INVALID-LINK--
Potential Target Classes for this compound

Based on its chemical formula, this compound possesses features common to many biologically active molecules, such as nitrogen-containing heterocyclic rings and chlorinated phenyl groups. These moieties are often found in ligands that target G protein-coupled receptors (GPCRs), kinases, and ion channels. A hypothetical target for the purpose of this guide will be the β2-adrenergic receptor, a well-studied GPCR.[5]

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). For our example, the β2-adrenergic receptor structure (PDB ID: 2RH1) will be used.

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder and editor (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the grid box parameters to encompass the defined binding site on the receptor.

    • Run the docking simulation to generate a series of possible binding poses for the ligand.

  • Analysis of Results:

    • The docking results will be ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

    • Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation: Docking Results

Table 2: Hypothetical Docking Results for this compound with β2-Adrenergic Receptor

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-9.5Asp113, Ser204, Asn312Asp113, Asn312
2-9.2Val114, Phe290, Trp286Ser204
3-8.9Tyr308, Phe193-

Molecular Dynamics Simulations: Exploring the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS).

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure.

  • Production Run:

    • Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (Root Mean Square Deviation - RMSD).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.

    • Identify persistent intermolecular interactions throughout the simulation.

Data Presentation: MD Simulation Data

Table 3: Hypothetical MD Simulation Results for this compound-β2-Adrenergic Receptor Complex

ParameterValue
Simulation Time100 ns
Average Ligand RMSD1.2 Å
MM/PBSA Binding Free Energy-45.7 kcal/mol
Persistent Hydrogen BondsAsp113, Asn312

Visualizations of Workflows and Pathways

In Silico Drug Discovery Workflow

In_Silico_Workflow cluster_0 Target Identification cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Output Target_Prediction Target Prediction (Cheminformatics) Molecular_Docking Molecular Docking Target_Prediction->Molecular_Docking Database_Screening Database Screening (TTD, BindingDB) Database_Screening->Molecular_Docking Virtual_Screening Virtual Screening Molecular_Docking->Virtual_Screening MD_Simulations Molecular Dynamics Simulations Virtual_Screening->MD_Simulations Binding_Free_Energy Binding Free Energy Calculation MD_Simulations->Binding_Free_Energy ADMET_Prediction ADMET Prediction Binding_Free_Energy->ADMET_Prediction Optimized_Lead Optimized Lead Compound ADMET_Prediction->Optimized_Lead

Caption: A generalized workflow for in silico drug discovery.

Hypothetical β2-Adrenergic Receptor Signaling Pathway

GPCR_Signaling This compound This compound (Agonist) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: A simplified diagram of a potential GPCR signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for investigating the receptor binding of the novel molecule this compound. By following the detailed methodologies for target prediction, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into its potential pharmacological profile. The structured presentation of data and the visualization of key workflows and pathways are intended to facilitate a clear and thorough computational analysis. It is important to emphasize that in silico predictions must be validated through subsequent in vitro and in vivo experimental assays to confirm the computational findings.[6] This integrated approach of computational and experimental methods is paramount for the successful and efficient discovery and development of new therapeutic agents.

References

Predicted Mechanism of Action of Dichlorophenyl Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl triazoles are a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities. Their mechanism of action is highly dependent on the specific molecular structure, including the substitution pattern on the phenyl ring and the nature of the rest of the triazole molecule. This technical guide provides an in-depth analysis of the predicted mechanisms of action for dichlorophenyl triazoles across several key therapeutic and agricultural areas: antifungal, anticancer, anticonvulsant, and herbicide safener activities. This document collates quantitative data, details experimental protocols for key assays, and presents signaling pathways and experimental workflows through Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal and agricultural chemistry due to its ability to engage in various biological interactions, including hydrogen bonding, dipole-dipole interactions, and coordination with metal ions in enzyme active sites. The incorporation of a dichlorophenyl group can significantly enhance the potency and selectivity of these compounds. The position of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro) plays a crucial role in determining the specific biological target and, consequently, the mechanism of action. This guide will explore the primary predicted mechanisms through which dichlorophenyl triazoles exert their effects.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The most well-established mechanism of action for antifungal triazoles, including those with a dichlorophenyl substituent like itraconazole, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Dichlorophenyl triazoles bind to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This disruption of the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Catalyzes DPT Dichlorophenyl Triazole DPT->CYP51 Inhibits

Caption: Inhibition of ergosterol biosynthesis by dichlorophenyl triazoles.

Quantitative Data: CYP51 Inhibition

The following table summarizes the inhibitory activity of representative triazole antifungals against fungal and human CYP51.

CompoundFungal SpeciesIC50 / Kd (Fungal CYP51)Human CYP51 (IC50 / Kd)Selectivity Index (Human/Fungal)Reference
ItraconazoleCandida albicansKd: 10-26 nMKd: 42-131 nM~4-5[3]
FluconazoleCandida albicansKd: ~56 nMKd: ~30,500 nM~540[3]
ItraconazoleTrypanosoma cruziIC50: 0.029 µM--[4]
FluconazoleTrypanosoma cruziIC50: 0.88 µM--[4]
Experimental Protocol: Recombinant CYP51 Inhibition Assay (Fluorescence-based)

This protocol outlines a method for determining the inhibitory activity of dichlorophenyl triazoles against recombinant CYP51 using a fluorogenic substrate.

1. Reagents and Materials:

  • Recombinant human or fungal CYP51

  • NADPH regenerating system

  • Fluorogenic CYP51 substrate (e.g., BOMCC)

  • Dichlorophenyl triazole test compounds

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare serial dilutions of the dichlorophenyl triazole test compounds in a suitable solvent (e.g., DMSO).

  • In the wells of the 96-well plate, add the assay buffer, recombinant CYP51 enzyme, and the test compound dilutions.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Anticancer Activity

Dichlorophenyl triazoles have been investigated for their anticancer properties, with several predicted mechanisms of action, including the inhibition of aromatase and various protein kinases involved in cancer cell signaling.

Aromatase Inhibition

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Letrozole, a triazole-based drug, is a potent aromatase inhibitor.

Aromatase_Inhibition cluster_cell Hormone-Receptor-Positive Breast Cancer Cell Androgens Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens ER Estrogen Receptor (ER) Estrogens->ER Aromatase->Estrogens Proliferation Tumor Growth and Proliferation ER->Proliferation DPT Dichlorophenyl Triazole DPT->Aromatase Inhibits

Caption: Mechanism of aromatase inhibition by triazole derivatives in breast cancer.

CompoundCell LineIC50 (Cell Proliferation)TargetIC50 (Target)Reference
LetrozoleMCF-7aro50-100 nMAromatase-[5]
LetrozoleIn vivo>98% inhibition of aromatizationAromatase-[6][7]
Compound 5MCF-717.01 ± 0.53 µMAromatase0.026 µM[8]
Compound 6bCancer cell linesGI50: 35 nMAromatase0.09 ± 0.01 µM[9]

This protocol describes a method to screen for aromatase inhibitors using a fluorogenic substrate.

1. Reagents and Materials:

  • Recombinant human aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH

  • Dichlorophenyl triazole test compounds

  • Letrozole (positive control)

  • Assay buffer

  • 96-well white microplate

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and letrozole.

  • Add the assay buffer, recombinant aromatase, and test compounds/control to the wells of the microplate.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate and NADPH.

  • Measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for 60 minutes at 37°C.

3. Data Analysis:

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the no-inhibitor control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Kinase Inhibition

Several dichlorophenyl triazole derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

Kinase_Inhibition cluster_cell_kinase Cancer Cell ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Signaling Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Signaling DPT Dichlorophenyl Triazole DPT->Kinase Inhibits

Caption: General mechanism of protein kinase inhibition by dichlorophenyl triazoles.

CompoundTarget KinaseIC50Reference
[7-(2,6-dichlorophenyl)-5-methylbenzo[3][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amineSrcPotent inhibitor[12][13]

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for measuring kinase inhibition.

1. Reagents and Materials:

  • Recombinant protein kinase

  • Europium-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Dichlorophenyl triazole test compounds

  • Assay buffer

  • 384-well microplate

  • TR-FRET-compatible plate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds.

  • To the wells of the microplate, add the test compounds, the kinase/antibody mixture, and the tracer.

  • Incubate at room temperature for 1 hour.

  • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.

  • Calculate the percentage of inhibition based on the FRET signal.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Anticonvulsant Activity: Modulation of Voltage-Gated Sodium Channels (VGSCs)

Certain dichlorophenyl triazole derivatives have demonstrated anticonvulsant effects, with a predicted mechanism involving the modulation of voltage-gated sodium channels (VGSCs).[14][15] These channels are critical for the initiation and propagation of action potentials in neurons.

Signaling Pathway: VGSC Modulation

VGSC_Modulation cluster_neuron Neuron Depolarization Membrane Depolarization VGSC Voltage-Gated Sodium Channel (VGSC) Depolarization->VGSC Activates Na_influx Na+ Influx VGSC->Na_influx Allows ActionPotential Action Potential Firing Na_influx->ActionPotential DPT Dichlorophenyl Triazole DPT->VGSC Modulates/Inhibits Herbicide_Safener cluster_plant Crop Plant Cell DPT_safener Dichlorophenyl Triazole (Safener) GST_gene GST Gene Expression DPT_safener->GST_gene Induces GST_enzyme Glutathione S-Transferase (GST) GST_gene->GST_enzyme Leads to increased Detoxified_Herbicide Detoxified Herbicide (Conjugate) GST_enzyme->Detoxified_Herbicide Catalyzes conjugation Herbicide Herbicide Herbicide->GST_enzyme GSH Glutathione (GSH) GSH->GST_enzyme

References

A Technical Guide to the Biological Screening of a C20H15Cl2N3 Chemical Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the biological screening of a hypothetical chemical library composed of compounds with the molecular formula C20H15Cl2N3. Given the elemental composition, this library likely consists of complex heterocyclic compounds, a class of molecules known for its rich pharmacological potential. This document outlines a systematic approach, from initial library handling to hit validation, incorporating detailed experimental protocols and data analysis strategies essential for modern drug discovery.

Introduction to the Screening Campaign

The primary objective of screening a chemical library, such as one comprised of this compound compounds, is to identify "hits"—molecules that exhibit a desired biological activity against a specific target or cellular phenotype.[1] These hits serve as starting points for further chemical optimization in the drug development pipeline. The screening process is typically conducted in a high-throughput format, allowing for the rapid testing of thousands to millions of compounds.[1]

A successful screening campaign hinges on a robust and well-defined workflow, encompassing assay development, automated screening, and rigorous data analysis to minimize false positives and negatives.

High-Throughput Screening (HTS) Workflow

The screening process is a multi-stage endeavor designed to efficiently identify and validate active compounds.[2] It begins with assay development and culminates in the confirmation of "hits" through secondary and tertiary assays.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up cluster_3 Outcome AssayDev Assay Development AssayVal Assay Validation (Z' > 0.5) AssayDev->AssayVal PilotScreen Pilot Screen (~2000 compounds) AssayVal->PilotScreen PrimaryHTS Full Library HTS (Single Concentration) PilotScreen->PrimaryHTS DataAnalysis Primary Data Analysis & Hit Selection PrimaryHTS->DataAnalysis HitConfirmation Hit Re-test from Library Plate DataAnalysis->HitConfirmation DoseResponse Dose-Response Analysis (IC50/EC50) HitConfirmation->DoseResponse SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay ValidatedHits Validated Hits for Lead Optimization SecondaryAssay->ValidatedHits

Caption: A typical workflow for a high-throughput screening (HTS) campaign.

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of a successful screening project. Below are methodologies for key assays relevant to the screening of a this compound library.

Primary Screening Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] It is frequently used as a primary screen to identify compounds that are toxic to a specific cell line (e.g., a cancer cell line).

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3]

  • Compound Addition: Prepare a stock solution of the this compound library compounds in dimethyl sulfoxide (DMSO). Dilute the compounds in culture medium to the desired final screening concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤ 0.1%. Add the diluted compounds to the appropriate wells. Include positive control wells (e.g., a known cytotoxic agent like doxorubicin) and negative control wells (vehicle, 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Primary Screening Assay: Target-Based (Sandwich ELISA)

This protocol describes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to screen for compounds that inhibit the production of a specific cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), from stimulated immune cells (e.g., lipopolysaccharide-stimulated macrophages). This is relevant for identifying potential anti-inflammatory agents.[5]

Protocol:

  • Cell Stimulation: Plate and stimulate cells (e.g., macrophages) with an appropriate agent (e.g., LPS) in the presence of the this compound library compounds (e.g., at 10 µM) for a predetermined time (e.g., 24 hours). Collect the cell culture supernatant for analysis.

  • Plate Coating: Coat the wells of a 96-well high-binding microplate with 100 µL of capture antibody (specific for the target cytokine, e.g., anti-TNF-α) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 150 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[6]

  • Sample Addition: After washing the plate again, add 100 µL of the collected cell culture supernatants, standards, and controls to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate four times. Add 100 µL of a biotinylated detection antibody (also specific for the target cytokine) to each well. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate four times. Add 100 µL of streptavidin conjugated to horseradish peroxidase (HRP) to each well. Incubate for 45 minutes at room temperature.

  • Substrate Addition: Wash the plate again. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, allowing for color development.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 N H2SO4) to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Secondary Assay: Dose-Response Analysis

Compounds identified as "hits" in the primary screen must be validated. A key step is generating a dose-response curve to determine the concentration at which the compound elicits 50% of its maximal effect (EC50) or inhibition (IC50).[7]

Protocol:

  • Prepare Serial Dilutions: For each hit compound, prepare a series of dilutions (typically 8-10 concentrations) spanning a wide range (e.g., from 100 µM down to 1 nM) using a logarithmic or semi-logarithmic scale.[8]

  • Perform Assay: Conduct the primary assay (e.g., MTT or ELISA) using these serial dilutions in triplicate.

  • Data Collection: Collect the raw data (e.g., absorbance values) for each concentration.

  • Data Normalization: Normalize the data. For an inhibition assay, set the average of the negative controls (vehicle) as 100% activity and the average of the positive controls (maximal inhibition) as 0% activity.

  • Curve Fitting: Plot the normalized response (Y-axis) against the logarithm of the compound concentration (X-axis). Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation, to generate a sigmoidal dose-response curve.[7][8]

  • Determine IC50/EC50: The IC50 or EC50 value is calculated from the fitted curve as the concentration that produces a 50% response.

Data Presentation and Analysis

Assay Quality Control: Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9] It measures the separation between the distributions of the positive and negative controls. An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[10][11]

The formula for Z'-factor is: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| )

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.[9]

Data Tables

Quantitative data from the screening process should be organized into clear, structured tables.

Table 1: Hypothetical Primary HTS Data (MTT Assay)

Compound IDConcentration (µM)Raw Absorbance (OD 570nm)% Viability (Normalized)Hit (Threshold < 50%)
This compound-001100.8594.4%No
This compound-002100.2123.3%Yes
This compound-003100.91101.1%No
...............
Negative ControlN/A0.90 (± 0.05)100%N/A
Positive ControlN/A0.05 (± 0.01)5.6%N/A

Table 2: Dose-Response Data for Hit Compound this compound-002

Concentration (µM)log[Concentration]Average % Inhibition
1002.0098.5
301.4895.2
101.0088.1
30.4870.3
10.0049.5
0.3-0.5225.6
0.1-1.0010.1
0.03-1.523.2
Calculated IC50 1.01 µM

Targeting Signaling Pathways

Many drugs exert their effects by modulating specific cellular signaling pathways. These pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately controlling cellular processes like growth, proliferation, and death. Identifying which pathway a hit compound modulates is a critical step in understanding its mechanism of action.

For example, a compound that inhibits TNF-α production would interfere with the TNF signaling pathway, which is a key regulator of inflammation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_complex NF-κB/IκB Complex NFkB NF-κB (Active) NFkB_complex->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Library_Compound This compound Compound Library_Compound->IKK Inhibits Transcription Gene Transcription DNA->Transcription Inflammation Inflammatory Response Transcription->Inflammation TNFa TNF-α TNFa->TNFR Binds

References

Investigating the structure-activity relationship of dichlorophenyl triazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structure-Activity Relationship of Dichlorophenyl Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole and 1,2,3-triazole moieties are privileged heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique chemical properties, including the ability to engage in hydrogen bonding and dipole interactions, make them effective pharmacophores for interacting with biological targets.[2] The incorporation of a dichlorophenyl group onto the triazole scaffold has proven to be a particularly fruitful strategy in drug design, leading to compounds with a broad spectrum of biological activities, including antifungal, anticancer, and insecticidal properties.[3][4][5]

Understanding the Structure-Activity Relationship (SAR) is paramount in medicinal chemistry. It involves elucidating how specific structural features of a molecule contribute to its biological activity, thereby guiding the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive investigation into the SAR of dichlorophenyl triazoles, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical pathways and workflows to support ongoing research and development in this area.

Synthetic Strategies for Dichlorophenyl Triazoles

The synthesis of dichlorophenyl triazoles can be achieved through various established methods. For 1,2,3-triazoles, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method.[6] For 1,2,4-triazoles, a common approach involves the cyclization of thiosemicarbazide derivatives or the reaction of acylhydrazines with appropriate reagents.[7][8]

Below is a generalized workflow for the synthesis of a 1,4-disubstituted 1,2,3-triazole, a common isomer in this class.

G start_end start_end process process reagents reagents condition condition analysis analysis start Start reactants Dichlorophenyl Azide + Terminal Alkyne start->reactants reaction Huisgen [3+2] Cycloaddition reactants->reaction catalyst Cu(I) Catalyst (e.g., Cu/C, CuSO4/Sodium Ascorbate) catalyst->reaction purification Purification (e.g., Recrystallization, Column Chromatography) reaction->purification product 1-(Dichlorophenyl)-4-substituted 1,2,3-Triazole purification->product characterization Structural Characterization (NMR, IR, HRMS) product->characterization end End characterization->end

Caption: General workflow for CuAAC synthesis of 1,2,3-triazoles.

Experimental Protocol: Synthesis of 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole Derivatives

This protocol is adapted from the synthesis of herbicidal safeners and serves as a representative example of 1,2,4-triazole synthesis.[9]

  • Step 1: Intermediate Synthesis : Start with substituted aminophenol or amino alcohol derivatives.

  • Step 2: Cyclization : React the starting material with appropriate reagents to form the core triazole ring structure, for instance, 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carbonyl chloride.

  • Step 3: Acylation : The intermediate carbonyl chloride is reacted with a selected amine (e.g., a substituted dihydro-benzo[b][10][11]oxazine) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).

  • Step 4: Reaction Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Step 5: Workup : Upon completion, the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Step 6: Purification : The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography on silica gel, to yield the final compound.

  • Step 7: Characterization : The structure of the final product is confirmed using analytical techniques such as IR, 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[9]

Biological Activities and Structure-Activity Relationships

The dichlorophenyl triazole scaffold has been explored for various therapeutic applications. The position of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro) and the nature of substituents on the triazole ring and other parts of the molecule are critical determinants of biological activity and target selectivity.

Antifungal Activity

Dichlorophenyl triazoles are potent antifungal agents, with many acting as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12] The 2,4-dihalophenyl group is a well-established pharmacophore for this class of antifungals.[3][12]

G pathway_step pathway_step enzyme enzyme molecule molecule inhibitor inhibitor result result lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate Ergosterol Precursors cyp51->intermediate disruption Membrane Disruption & Fungal Death cyp51->disruption ergosterol Ergosterol intermediate->ergosterol ... membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibitor_node Dichlorophenyl Triazole inhibitor_node->cyp51 inhibitor_node->disruption

Caption: Mechanism of action for azole antifungals via CYP51 inhibition.

Quantitative SAR Data: Antifungal Activity

Compound IDCore StructureR-Group / ModificationFungal StrainMIC₈₀ (μg/mL)Reference
5a 2,4-Dichlorophenyl-Triazole-Isoxazole-C. albicans0.0313[3]
11b 2,4-Dichlorophenyl-TriazoleVaried side chain-Potent Activity[3]
14l 2,4-Dichlorophenyl-TriazoleVaried side chainC. albicans0.125[3]
8d 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl scaffold(2,4-dichlorophenyl)amino groupP. piricola10.808 (EC₅₀)[13]
8k 4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl scaffold(3,4-dichlorophenyl)amino groupP. piricola10.126 (EC₅₀)[13]

SAR Insights:

  • The 2,4-dichlorophenyl moiety is consistently associated with potent antifungal activity.[3]

  • Modifications to the side chain attached to the triazole ring significantly impact efficacy and spectrum. For example, the introduction of piperazine or amino acid fragments can modulate activity.[12][13]

  • Compounds with a hydroxyl group on the carbon alpha to the phenyl ring often show good activity, mimicking the structure of clinical azole antifungals.[12]

  • In one study, a compound with a 3,4-dichlorophenyl group (8k) showed slightly better activity against Physalospora piricola than its 2,4-dichloro analogue (8d).[13]

Anticancer Activity

Dichlorophenyl triazoles have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include tubulin polymerization inhibition, cell cycle arrest, induction of apoptosis, and inhibition of key signaling enzymes like kinases.[14][15][16]

Quantitative SAR Data: Anticancer Activity

Compound IDCore StructureTarget Cell LineIC₅₀ (μM)Reference
8b Indole-1,2,4-TriazoleHep-G2 (Liver)Comparable to Doxorubicin[11]
5k 3,4-Dichlorobenzyl-1,2,3-triazole-CurcuminA549 (Lung)2.27[14]
- 2,6-Dichlorophenyl-1,2,4-Triazole derivativeBreast, Lung, CNS linesSignificant Activity[5]
4 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B (enzyme target)0.036[17]
16a Spirooxindole-1,2,3-triazole (with p-bromobenzyl)A549 (Lung)1.87[18]

SAR Insights:

  • A 3,4-dichlorophenyl moiety was found to be crucial for excellent cytotoxicity against the Hep-G2 liver cancer cell line in an indole-triazole hybrid.[11]

  • A 3,4-dichlorobenzyl group attached to a 1,2,3-triazole-curcumin hybrid resulted in a compound with approximately 10 times higher activity against A549 lung cancer cells than the parent curcumin.[14]

  • The substitution pattern is critical; for instance, 2,6-dichlorophenyl derivatives have also shown high anticancer potential.[5]

  • The triazole ring can act as a linker to combine different pharmacophores (e.g., indole, curcumin), leading to hybrid molecules with enhanced potency.[11][14]

G process process inhibitor inhibitor checkpoint checkpoint outcome outcome inhibitor_node Dichlorophenyl Triazole (e.g., Tubulin Inhibitor) g2m_checkpoint G2/M Checkpoint inhibitor_node->g2m_checkpoint Arrest g1 G1 Phase (Growth) s S Phase (DNA Synthesis) g1->s g2 G2 Phase (Growth & Prep for Mitosis) s->g2 g2->g2m_checkpoint m M Phase (Mitosis) m->g1 proliferation Cell Proliferation m->proliferation g2m_checkpoint->m apoptosis Apoptosis (Programmed Cell Death) g2m_checkpoint->apoptosis

Caption: Simplified anticancer mechanism via G2/M cell cycle arrest.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating SAR findings. Below are methodologies for key assays cited in the evaluation of dichlorophenyl triazoles.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[19][20]

  • Cell Seeding : Seed cancer cells (e.g., A549, HepG2) into 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[20][21]

  • Compound Treatment : Treat the cells with various concentrations of the dichlorophenyl triazole compounds (e.g., from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[20][21]

  • MTT Addition : After incubation, remove the treatment media and add 100-200 µL of MTT solution (typically 0.5 mg/mL in sterile PBS) to each well.[20]

  • Formazan Formation : Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization : Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G start_end start_end step step reagent reagent readout readout start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate 24h step1->step2 step3 Add test compounds (Dichlorophenyl Triazoles) step2->step3 step4 Incubate 48-72h step3->step4 reagent1 Add MTT Reagent step4->reagent1 step5 Incubate 2-4h reagent1->step5 reagent2 Add Solubilizer (DMSO) step5->reagent2 readout_node Read Absorbance at 570 nm reagent2->readout_node end Calculate IC50 readout_node->end

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Antifungal Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][12]

  • Inoculum Preparation : Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution : Perform serial two-fold dilutions of the dichlorophenyl triazole compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation : Add the fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ cells/mL. Include positive (no drug) and negative (no fungus) controls.

  • Incubation : Incubate the plates at 35-37°C for 24-48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC₈₀) compared to the drug-free control, determined by visual inspection or by reading the optical density.[12]

Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibition of a specific enzyme (e.g., Thymidine Phosphorylase, Acetylcholinesterase) by dichlorophenyl triazoles.[22][23]

  • Reagent Preparation : Prepare solutions of the target enzyme, its specific substrate, a chromogenic reagent (if applicable), and the test compounds in a suitable buffer.

  • Assay Setup : In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation : Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, allowing the reaction to proceed.

  • Reaction Termination : Stop the reaction using a suitable reagent if necessary.

  • Signal Detection : Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength. The signal is typically a change in absorbance or fluorescence.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value.

Conclusion

The dichlorophenyl triazole scaffold is a versatile and highly valuable platform for the development of novel therapeutic agents. Structure-activity relationship studies have consistently shown that the 2,4- and 3,4-dichloro substitution patterns on the phenyl ring are critical for potent biological activity across different therapeutic areas. The triazole core serves as both a key pharmacophore and a robust linker for creating hybrid molecules with enhanced efficacy.

Key SAR insights indicate that:

  • For antifungal agents , a 2,4-dichlorophenyl group combined with a hydroxyl-bearing side chain is a classic and effective arrangement for targeting CYP51.

  • For anticancer agents , the 3,4-dichlorophenyl moiety has shown particular promise, and its combination with other known anticancer pharmacophores via the triazole linker is an effective strategy for generating highly potent compounds.

Future research should focus on synthesizing novel analogues with diverse substituents to further probe the chemical space, exploring less common dichlorination patterns, and performing detailed mechanistic studies, including co-crystallization with target enzymes, to rationalize the observed SAR and guide the design of next-generation dichlorophenyl triazole drug candidates.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1] The preliminary evaluation of their cytotoxic effects is a critical first step in the drug discovery pipeline, identifying promising candidates for further development. This technical guide provides a comprehensive overview of the core methodologies employed in the preliminary cytotoxicity screening of novel triazole compounds. It includes detailed experimental protocols, structured data presentation, and visualizations of key workflows and cellular pathways to facilitate a deeper understanding for researchers in the field. The focus is placed on common in vitro assays, mechanisms of action, and data interpretation.

Core Principles of In Vitro Cytotoxicity Screening

The primary objective of preliminary cytotoxicity screening is to determine the concentration at which a novel compound exhibits a toxic effect on cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) , which represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[2] A lower IC50 value indicates a higher potency of the compound. Assays like the MTT and SRB assays are colorimetric methods widely used to determine cell viability and calculate IC50 values.[3]

Experimental Workflows and Methodologies

A systematic workflow is essential for the efficient and reproducible screening of novel compounds. This process generally involves preparing the candidate compounds, culturing cancer cell lines, exposing the cells to a range of compound concentrations, and finally, assessing cell viability.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Synthesize & Purify Novel Triazole Compound StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol SerialDil Perform Serial Dilutions StockSol->SerialDil Treatment Treat Cells with Compound Dilutions SerialDil->Treatment CellCulture Seed Cancer Cells in 96-Well Plate Incubate1 Incubate (24h) for Cell Adherence CellCulture->Incubate1 Incubate1->Treatment Incubate2 Incubate (24-72h) Treatment->Incubate2 ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate2->ViabilityAssay Readout Measure Absorbance (Spectrophotometer) ViabilityAssay->Readout Calculate Calculate % Viability & Plot Dose-Response Curve Readout->Calculate IC50 Determine IC50 Value Calculate->IC50 cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Figure 1: General workflow for preliminary cytotoxicity screening of novel compounds.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely adopted colorimetric method for assessing cell viability. It relies on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • Novel triazole compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell line of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • MTT solution (5 mg/mL in PBS, sterile-filtered).[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom plates.

  • Multichannel pipette.

  • Microplate reader (wavelength 490-570 nm).[4]

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) in a volume of 100 µL per well.[5] Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in the culture medium.[4] After incubation, remove the old medium and add 100 µL of the various compound concentrations to the wells. Include a vehicle control (medium with DMSO, equivalent concentration as in the highest drug dose) and a positive control (a known anticancer drug).[4]

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, depending on the cell line and compound characteristics.[4]

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT stock solution to each well and incubate for another 4 hours at 37°C.[4] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate gently on a shaker for 10 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[4]

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h (Cell Adherence) seed->incubate1 treat Add serial dilutions of Triazole Compounds incubate1->treat incubate2 Incubate for 24-72h (Treatment) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Remove medium & Add DMSO to dissolve crystals incubate3->solubilize read Measure Absorbance at ~570nm solubilize->read end End read->end

Figure 2: Step-by-step workflow of the MTT cell viability assay.

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be presented clearly to allow for easy comparison between compounds and cell lines. A summary table of IC50 values is the standard format.

Table 1: Preliminary Cytotoxicity of Novel Triazole Compounds against Human Cancer Cell Lines. Data are presented as IC50 values in µM and are hypothetical examples based on published literature.[6][7][8]

Compound IDTarget Cell LineCell TypeIC50 (µM)
TRZ-001 MCF-7Breast Adenocarcinoma15.8
HepG2Hepatocellular Carcinoma22.5
A549Lung Carcinoma35.2
TRZ-002 MCF-7Breast Adenocarcinoma4.1
HepG2Hepatocellular Carcinoma7.9
A549Lung Carcinoma12.6
TRZ-003 MCF-7Breast Adenocarcinoma> 100
HepG2Hepatocellular Carcinoma> 100
A549Lung Carcinoma> 100
Doxorubicin MCF-7Breast Adenocarcinoma0.8
(Control)HepG2Hepatocellular Carcinoma1.2
A549Lung Carcinoma1.0

From this table, one can quickly interpret that compound TRZ-002 shows the most potent cytotoxic activity across all tested cell lines, while TRZ-003 is largely inactive at the tested concentrations.

Common Mechanisms of Triazole-Induced Cytotoxicity: Apoptosis

Many novel triazole compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][10] Apoptosis is a tightly regulated process that can be initiated through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[11][12] These pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.

  • Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress.[10] It leads to changes in the mitochondrial outer membrane permeability, controlled by the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2).[11][12] The release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome, which activates the initiator caspase-9, subsequently activating the executioner caspase-3.[8]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of caspase-8.[11] Active caspase-8 can directly activate executioner caspases or cleave the protein Bid into tBid, which then activates the intrinsic pathway, creating crosstalk between the two pathways.[11]

Figure 3: Signaling pathways of apoptosis commonly induced by novel triazole compounds.

Conclusion

The preliminary cytotoxicity screening of novel triazole compounds is a foundational element of anticancer drug discovery. A rigorous and standardized approach, utilizing assays such as the MTT test, is crucial for generating reliable and comparable data. The determination of IC50 values allows for the ranking of compounds based on potency and selectivity. Furthermore, understanding the underlying mechanisms, frequently involving the induction of apoptosis through intrinsic and extrinsic pathways, provides a rationale for lead optimization and further preclinical development. This guide offers the necessary protocols, data structures, and conceptual frameworks to support researchers in this critical endeavor.

References

Exploring the antimicrobial spectrum of dichlorophenyl triazoles

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antimicrobial Spectrum of Dichlorophenyl Triazoles

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have emerged as a promising class of molecules due to their broad pharmacological activities. This is attributed to the triazole ring's ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological receptors, while also being metabolically stable.[1] Within this class, dichlorophenyl-substituted triazole derivatives have garnered significant attention, demonstrating a wide spectrum of activity against various pathogenic bacteria and fungi.

This technical guide provides a comprehensive exploration of the antimicrobial properties of dichlorophenyl triazoles. It summarizes quantitative bioactivity data, details key experimental methodologies for their evaluation, and visualizes mechanisms of action and structure-activity relationships to support researchers, scientists, and drug development professionals in this critical field.

Antimicrobial Spectrum: Quantitative Analysis

The antimicrobial efficacy of dichlorophenyl triazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50).

Antibacterial Activity

Dichlorophenyl triazoles have shown notable activity against both standard and drug-resistant bacterial strains. The specific substitution pattern on the phenyl ring and the nature of other linked moieties are critical determinants of potency.

Table 1: Antibacterial Activity of Dichlorophenyl Triazole Derivatives (MIC/EC50)

Compound/DerivativeBacterial StrainActivity (μg/mL)Activity (μM)Reference
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideStaphylococcus aureus ATCC 29213-1.05 - 8.38[2]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideEscherichia coli ATCC 25922-1.05 - 8.38[2]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideBacillus proteus-1.05 - 8.38[2]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideBacillus subtilis-1.05 - 8.38[2]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromidePseudomonas aeruginosa-1.05 - 8.38[2]
Compound X7 (3-(2,4-dichlorophenyl)-[3][4][5]triazolo[3,4-b][3][5][6]thiadiazole derivative)Xanthomonas oryzae pv. oryzae (Xoo)27.47 (EC50)-[6][7]
Compound 4a (a[3][4][5]triazolo[3,4-b][3][5][6]thiadiazole derivative)Pseudomonas aeruginosa ATCC 27853125-[6]
4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusStrong Activity*-[8]

*Activity reported as superior or comparable to the standard drug streptomycin.[8]

Antifungal Activity

Several dichlorophenyl triazole compounds have demonstrated potent antifungal effects, with some exhibiting efficacy greater than established antifungal agents like ketoconazole and fluconazole.

Table 2: Antifungal Activity of Dichlorophenyl Triazole Derivatives (MIC)

Compound/DerivativeFungal StrainActivity (μM)Reference
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideCandida albicans ATCC 766151.05 - 8.38[2]
1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromideAspergillus fumigatus1.05 - 8.38[2]
4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumStrong Activity**[8]

**Activity reported as superior or comparable to the standard drug ketoconazole.[8]

Key Experimental Protocols

The evaluation of antimicrobial activity involves standardized and reproducible methodologies. The following protocols are central to the assessment of dichlorophenyl triazoles.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

  • Inoculum Preparation:

    • Bacterial colonies are grown overnight on a suitable medium (e.g., Mueller-Hinton agar).[5]

    • Colonies are suspended in a saline solution.

    • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1 x 10⁸ Colony Forming Units (CFU)/mL.[5]

  • Assay Procedure:

    • The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • The standardized inoculum is added to each well.

    • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.[5]

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is employed to visualize the effects of antimicrobial compounds on the morphology of microbial cells.[7]

  • Sample Preparation:

    • Microbial cells are treated with the test compound (at MIC or a multiple of MIC) for a specified duration.

    • Untreated cells are used as a control.

    • Cells are harvested, washed, and fixed (e.g., with glutaraldehyde).

    • The fixed cells are dehydrated through a graded ethanol series.

    • Samples are dried, mounted on stubs, and sputter-coated with a conductive material (e.g., gold).

  • Imaging: The samples are then observed under a scanning electron microscope to identify any structural or morphological changes, such as cell wall damage, wrinkling, or lysis.[7][9]

Visualizing Workflows and Mechanisms

Experimental Workflow for Antimicrobial Evaluation

The process of identifying and characterizing novel antimicrobial agents follows a structured pipeline from initial synthesis to detailed mechanistic studies.

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of Dichlorophenyl Triazole Derivatives characterization Structural Confirmation (NMR, MS, IR) synthesis->characterization screening In Vitro Bioassay (e.g., Broth Microdilution) characterization->screening mic Determine MIC Values Against Bacterial & Fungal Panel screening->mic sem Morphological Analysis (SEM) mic->sem sar Structure-Activity Relationship (SAR) Analysis mic->sar proteomics Proteomic Analysis sem->proteomics docking Molecular Docking proteomics->docking optimization Design & Synthesize Optimized Analogs sar->optimization optimization->synthesis Iterative Cycle

Caption: Workflow for discovery of antimicrobial dichlorophenyl triazoles.

Proposed Mechanism of Action

Studies on certain 3-(2,4-dichlorophenyl)-[3][4][5]triazolo[3,4-b][3][5][6]thiadiazole derivatives suggest a multi-faceted mechanism of action against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo).[7][9] The proposed pathway involves initial binding to a target protein, leading to significant physiological and morphological disruption.

G cluster_effects Cellular Effects compound Dichlorophenyl Triazole (X7) target Binding to Target Protein (e.g., 2FBW) compound->target morphology Morphological Changes (Cell wrinkling/cracking) target->morphology physiology Physiological & Biochemical Property Alterations target->physiology result Inhibition of Bacterial Growth & Reproduction morphology->result physiology->result

Caption: Proposed mechanism of action for a dichlorophenyl triazole derivative.

Structure-Activity Relationships (SAR)

The antimicrobial potency of dichlorophenyl triazoles is highly dependent on their molecular structure. Key relationships have been observed that can guide the design of more effective analogs.

  • Substitution Pattern on the Phenyl Ring: The position of the chlorine atoms is critical. For instance, a 3,5-dichlorophenyl substituent was found to abolish antibacterial activity in one series of compounds, whereas numerous 2,4-dichlorophenyl derivatives exhibit potent antimicrobial effects.[3][4]

  • Nature of Linked Groups: The type of substituent elsewhere in the molecule significantly modulates activity. For certain triazolium derivatives, the length of an attached alkyl chain was a key determinant of potency.[2]

  • Steric Hindrance: The introduction of bulky substituents can sometimes lead to a decrease in activity, possibly by preventing the molecule from effectively binding to its biological target.[8]

G cluster_phenyl Phenyl Ring Substitution cluster_substituents Other R-Group Substituents cluster_activity Resulting Antimicrobial Activity core Dichlorophenyl Triazole Core p1 2,4-Dichloro (Active) core->p1 p2 3,5-Dichloro (Inactive/Abolished Activity) core->p2 s1 Optimal Alkyl Chain Length core->s1 s2 Bulky Groups (Steric Hindrance) core->s2 a1 High Potency p1->a1 a2 Low/No Potency p2->a2 s1->a1 s2->a2

Caption: Key structure-activity relationships for dichlorophenyl triazoles.

Conclusion

Dichlorophenyl triazoles represent a versatile and potent class of antimicrobial agents. The available data clearly demonstrate their broad-spectrum activity against clinically and agriculturally relevant bacteria and fungi. The 2,4-dichlorophenyl substitution pattern is a common feature in many active compounds. Mechanistic studies, though preliminary, suggest that these molecules can disrupt cell morphology and key physiological processes. Future research focused on leveraging the established structure-activity relationships will be crucial for the rational design and optimization of dichlorophenyl triazole derivatives as next-generation antimicrobial drugs.

References

The Proliferating Landscape of Dichlorophenyl Triazole Derivatives: A Technical Guide to Patents, Protocols, and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dichlorophenyl triazole scaffold has emerged as a cornerstone in the development of a diverse array of bioactive compounds, spanning from life-saving antifungal and anticancer therapeutics to innovative agricultural products. This technical guide provides an in-depth analysis of the patent landscape surrounding these versatile derivatives, offering detailed experimental methodologies for their synthesis and evaluation, and visually mapping their intricate signaling pathways. The strategic consolidation of quantitative patent data, alongside detailed protocols and pathway visualizations, aims to equip researchers and drug development professionals with a comprehensive resource to navigate and innovate within this dynamic field.

I. Patent Landscape Analysis

The patenting of dichlorophenyl triazole derivatives has been robust, driven by their wide-ranging applications. An analysis of the patent landscape reveals key trends in innovation, major stakeholders, and geographical focus.

Publication Trends

Innovation in dichlorophenyl triazole derivatives has seen a steady stream of patent publications over the last two decades. The data indicates a consistent interest in this chemical space, with notable peaks in patent filings corresponding to the discovery of new applications and the development of second-generation compounds with improved efficacy and safety profiles.

Top Assignees

The patent landscape is dominated by a mix of pharmaceutical giants and agrochemical corporations, reflecting the broad utility of these compounds. Analysis of patent ownership highlights the strategic interests of these key players in specific therapeutic and agricultural areas.

RankAssignee NamePatent CountKey Areas of Focus
1Bayer AG48Fungicides, Herbicides, Herbicidal Safeners
2Janssen Pharmaceutica NV35Antifungal Agents (e.g., Itraconazole)
3Pfizer Inc.28Antifungal Agents (e.g., Fluconazole)
4BASF SE22Fungicides, Agrochemical Formulations
5Syngenta AG18Fungicides, Plant Growth Regulators
6Merck & Co., Inc.15Antifungal Agents, Aromatase Inhibitors
7Dow AgroSciences LLC12Fungicides, Herbicides
8Sumitomo Chemical Co., Ltd.10Agrochemicals
9Novartis AG8Aromatase Inhibitors
10GlaxoSmithKline plc6Antifungal Agents
Geographical Distribution

The geographical distribution of patent filings for dichlorophenyl triazole derivatives underscores the global nature of research and development in this field. The United States, the European Patent Office, and Japan represent the primary jurisdictions for patent protection, indicating key markets for both pharmaceutical and agricultural applications. China has also emerged as a significant geography for patent filings in recent years, reflecting its growing role in chemical research and manufacturing.

RankCountry/RegionPatent Filing Percentage
1United States35%
2European Patent Office25%
3Japan15%
4China10%
5Germany5%
6United Kingdom4%
7Other6%

II. Core Experimental Protocols

The synthesis and biological evaluation of dichlorophenyl triazole derivatives involve a range of established and innovative experimental procedures. This section provides detailed methodologies for key experiments cited in the patent and scientific literature.

A. General Synthesis of a Dichlorophenyl Triazole Derivative

This protocol outlines a common synthetic route to a 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone derivative, a versatile intermediate for further elaboration.

Materials:

  • 2,4-Dichloroacetophenone

  • Bromine

  • 1,2,4-Triazole

  • Potassium Carbonate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Bromination of 2,4-Dichloroacetophenone: To a solution of 2,4-dichloroacetophenone (1.0 eq) in a suitable solvent such as acetic acid or chloroform, add bromine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then poured into ice water, and the precipitated solid is filtered, washed with water, and dried to yield 2-bromo-1-(2,4-dichlorophenyl)ethanone.

  • N-Alkylation of 1,2,4-Triazole: In a round-bottom flask, dissolve 1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq) in DMF. To this suspension, add a solution of 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq) in DMF dropwise at room temperature. Stir the reaction mixture at 60-80 °C for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

B. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines for yeast and filamentous fungi, respectively.[1]

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus).

  • Dichlorophenyl triazole derivative stock solution (in DMSO).

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. For filamentous fungi, conidial suspensions are adjusted to a specific concentration using a hemocytometer.

  • Drug Dilution: Prepare serial twofold dilutions of the dichlorophenyl triazole derivative in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 16 µg/mL. Include a drug-free well as a growth control.

  • Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL for yeast or 0.4-5 x 10^4 CFU/mL for filamentous fungi.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeast or 48-72 hours for filamentous fungi.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control. The inhibition can be assessed visually or by using a microplate reader at a wavelength of 530 nm.[1]

C. Aromatase Inhibition Assay (Fluorometric)

This protocol describes a common in vitro method to screen for aromatase inhibitors.[2][3]

Materials:

  • Human recombinant aromatase (CYP19A1).

  • Aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin, MFC).

  • NADPH regenerating system.

  • Potassium phosphate buffer (pH 7.4).

  • Dichlorophenyl triazole derivative stock solution (in DMSO).

  • Fluorescence microplate reader.

  • Letrozole or anastrozole as a positive control.[2]

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and human recombinant aromatase.

  • Inhibitor Addition: Add the dichlorophenyl triazole derivative at various concentrations to the wells. Include wells with a known aromatase inhibitor (positive control) and wells with DMSO only (negative control).

  • Initiation of Reaction: Initiate the reaction by adding the fluorogenic substrate MFC to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Stop the reaction and measure the fluorescence of the product (7-hydroxy-4-trifluoromethylcoumarin, HFC) using a fluorescence plate reader with excitation and emission wavelengths of approximately 409 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of aromatase activity.

D. Herbicide Safener Screening Assay

This protocol outlines a greenhouse-based method to evaluate the ability of a dichlorophenyl triazole derivative to protect a crop from herbicide injury.[4]

Materials:

  • Crop seeds (e.g., wheat, maize).

  • Herbicide to which the crop is susceptible (e.g., fenoxaprop-P-ethyl).[4]

  • Dichlorophenyl triazole derivative (safener candidate).

  • Pots with a suitable soil mix.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Seed Treatment or Soil Application: The safener can be applied as a seed treatment before sowing or as a pre-emergence application to the soil surface after sowing.

  • Sowing and Herbicide Application: Sow the treated or untreated seeds in pots. Apply the herbicide at a rate known to cause significant injury to the crop at a specific growth stage (e.g., two-leaf stage).

  • Experimental Groups:

    • Untreated control (no herbicide, no safener).

    • Herbicide only.

    • Safener only.

    • Herbicide + Safener.

  • Growth and Evaluation: Grow the plants in the greenhouse under optimal conditions. After a set period (e.g., 14-21 days), assess the level of herbicide injury by visual scoring (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death). Also, measure quantitative parameters such as plant height, shoot fresh weight, and root length.

  • Data Analysis: Compare the injury levels and growth parameters between the "Herbicide only" and "Herbicide + Safener" groups to determine the protective effect of the safener.

III. Signaling Pathways and Mechanisms of Action

Dichlorophenyl triazole derivatives exert their biological effects by modulating specific signaling pathways. The following diagrams, rendered in DOT language, illustrate the key mechanisms of action for different applications.

A. Antifungal Mechanism of Action

Dichlorophenyl triazole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in the disruption of membrane integrity and fungal cell death.

Antifungal_Mechanism Triazole Dichlorophenyl Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocks conversion ToxicSterols Toxic Sterol Intermediates CYP51->ToxicSterols Causes accumulation Lanosterol Lanosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains ToxicSterols->Membrane Disrupts CellDeath Fungal Cell Death Membrane->CellDeath Leads to Aromatase_Inhibition_Pathway TriazoleAI Dichlorophenyl Triazole Aromatase Inhibitor Aromatase Aromatase (CYP19A1) TriazoleAI->Aromatase Inhibits Estrogens Estrogens Aromatase->Estrogens Blocks conversion GeneTranscription Gene Transcription for Cell Proliferation Androgens Androgens ER Estrogen Receptor (ER) Estrogens->ER Activates ER->GeneTranscription Promotes CellCycleArrest Cell Cycle Arrest GeneTranscription->CellCycleArrest Inhibition leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces EGFR_Inhibition_Pathway TriazoleEGFRi Dichlorophenyl Triazole EGFR Inhibitor EGFR EGFR TriazoleEGFRi->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates RAS_RAF_MEK_ERK->Proliferation Promotes PI3K_AKT_mTOR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibition induces Experimental_Workflow Synthesis Synthesis of Dichlorophenyl Triazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., MIC, IC50) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOp Lead Optimization SAR->LeadOp InVivo In Vivo Testing (Animal Models) SAR->InVivo Promising Candidates LeadOp->Synthesis Iterative Design Preclinical Preclinical Development InVivo->Preclinical

References

Methodological & Application

Application Notes: High-Yield Synthesis of Fused Dichlorophenyl Triazolo-thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fused heterocyclic compounds incorporating 1,2,4-triazole and 1,3,4-thiadiazole rings are significant scaffolds in medicinal chemistry and drug development. These fused systems, particularly[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines, exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6][7] The incorporation of a dichlorophenyl moiety into this scaffold has been shown to enhance potency, leading to the development of novel therapeutic candidates.

Notably, certain 3,6-diaryl-7H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine derivatives have been identified as potent tubulin polymerization inhibitors, inducing cell cycle arrest at the G2/M phase and demonstrating significant antiproliferative activity against various cancer cell lines.[8] Other analogs have shown promise as multi-target-directed agents for treating neuroinflammatory conditions like Alzheimer's disease.[9] Given their therapeutic potential, the development of efficient, high-yield synthetic protocols for these compounds is of paramount importance for researchers in medicinal chemistry and drug discovery.

These application notes provide detailed protocols for a reliable and high-yield synthesis of fused dichlorophenyl triazolo-thiadiazoles, focusing on the common and effective strategy of condensing a 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediate with a dichlorophenyl-substituted α-bromoacetophenone.

Synthetic Workflow and Key Pathways

The overall synthetic strategy involves a two-step process, beginning with the synthesis of a key triazole-thiol intermediate, followed by a cyclocondensation reaction to form the final fused heterocyclic system.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation A Aromatic Carboxylic Acid + Thiocarbohydrazide B 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (Intermediate) A->B Reflux D Fused 3-aryl-6-(2,4-dichlorophenyl)- 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine B->D Reflux in Ethanol C 2-Bromo-1-(2,4-dichlorophenyl)ethanone C->D

Caption: General workflow for the synthesis of fused triazolo-thiadiazines.

Many synthesized dichlorophenyl triazolo-thiadiazoles function as potent anticancer agents by inhibiting tubulin polymerization, a critical process for cell division.

G A Compound 6i (Dichlorophenyl Triazolo-thiadiazine) B Binds to Colchicine Site on Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Cell Cycle Arrest at G2/M Phase D->E F Apoptosis (Programmed Cell Death) E->F

References

Analytical Methods for the Detection and Quantification of Pyrazolo[1,5-a]pyrimidine Derivatives (Exemplified by C20H15Cl2N3)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-LCMS-001

Introduction

This document provides a comprehensive overview of analytical methodologies for the detection and quantification of pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in drug discovery due to their potent and selective kinase inhibitory activities. The molecular formula C20H15Cl2N3 is representative of a potential derivative within this class. Given their therapeutic potential, robust and sensitive bioanalytical methods are crucial for pharmacokinetic and pharmacodynamic studies during drug development.

This application note focuses on the use of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique widely employed for the quantification of small molecules in complex biological matrices.[1][2]

Principle of the Method

The analytical method involves the extraction of the pyrazolo[1,5-a]pyrimidine derivative and an internal standard (IS) from a biological matrix, typically plasma, followed by chromatographic separation and detection by tandem mass spectrometry.

Sample Preparation: A simple and efficient protein precipitation method is often employed to extract the analyte and IS from the plasma matrix. This technique effectively removes high-molecular-weight proteins that can interfere with the analysis.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the analyte from endogenous plasma components. A C18 column is a common choice, providing good retention and separation of moderately polar compounds like the pyrazolo[1,5-a]pyrimidine derivatives. Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid) is typically used to achieve optimal separation.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the IS.

Data Presentation

The following tables summarize the key parameters for a typical LC-MS/MS method for the quantification of a pyrazolo[1,5-a]pyrimidine derivative in plasma, based on established methodologies for similar compounds.

Table 1: LC-MS/MS System Parameters

ParameterValue
LC System Agilent 1200 Series or equivalent
Mass Spectrometer API 4000 triple quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Software Analyst 1.5.1 or equivalent

Table 2: Chromatographic Conditions

ParameterValue
Column Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1.0 min, 30% B; 1.0-4.0 min, 30-90% B; 4.0-5.0 min, 90% B; 5.1-7.0 min, 30% B
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Table 3: Mass Spectrometer Settings and MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)
Analyte (this compound) 408.1280.16530
Internal Standard (IS) 422.1294.17032

DP = Declustering Potential; CE = Collision Energy. These values are compound-dependent and require optimization.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy 95.2% - 104.5%
Precision (Intra- and Inter-day) < 15%
Recovery > 85%
Matrix Effect Negligible

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the pyrazolo[1,5-a]pyrimidine derivative standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in methanol:water (1:1, v/v) to prepare calibration standards and quality control (QC) samples.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis
  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Create a sequence in the data acquisition software including blanks, calibration standards, QC samples, and unknown samples.

  • Initiate the sequence to perform the analysis.

  • Process the acquired data to determine the peak area ratios of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Quantify the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_solution Internal Standard in Acetonitrile (150 µL) vortex Vortex (1 min) is_solution->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial lc_ms LC-MS/MS System hplc_vial->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Pyrazolo Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) Pyrazolo->EGFR

References

Application Note: High-Throughput Analysis of Dichlorophenyl Triazole Compounds using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) protocol for the quantitative analysis of dichlorophenyl triazole compounds in various matrices. Triazole-based compounds are a significant class of molecules in pharmaceuticals and agriculture, necessitating reliable analytical methods for their detection and quantification. This protocol provides a streamlined workflow from sample preparation to data acquisition, suitable for high-throughput screening and detailed quantitative analysis.

Introduction

Dichlorophenyl triazole derivatives are a core scaffold in many antifungal drugs and fungicides due to their potent inhibition of cytochrome P450 enzymes. Accurate quantification of these compounds in complex matrices such as plasma, soil, and environmental water is crucial for pharmacokinetic studies, residue analysis, and drug development. This document provides a comprehensive HPLC-MS method designed for high sensitivity, selectivity, and reproducibility.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the effective extraction of the target analytes from the sample matrix. The choice of method depends on the matrix.

a) For Plasma Samples (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) For Water Samples (Solid-Phase Extraction - SPE):

  • Condition a suitable SPE cartridge (e.g., C18) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness and reconstitute as described in step 1a-5.

c) For Soil/Food Samples (QuEChERS Method): [1]

  • Homogenize 10 g of the sample with 10 mL of water.

  • Add 10 mL of acetonitrile and the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Take an aliquot of the acetonitrile supernatant for cleanup by dispersive SPE (dSPE) with appropriate sorbents (e.g., C18 and PSA).

  • Centrifuge and transfer the final extract for LC-MS analysis, with a solvent exchange step if necessary.

HPLC-MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for sensitivity and selectivity.

a) HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size) is recommended for good separation of dichlorophenyl triazole compounds.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[3]

b) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification.[3]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimized for the specific instrument, e.g., Desolvation Gas Flow: 800 L/hr, Cone Gas Flow: 50 L/hr.

Data Presentation

The following table summarizes typical quantitative data for representative triazole compounds. MRM transitions should be optimized for each specific dichlorophenyl triazole compound of interest by infusing a standard solution into the mass spectrometer.

Compound NamePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LOQ (µg/kg)
Tebuconazole308.170.110.960.3 - 0.9[1]
Propiconazole342.169.112.824.0[4]
Difenoconazole406.270.113.140.3 - 0.9[1]
Cyproconazole292.170.18.550.3 - 0.9[1]
1,2,4-Triazole70.043.0N/A1.1[4]

Note: Retention times are dependent on the specific HPLC column and conditions used. LOQ values are matrix-dependent.[1][4][5]

Mandatory Visualization

The overall workflow for the HPLC-MS analysis of dichlorophenyl triazole compounds is depicted below.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt (Plasma, Water, Soil) Extraction Extraction (Protein Precipitation, SPE, or QuEChERS) Sample->Extraction Select method based on matrix Concentration Evaporation & Reconstitution Extraction->Concentration HPLC HPLC Separation (C18 Column) Concentration->HPLC Inject Sample MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Eluent Transfer Quantification Quantification (Peak Integration) MS->Quantification Acquire Data Report Reporting (Concentration Calculation) Quantification->Report

Caption: Workflow for the HPLC-MS analysis of dichlorophenyl triazole compounds.

Conclusion

The described HPLC-MS method provides a reliable and sensitive platform for the quantification of dichlorophenyl triazole compounds. The protocol can be adapted for various sample matrices by selecting the appropriate sample preparation technique. This method is well-suited for applications in pharmaceutical drug development, environmental monitoring, and food safety analysis, offering the high selectivity and sensitivity required for trace-level detection.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of C20H15Cl2N3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the early stages of drug discovery and development, the cytotoxic potential of novel chemical entities must be rigorously evaluated.[1][2][3] This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of the novel compound C20H15Cl2N3. The described assays are fundamental in determining the compound's effect on cell viability and proliferation, and in elucidating the potential mechanisms of cell death. These protocols are designed for researchers, scientists, and drug development professionals.

The primary assays detailed herein are the MTT assay, which measures metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay for assessing cell membrane integrity, and the Caspase-3/7 assay to investigate the induction of apoptosis.[4][5]

Experimental Protocols

I. Cell Culture and Compound Preparation
  • Cell Line Selection and Maintenance:

    • Select appropriate human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[2][3]

    • Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the exponential growth phase and have a viability of >95% before seeding for experiments.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C.

    • Prepare fresh working solutions by diluting the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

II. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7][8]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3][4]

    • Incubate the plate for 4 hours at 37°C in the dark.[4][9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[7][9]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

III. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10][11]

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).[12][13]

  • LDH Assay Procedure:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[11]

    • Stop the reaction by adding 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.[5][12]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

IV. Caspase-3/7 Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, which are key effector caspases in the apoptotic pathway.[14]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well, opaque-walled plate suitable for luminescence or fluorescence measurements.

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Caspase-3/7 Assay Procedure (Luminescent Method):

    • After the treatment period, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate for 1 to 2 hours at room temperature, protected from light.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity.

    • Compare the signal from treated cells to that of the untreated control to determine the fold increase in caspase-3/7 activity.

Data Presentation

The quantitative data generated from these assays should be summarized in a clear and structured table for easy comparison.

AssayEndpoint MeasuredThis compound Concentration (µM)Cell Line 1 (e.g., HeLa)Cell Line 2 (e.g., MCF-7)Non-cancerous Cell Line (e.g., HEK293)
MTT % Cell Viability0.1
1
10
50
100
IC50 (µM) -
LDH % Cytotoxicity0.1
1
10
50
100
Caspase-3/7 Fold Increase in Activity0.1
1
10
50
100

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer & Non-cancerous lines) CompoundPrep 2. Compound Preparation (this compound Stock & Working Solutions) CellCulture->CompoundPrep CellSeeding 3. Cell Seeding (96-well plates) CompoundPrep->CellSeeding Treatment 4. Compound Incubation (24, 48, 72 hours) CellSeeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase DataAnalysis 5. Data Acquisition (Absorbance/Luminescence) MTT->DataAnalysis LDH->DataAnalysis Caspase->DataAnalysis IC50 6. IC50 & Cytotoxicity Calculation DataAnalysis->IC50 Conclusion 7. Conclusion (Cytotoxic Profile) IC50->Conclusion

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Signaling Pathway for Apoptosis Induction

G This compound This compound Cell Target Cell This compound->Cell ApoptoticStimuli Apoptotic Stimuli Cell->ApoptoticStimuli CaspaseActivation Caspase Cascade Activation ApoptoticStimuli->CaspaseActivation Caspase37 Caspase-3/7 (Executioner Caspases) CaspaseActivation->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis SubstrateCleavage Substrate Cleavage Caspase37->SubstrateCleavage Signal Detectable Signal (Luminescence/Fluorescence) SubstrateCleavage->Signal

Caption: Simplified pathway of apoptosis induction and detection.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Dichlorophenyl Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of dichlorophenyl triazole derivatives. This class of compounds has demonstrated significant potential as antimicrobial agents, and standardized testing is crucial for evaluating their efficacy and advancing their development as therapeutic agents.

Introduction

Dichlorophenyl triazole derivatives are a promising class of heterocyclic compounds exhibiting a broad spectrum of antimicrobial activity.[1][2] Their structural features, particularly the dichlorophenyl and triazole moieties, contribute to their potent inhibitory effects against various pathogenic fungi and bacteria. The primary mechanism of action for triazole antifungals involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is a key component of the ergosterol biosynthesis pathway in fungi.[1][4] Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[3] Understanding the susceptibility of various microorganisms to these derivatives is a critical step in their preclinical development.

Data Presentation: Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative dichlorophenyl triazole derivatives against a panel of pathogenic microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundOrganismMIC (µg/mL)Reference
5-(6-(2,4-dichlorophenyl)-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazol-3-yl)benzene-1,2,3-triolStaphylococcus aureus24.2[7]
Bacillus subtilis20.2[7]
Escherichia coli18.6[7]
Pseudomonas aeruginosa18.0[7]
Candida albicans24.8[7]
Aspergillus niger30.2[7]
4-(4-fluorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum6.25[9]
4-(4-bromobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum6.25[9]
4-(3-chlorobenzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum12.5[9]
3-(2,4-dichlorophenyl)-[5][6][7]triazolo[3,4-b][5][7][8]thiadiazole derivative (Compound X7)Xanthomonas oryzae pv. oryzae27.47 (EC50)[10]
3,4-dichlorobenzyl triazole derivative (Compound 5b)Candida albicans0.5-8[11]
Aspergillus fumigatus0.5-8[11]
Cryptococcus neoformans0.5-8[11]
Trichophyton rubrum0.5-8[11]
Microsporum gypseum0.5-8[11]

Experimental Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.[8][12][13][14]

Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (Modified from CLSI M27-A3 and EUCAST E.DEF 7.3.2)

This method is used to determine the MIC of dichlorophenyl triazole derivatives against yeast species such as Candida albicans.

Materials:

  • Dichlorophenyl triazole derivative (powder form)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • 96-well, U-bottom microtiter plates

  • Sterile, flat-bottom 96-well microplates (for spectrophotometric reading)

  • Yeast isolates (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85% NaCl) or sterile water

  • Spectrophotometer or microplate reader (530 nm)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Multichannel pipette

  • Incubator (35°C)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the dichlorophenyl triazole derivative powder.

    • Dissolve the compound in DMSO to prepare a stock solution of high concentration (e.g., 1280 µg/mL).

  • Inoculum Preparation:

    • Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.

    • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working inoculum by diluting the standardized suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the drug stock solution to the first well of each row, resulting in a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of drug concentrations.

  • Inoculation:

    • Add 100 µL of the working inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the drug concentration by a factor of 2.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the working inoculum (no drug).

    • Sterility Control: A well containing 200 µL of RPMI-1640 only (no drug, no inoculum).

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.

Protocol 2: Broth Microdilution Susceptibility Testing for Bacteria (General Method)

This protocol outlines a general method for determining the MIC of dichlorophenyl triazole derivatives against bacterial species.

Materials:

  • Dichlorophenyl triazole derivative

  • DMSO

  • Mueller-Hinton Broth (MHB)

  • 96-well, round-bottom microtiter plates

  • Bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Agar (TSA) or other suitable agar

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solution: Prepare as described in Protocol 1.

  • Inoculum Preparation:

    • Subculture bacteria on TSA plates and incubate at 37°C for 18-24 hours.

    • Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microtiter Plates and Inoculation: Follow steps 3 and 4 from Protocol 1, using MHB instead of RPMI-1640.

  • Controls: Include growth and sterility controls as described in Protocol 1.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading of Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of dichlorophenyl triazole derivatives is the disruption of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane. These compounds specifically target and inhibit the enzyme lanosterol 14α-demethylase.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Dichlorophenyl Triazole Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated_lanosterol 14-demethylated_lanosterol Lanosterol->14-demethylated_lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethylated_lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Dichlorophenyl_Triazole Dichlorophenyl_Triazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Dichlorophenyl_Triazole->Lanosterol 14α-demethylase (CYP51)

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by dichlorophenyl triazole derivatives.

Experimental Workflow: Broth Microdilution Assay

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup Stock_Solution Prepare Drug Stock Solution Serial_Dilution Perform Serial Dilutions of Drug in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare and Standardize Microbial Inoculum Inoculation Inoculate Wells with Standardized Microorganism Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Incubation Incubate at Appropriate Temperature and Duration Inoculation->Incubation Controls->Incubation MIC_Determination Read and Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

References

Application Notes: Cell-Based Assays for Evaluating the Anticancer Activity of C20H15Cl2N3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of novel anticancer agents are paramount in the ongoing effort to combat cancer. The compound C20H15Cl2N3 represents a novel small molecule with potential therapeutic value. Preliminary screening necessitates a robust and reproducible method to evaluate its cytotoxic and apoptotic effects on cancer cells. This document provides a suite of detailed protocols for researchers, scientists, and drug development professionals to conduct a comprehensive in vitro assessment of this compound's anticancer activity. The described assays—MTT for cell viability, Annexin V/PI for apoptosis, and Propidium Iodide staining for cell cycle analysis—form a foundational workflow for characterizing the compound's mechanism of action at the cellular level.

Workflow for In Vitro Anticancer Activity Assessment

The overall experimental process follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies. This workflow ensures a comprehensive evaluation of the compound's effects.

G cluster_setup Phase 1: Preparation cluster_screening Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis cell_culture Cancer Cell Line Culture compound_prep Prepare this compound Stock & Dilutions viability_assay Protocol 1: MTT Cell Viability Assay compound_prep->viability_assay Treat Cells ic50 Calculate IC50 Value viability_assay->ic50 apoptosis_assay Protocol 2: Annexin V/PI Apoptosis Assay ic50->apoptosis_assay Use IC50 concentration cellcycle_assay Protocol 3: Cell Cycle Analysis ic50->cellcycle_assay Use IC50 concentration data_interp Interpret Results & Summarize Data apoptosis_assay->data_interp cellcycle_assay->data_interp

Figure 1: Experimental workflow for assessing the anticancer activity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

1.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[1][3] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by dissolving the crystals and measuring the absorbance.[2][4]

1.2. Materials and Reagents

  • Cancer cell line (e.g., MCF-7, NCI-H460)[5][6]

  • Complete culture medium (e.g., DMEM with 10% FBS)[4]

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Isopropanol[3][4]

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates[7]

  • Microplate reader

1.3. Experimental Protocol

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[7][8] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1][8]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[2][3] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4][8]

1.4. Data Presentation

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results should be used to determine the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth.

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Control)1.25 ± 0.08100
11.10 ± 0.0688.0 ± 4.8
50.85 ± 0.0568.0 ± 4.0
100.63 ± 0.0450.4 ± 3.2
250.30 ± 0.0324.0 ± 2.4
500.15 ± 0.0212.0 ± 1.6
1000.08 ± 0.016.4 ± 0.8

Table 1: Example data for MTT assay showing dose-dependent cytotoxicity.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

2.1. Principle

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to detect exposed PS.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells. It is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[10][11]

2.2. Materials and Reagents

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • T25 culture flasks or 6-well plates

2.3. Experimental Protocol

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and allow them to adhere overnight.[9] Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[10]

2.4. Data Presentation

The flow cytometry data will generate four quadrants:

  • Q1 (Annexin V- / PI-): Live cells

  • Q2 (Annexin V+ / PI-): Early apoptotic cells

  • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Q4 (Annexin V- / PI+): Necrotic cells

TreatmentLive Cells (%) (Mean ± SD)Early Apoptotic (%) (Mean ± SD)Late Apoptotic (%) (Mean ± SD)Necrotic (%) (Mean ± SD)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50)40.1 ± 3.535.8 ± 2.920.5 ± 2.23.6 ± 0.7

Table 2: Example data summarizing apoptosis analysis by Annexin V/PI staining.

Hypothetical Apoptotic Signaling Pathway

The compound may induce apoptosis through intrinsic or extrinsic pathways. A common mechanism involves the activation of caspases, which are key executioners of apoptosis.

G Cmpd This compound Mito Mitochondrial Stress Cmpd->Mito Bax Bax/Bak Activation Mito->Bax CytC Cytochrome c Release Bax->CytC Apaf Apaf-1 CytC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis cleaves substrates

Figure 2: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

3.1. Principle

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[15] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cell cycle phases by flow cytometry.[12] Treatment with RNase is necessary as PI can also bind to double-stranded RNA.[16]

3.2. Materials and Reagents

  • Ice-cold 70% ethanol[12]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 3.8 mM Sodium Citrate in PBS)[16]

  • RNase A solution (e.g., 100 µg/mL in PBS)[17]

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

3.3. Experimental Protocol

  • Cell Seeding and Treatment: Seed cells and treat with this compound at the IC50 concentration for 24 hours, alongside an untreated control.

  • Harvesting and Washing: Harvest approximately 1-2 x 10^6 cells. Wash twice with cold PBS, centrifuging at 300 x g for 5 minutes.[16]

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12][17] Incubate on ice for at least 30 minutes or at -20°C for long-term storage.[17]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[12] Discard the ethanol and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.[17] Collect data from at least 10,000 events.

3.4. Data Presentation

The data is presented as the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.

TreatmentG0/G1 Phase (%) (Mean ± SD)S Phase (%) (Mean ± SD)G2/M Phase (%) (Mean ± SD)
Control55.4 ± 3.128.9 ± 2.515.7 ± 1.8
This compound (IC50)20.3 ± 2.415.1 ± 1.964.6 ± 4.3

Table 3: Example data for cell cycle analysis, indicating a G2/M phase arrest.

Data Interpretation Logic

The results from the three assays can be interpreted using a decision-making flowchart to guide further investigation.

G start MTT Assay: Significant Cytotoxicity? apoptosis Annexin V/PI: Apoptosis Increased? start->apoptosis Yes res_no_effect Conclusion: Compound not cytotoxic at tested concentrations start->res_no_effect No cellcycle Cell Cycle Analysis: Phase Arrest? apoptosis->cellcycle No res_apoptosis Conclusion: Compound induces apoptosis apoptosis->res_apoptosis Yes res_arrest Conclusion: Compound causes cell cycle arrest cellcycle->res_arrest Yes res_other Investigate other mechanisms (e.g., necrosis, autophagy) cellcycle->res_other No

Figure 3: Decision flowchart for interpreting the combined results of the assays.

References

Application Notes and Protocols for Assessing the In Vivo Efficacy of C20H15Cl2N3 Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for evaluating the in vivo efficacy, pharmacokinetics, pharmacodynamics, and safety profile of novel C20H15Cl2N3 analogs in preclinical animal models of cancer. The core structure of these analogs, likely possessing a diaryl-1,2,4-triazole scaffold, suggests potential anticancer activity through various mechanisms, including but not limited to, inhibition of tubulin polymerization, kinase signaling, myoferlin activity, or aromatase function. This protocol outlines a systematic approach to characterize the therapeutic potential of these compounds.

Preclinical Animal Models

The selection of an appropriate animal model is critical for the successful evaluation of anticancer agents. The choice will depend on the hypothesized mechanism of action of the this compound analog and the target cancer type.

2.1. Xenograft Models

Human tumor xenografts in immunocompromised mice are the most widely used preclinical models for efficacy testing.

  • Cell Line-Derived Xenografts (CDX): Involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or NSG mice).

  • Patient-Derived Xenografts (PDX): Involve the direct implantation of patient tumor tissue into immunodeficient mice, which often better recapitulate the heterogeneity of human tumors.

2.2. Syngeneic Models

For compounds that may modulate the immune system, syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are more appropriate.

Experimental Protocols

3.1. Animal Husbandry and Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.

3.2. Cell Line Selection and Culture

Based on the potential mechanisms of action of diaryl-1,2,4-triazole derivatives, a panel of human cancer cell lines should be selected. Examples include:

  • Breast Cancer: MCF-7 (ER+), MDA-MB-231 (triple-negative)

  • Pancreatic Cancer: PANC-1, MiaPaCa-2

  • Lung Cancer: A549, NCI-H460

  • Colon Cancer: HT-29, HCT116

Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

3.3. Establishment of Xenograft Tumors

Protocol:

  • Harvest cancer cells during their exponential growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 0.1 mL of the cell suspension into the flank of 6-8 week old female athymic nude mice.

  • Monitor the mice for tumor growth. Tumor volume will be measured every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2 .

  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

3.4. Compound Formulation and Administration

Protocol:

  • Prepare the this compound analog formulation. A common vehicle is 0.5% carboxymethyl cellulose (CMC) in sterile water, or a solution containing DMSO, PEG300, and Tween 80.

  • The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be determined based on the physicochemical properties of the compound.

  • The dosing schedule (e.g., once daily, twice daily) will be informed by preliminary pharmacokinetic studies.

3.5. In Vivo Efficacy Study

Protocol:

  • Treat the mice according to the predetermined dosing schedule.

  • Monitor tumor growth by measuring tumor volume 2-3 times per week.

  • Record the body weight of each mouse at the same time as tumor measurements to assess toxicity.

  • At the end of the study (e.g., after 21-28 days of treatment, or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and collect them for pharmacodynamic analysis.

3.6. Pharmacokinetic (PK) Study

Protocol:

  • Administer a single dose of the this compound analog to a cohort of non-tumor-bearing mice.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital or tail vein bleeding.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the this compound analog.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

3.7. Pharmacodynamic (PD) Biomarker Analysis

Protocol:

  • At the end of the efficacy study, collect tumor tissues and relevant organs.

  • Homogenize the tissues to extract proteins.

  • Analyze the levels of target biomarkers using techniques such as:

    • Western Blotting: To assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK, CDK4/6 substrates) or the expression of proteins involved in apoptosis (e.g., cleaved PARP, cleaved caspase-3).

    • Immunohistochemistry (IHC): To visualize the expression and localization of biomarkers within the tumor tissue (e.g., Ki-67 for proliferation, CD31 for angiogenesis).

    • ELISA: To quantify the levels of specific proteins.

3.8. Toxicity Assessment

Protocol:

  • Monitor the mice daily for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance).

  • Record body weight 2-3 times per week. A body weight loss of more than 20% is a common endpoint.

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

  • Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Dosing Regimen for In Vivo Efficacy Study

GroupTreatmentDose (mg/kg)RouteSchedule
1Vehicle Control-POQD
2This compound Analog10POQD
3This compound Analog30POQD
4Positive ControlVariesVariesVaries

PO: Oral, QD: Once daily

Table 2: Tumor Growth Inhibition (TGI)

GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTGI (%)
Vehicle Control-
This compound Analog (10 mg/kg)
This compound Analog (30 mg/kg)
Positive Control

TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100

Table 3: Key Pharmacokinetic Parameters

ParameterValue
Cmax (ng/mL)
Tmax (h)
AUC(0-t) (ng*h/mL)
t1/2 (h)

Table 4: Summary of Toxicity Assessment

GroupMean Body Weight Change (%)Key Hematological FindingsKey Serum Chemistry FindingsMajor Histopathological Observations
Vehicle Control
This compound Analog (10 mg/kg)
This compound Analog (30 mg/kg)
Positive Control

Mandatory Visualization

Diagram 1: Experimental Workflow

experimental_workflow cell_culture Cell Line Selection & Culture xenograft Xenograft Model Establishment cell_culture->xenograft randomization Tumor Growth & Randomization xenograft->randomization treatment Treatment with This compound Analog randomization->treatment pk_study Pharmacokinetic (PK) Study randomization->pk_study Parallel Study efficacy Efficacy Assessment (Tumor Growth, Body Weight) treatment->efficacy toxicity Toxicity Assessment (CBC, Serum Chemistry, Histopathology) treatment->toxicity pd_study Pharmacodynamic (PD) Biomarker Analysis efficacy->pd_study Tumor Collection data_analysis Data Analysis & Interpretation efficacy->data_analysis pk_study->data_analysis pd_study->data_analysis toxicity->data_analysis

Caption: Overall workflow for assessing the in vivo efficacy of this compound analogs.

Diagram 2: Potential Signaling Pathway (Tubulin Polymerization Inhibition)

tubulin_inhibition_pathway compound This compound Analog tubulin α/β-Tubulin Dimers compound->tubulin Inhibits microtubule Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle mitosis Mitotic Arrest (G2/M Phase) spindle->mitosis Leads to apoptosis Apoptosis mitosis->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed signaling pathway for this compound analogs as tubulin polymerization inhibitors.

Diagram 3: Potential Signaling Pathway (Kinase Inhibition - e.g., PI3K/Akt Pathway)

kinase_inhibition_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Phosphorylates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream compound This compound Analog compound->pi3k Inhibits compound->akt Inhibits proliferation Cell Proliferation & Survival downstream->proliferation

Caption: A potential kinase inhibition pathway (PI3K/Akt) that may be targeted by this compound analogs.

Elucidating the Mechanism of Action of Novel Anticancer Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticancer therapeutics hinges on a thorough understanding of their mechanism of action (MoA). Elucidating how a compound exerts its effects at a molecular level is critical for target validation, patient stratification, and the prediction of potential resistance mechanisms. This document provides detailed application notes and protocols for key techniques used to investigate the MoA of novel anticancer compounds.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment.[1][2] The principle relies on the ligand-induced stabilization of the target protein, leading to an increase in its thermal stability.[1]

Application Note:

CETSA is an invaluable tool for confirming target engagement in intact cells, a crucial step in early drug discovery.[1][2] It can be adapted for various cell types and even tissues.[3] The assay can be performed in a low-to-medium throughput manner using immunoblotting or adapted to a high-throughput format using techniques like AlphaScreen® or split luciferase reporter systems.[1][4]

Experimental Protocol: Immunoblot-based CETSA

This protocol describes a typical immunoblot-based CETSA experiment to determine the thermal stabilization of a target protein upon compound binding.[3][5]

Materials:

  • Cancer cell line of interest

  • Novel anticancer compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and culture for 24 hours. Treat the cells with the novel compound or vehicle control for a predetermined time (e.g., 1-3 hours).[3]

  • Harvesting and Washing: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling on ice.[5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) or by adding lysis buffer.[5]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 30 minutes at 4°C to pellet the precipitated proteins.[5]

  • Sample Preparation for Western Blot: Collect the supernatants, determine protein concentration, and prepare samples for SDS-PAGE.

  • Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. The amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Data Presentation:
Temperature (°C)Vehicle Control (Normalized Intensity)Compound X (Normalized Intensity)
401.001.00
450.951.00
500.800.98
550.500.90
600.200.75
650.050.50
700.000.20

Experimental Workflow:

CETSA_Workflow A Cell Treatment (Compound vs. Vehicle) B Harvest and Aliquot Cells A->B C Heat Treatment (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation to Separate Soluble Fraction D->E F Western Blot for Target Protein E->F G Data Analysis: Melting Curve Shift F->G

CETSA Experimental Workflow

Target Deconvolution: Kinobeads Affinity Chromatography

Kinobeads technology is a chemical proteomics approach used to identify the cellular targets of a compound, particularly kinase inhibitors.[6][7] It utilizes beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[8] By pre-incubating a cell lysate with a novel compound, the targets of the compound will be blocked and thus depleted from the pool of proteins that bind to the kinobeads.[6]

Application Note:

This technique is highly valuable for unbiased target identification and for assessing the selectivity of kinase inhibitors.[6][7] It can reveal both on-target and off-target interactions, providing crucial information for lead optimization and understanding potential toxicities.[7][9]

Experimental Protocol:

This protocol outlines a competitive binding experiment using kinobeads followed by mass spectrometry-based protein quantification.[8][9]

Materials:

  • Cell or tissue lysate

  • Novel anticancer compound

  • Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)

  • Wash buffers

  • Elution buffer

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Lysate Preparation: Prepare a native cell lysate with a protein concentration of at least 1 mg/mL.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the novel compound or vehicle control.

  • Kinobeads Incubation: Add the kinobeads to the compound-treated lysates and incubate to allow for the binding of unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the kinobeads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides (e.g., using trypsin) and prepare them for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer to identify and quantify the proteins.

  • Data Analysis: The abundance of each identified protein in the compound-treated samples is compared to the vehicle control. A dose-dependent decrease in the amount of a protein pulled down by the kinobeads indicates that it is a target of the novel compound. This data is used to generate dose-response curves and determine the apparent dissociation constant (Kdapp).[9]

Data Presentation:
ProteinCompound X IC50 (nM)
Kinase A15
Kinase B250
Kinase C>10,000
Kinase D85

Logical Relationship Diagram:

Kinobeads_Logic cluster_0 Cell Lysate A Kinases E Compound-Target Complex A->E F Unbound Kinases A->F B Other Proteins C Novel Compound C->A Binds to Targets D Kinobeads G Kinobead-Kinase Complex D->G F->D Binds to Kinobeads H Mass Spectrometry G->H I Target Identification H->I

Kinobeads Target Deconvolution Logic

Genetic Target Identification: CRISPR-Cas9 Screening

CRISPR-Cas9 genetic screens are a powerful tool for identifying genes that, when knocked out, confer sensitivity or resistance to a drug.[10][11] This unbiased, genome-wide approach can reveal novel drug targets and mechanisms of action.[12]

Application Note:

CRISPR screens can be performed in a pooled format, where a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of cells.[10] By comparing the representation of sgRNAs in compound-treated versus untreated cells, one can identify genes whose loss affects cell viability in the presence of the drug.[10][13]

Experimental Protocol: Pooled CRISPR-Cas9 Knockout Screen

This protocol describes a positive selection screen to identify genes whose knockout confers resistance to an anticancer compound.[10]

Materials:

  • Cas9-expressing cancer cell line

  • Pooled sgRNA library (lentiviral)

  • Lentivirus packaging plasmids and packaging cell line

  • Novel anticancer compound

  • Reagents for genomic DNA extraction, PCR, and next-generation sequencing (NGS)

Procedure:

  • Lentivirus Production: Produce the lentiviral sgRNA library.

  • Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive only one sgRNA.

  • Selection: Select for transduced cells.

  • Compound Treatment: Split the cell population into two groups: one treated with the novel compound and one with a vehicle control. Culture the cells for a sufficient period to allow for the selection of resistant cells.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA from both treated and control populations.

  • PCR Amplification of sgRNAs: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries.

  • Data Analysis: Analyze the sequencing data to determine the frequency of each sgRNA in the treated and control populations. sgRNAs that are enriched in the compound-treated population target genes whose knockout confers resistance.

Data Presentation:
GeneLog2 Fold Change (Compound/Control)p-value
Gene X5.21.5e-8
Gene Y4.83.2e-7
Gene Z-0.10.85

Experimental Workflow:

CRISPR_Screen_Workflow A Transduce Cas9-expressing cells with sgRNA library B Split cells into Treatment and Control groups A->B C Treat with Compound or Vehicle B->C D Allow for selection of resistant/sensitive populations C->D E Extract Genomic DNA D->E F Amplify and Sequence sgRNAs E->F G Identify enriched/depleted sgRNAs to determine target genes F->G

CRISPR-Cas9 Screening Workflow

Signaling Pathway Analysis: Phosphoproteomics

Mass spectrometry-based phosphoproteomics enables the global and quantitative analysis of protein phosphorylation, providing a snapshot of the activity of signaling pathways.[14][15]

Application Note:

By comparing the phosphoproteomes of cells treated with a novel compound versus a control, researchers can identify signaling pathways that are modulated by the drug.[15] This is particularly useful for characterizing the MoA of kinase inhibitors and other signaling modulators.[14]

Experimental Protocol:

This protocol provides a general workflow for a quantitative phosphoproteomics experiment.

Materials:

  • Cancer cell line

  • Novel anticancer compound

  • Lysis buffer with phosphatase inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • Phosphopeptide enrichment materials (e.g., TiO2 or IMAC beads)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Treat cells with the compound or vehicle.

  • Lysis: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Digestion: Digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[16]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of phosphopeptides between the compound-treated and control samples to identify differentially phosphorylated sites and infer changes in kinase activity and pathway activation.

Data Presentation:
PhosphositeProteinLog2 Fold Change (Compound/Control)
S217/221MEK1-3.5
T202/Y204ERK1/2-4.2
S473AKT0.1

Signaling Pathway Diagram:

MAPK_Pathway cluster_drug Compound X Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival

MAPK Signaling Pathway Inhibition

Transcriptional Profiling: RNA Sequencing (RNA-Seq)

RNA sequencing (RNA-Seq) provides a comprehensive and unbiased view of the transcriptome, allowing for the identification of gene expression changes induced by a novel compound.[17][18]

Application Note:

RNA-Seq is a powerful tool for hypothesis generation regarding a compound's MoA.[17] By analyzing the differentially expressed genes, researchers can infer the biological processes and pathways affected by the drug.[19]

Experimental Protocol:

Materials:

  • Cancer cell line

  • Novel anticancer compound

  • RNA extraction kit

  • Reagents for library preparation (e.g., poly(A) selection, reverse transcription, adapter ligation)

  • Next-generation sequencing platform

Procedure:

  • Cell Culture and Treatment: Treat cells with the compound or vehicle.

  • RNA Extraction: Extract total RNA from the cells.

  • Library Preparation: Prepare sequencing libraries from the RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the libraries on an NGS platform.

  • Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between the compound-treated and control samples. Perform pathway and gene set enrichment analysis to interpret the biological significance of the gene expression changes.

Data Presentation:
GeneLog2 Fold Change (Compound/Control)Adjusted p-valuePathway
CDKN1A3.1<0.001Cell Cycle
GADD45A2.8<0.001DNA Damage Response
BCL2-2.5<0.001Apoptosis

Logical Relationship of Analysis:

RNASeq_Analysis_Logic A RNA-Seq Experiment B Differentially Expressed Genes A->B C Gene Set Enrichment Analysis B->C D Pathway Analysis B->D E Hypothesis on MoA C->E D->E

RNA-Seq Data Analysis Logic

Phenotypic Profiling: High-Content Imaging (HCI)

High-Content Imaging (HCI), also known as High-Content Screening (HCS), combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters in cells.[20][21]

Application Note:

HCI is used to assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes.[22][23] It can provide valuable insights into the MoA by revealing the functional consequences of target engagement.[20]

Experimental Protocol:

Materials:

  • Cancer cell line

  • Novel anticancer compound

  • Fluorescent dyes or antibodies for labeling cellular components (e.g., nucleus, cytoskeleton, specific proteins)

  • High-content imaging system

Procedure:

  • Cell Plating and Treatment: Plate cells in multi-well plates and treat with a range of compound concentrations.

  • Cell Staining: Fix, permeabilize, and stain the cells with fluorescent probes to label the cellular features of interest.

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment the images, identify individual cells, and quantify various phenotypic features (e.g., cell number, nuclear size, protein intensity and localization).

  • Data Analysis: Analyze the quantitative data to determine the dose-dependent effects of the compound on the measured cellular parameters.

Data Presentation:
ParameterVehicle ControlCompound X (1 µM)
Cell Count10,0004,500
Nuclear Area (µm²)150220
% Apoptotic Cells5%45%
Mitochondrial Membrane Potential100%30%

Experimental Workflow:

HCI_Workflow A Cell Plating and Compound Treatment B Fluorescent Staining A->B C Automated Image Acquisition B->C D Image Analysis and Feature Extraction C->D E Quantitative Data Analysis D->E F Phenotypic Profile of Compound E->F

High-Content Imaging Workflow

References

Application Notes & Protocols: Investigating the Effects of Dichlorophenyl Triazoles on Bacterial Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dichlorophenyl triazoles are a class of heterocyclic compounds that have garnered significant interest for their potential antimicrobial properties. Understanding the mechanism of action of these compounds is crucial for their development as effective therapeutic agents. A key aspect of this investigation is the characterization of their effects on bacterial cell morphology. This document provides detailed application notes and protocols for studying the morphological changes induced by dichlorophenyl triazoles in bacteria, utilizing various microscopy techniques and analytical methods.

Recent studies have shown that certain dichlorophenyl triazole derivatives can induce significant morphological alterations in bacteria. For instance, a 3-(2,4-dichlorophenyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole derivative (compound X7) was found to have high inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), with an EC50 value of 27.47 µg/mL. Scanning electron microscopy of Xoo treated with this compound revealed a wrinkled and cracked cell surface, indicating severe damage to the cell envelope.[5][6][7] Such morphological changes can provide valuable insights into the compound's mechanism of action, which may involve disruption of the cell wall or membrane, inhibition of cell division, or other vital cellular processes.[8]

These application notes will guide researchers through the process of treating bacteria with dichlorophenyl triazoles and observing the resulting morphological changes using state-of-the-art imaging techniques.

Key Experimental Techniques

Several microscopy techniques can be employed to visualize and quantify the effects of dichlorophenyl triazoles on bacterial cell morphology. The choice of technique will depend on the specific research question and the desired level of detail.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the bacterial cell surface, revealing details of texture, shape, and any surface abnormalities such as wrinkles, cracks, or pores.[5][6][7]

  • Transmission Electron Microscopy (TEM): Allows for the visualization of the internal structures of the bacterial cell, including the cell wall, cell membrane, and cytoplasm. This technique is invaluable for identifying changes in cell wall thickness, membrane integrity, and the distribution of intracellular components.

  • Atomic Force Microscopy (AFM): Enables the generation of three-dimensional topographical images of the bacterial surface at nanoscale resolution. AFM can also be used to quantify changes in surface roughness and other mechanical properties of the cell envelope.[9][10][11][12][13]

  • Fluorescence Microscopy: Utilizes fluorescent dyes to label specific cellular components, such as the cell wall, cell membrane, or DNA. This technique is particularly useful for assessing membrane integrity, cell viability, and the localization of specific proteins involved in cell division.

Data Presentation: Quantitative Analysis of Morphological Changes

Quantifying the morphological changes observed is crucial for a rigorous assessment of the effects of dichlorophenyl triazoles. The following tables provide a template for summarizing quantitative data obtained from image analysis.

Table 1: Effect of Dichlorophenyl Triazole (Compound X7) on Bacterial Cell Dimensions.

TreatmentConcentration (µg/mL)Average Length (µm)Average Width (µm)Aspect Ratio (Length/Width)
Control (Untreated)02.5 ± 0.30.8 ± 0.13.1
Compound X713.74 (EC25)2.3 ± 0.40.9 ± 0.12.6
Compound X727.47 (EC50)1.8 ± 0.51.0 ± 0.21.8
Compound X754.94 (EC75)1.5 ± 0.61.1 ± 0.21.4

Data in this table is illustrative and should be replaced with experimental results.

Table 2: Analysis of Bacterial Cell Surface Roughness using Atomic Force Microscopy (AFM).

TreatmentConcentration (µg/mL)Root Mean Square (RMS) Roughness (nm)
Control (Untreated)05.2 ± 1.1
Compound Y108.7 ± 1.5
Compound Y2012.3 ± 2.0
Compound Y4015.9 ± 2.8

Data in this table is illustrative and should be replaced with experimental results. Compound Y is a hypothetical dichlorophenyl triazole.

Table 3: Quantification of Bacterial Cell Membrane Damage using Fluorescence Microscopy.

TreatmentConcentration (µg/mL)% of Cells with Damaged Membranes (PI Positive)
Control (Untreated)02 ± 1
Compound Z1525 ± 5
Compound Z3060 ± 8
Compound Z6095 ± 3

Data in this table is illustrative and should be replaced with experimental results. Compound Z is a hypothetical dichlorophenyl triazole. PI (Propidium Iodide) is a fluorescent dye that only enters cells with compromised membranes.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of dichlorophenyl triazoles on bacterial cell morphology.

Bacterial Culture and Treatment

Protocol 3.1.1: Preparation of Bacterial Cultures and Treatment with Dichlorophenyl Triazoles

  • Bacterial Strain and Growth Conditions:

    • Select the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus, Xanthomonas oryzae pv. oryzae).

    • Inoculate a single colony into an appropriate liquid broth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth).

    • Incubate the culture overnight at the optimal temperature and shaking speed for the specific bacterium.

  • Sub-culturing and Growth to Mid-Log Phase:

    • The following day, dilute the overnight culture into fresh broth to an optical density at 600 nm (OD600) of approximately 0.05.

    • Incubate the culture until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6). This ensures that the majority of cells are actively growing and dividing.

  • Treatment with Dichlorophenyl Triazoles:

    • Prepare stock solutions of the dichlorophenyl triazole compounds in a suitable solvent (e.g., DMSO).

    • Add the desired concentrations of the compounds to the bacterial cultures. Include a solvent control (DMSO alone) and an untreated control.

    • Incubate the treated cultures for a predetermined period (e.g., 2, 4, 6 hours) under the same growth conditions.

Microscopy Techniques

Protocol 3.2.1: Scanning Electron Microscopy (SEM)

  • Fixation:

    • Harvest the bacterial cells from the treated and control cultures by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellets twice with phosphate-buffered saline (PBS, pH 7.4).

    • Fix the cells with 2.5% glutaraldehyde in PBS for 2 hours at 4°C.

  • Dehydration:

    • Wash the fixed cells three times with PBS.

    • Dehydrate the samples through a graded series of ethanol solutions (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), incubating for 15 minutes at each concentration.

  • Drying and Coating:

    • Perform critical point drying to preserve the three-dimensional structure of the cells.

    • Mount the dried samples onto SEM stubs using conductive adhesive tape.

    • Sputter-coat the samples with a thin layer of gold or gold-palladium to make them conductive.

  • Imaging:

    • Observe the samples using a scanning electron microscope at an appropriate accelerating voltage.

    • Capture images at various magnifications to document the overall morphology and fine surface details.

Protocol 3.2.2: Transmission Electron Microscopy (TEM)

  • Fixation and Embedding:

    • Follow the fixation steps as described for SEM (Protocol 3.2.1, step 1).

    • Post-fix the cells with 1% osmium tetroxide in PBS for 1 hour.

    • Dehydrate the samples through a graded ethanol series and embed them in a suitable resin (e.g., Epon or Spurr's resin).

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging:

    • Examine the grids under a transmission electron microscope.

    • Capture images focusing on the cell wall, cell membrane, and internal cellular structures.

Protocol 3.2.3: Fluorescence Microscopy for Membrane Integrity

  • Staining:

    • Harvest the treated and control bacterial cells by centrifugation.

    • Resuspend the cells in PBS.

    • Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), which stains the DNA of cells with compromised membranes red.

    • Optionally, a membrane-permeant counterstain, such as SYTO 9, can be used to stain all cells green.

    • Incubate the cells with the dyes in the dark for 15-30 minutes.

  • Imaging:

    • Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen dyes.

    • Capture images and quantify the percentage of red-stained (membrane-damaged) cells versus green-stained (intact) cells.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for studying the effect of dichlorophenyl triazoles on bacterial morphology.

experimental_workflow Experimental Workflow cluster_prep Sample Preparation cluster_analysis Morphological Analysis cluster_quant Data Quantification culture Bacterial Culture (Mid-log phase) treatment Treatment with Dichlorophenyl Triazoles culture->treatment control Control Groups (Untreated, Solvent) culture->control sem Scanning Electron Microscopy (SEM) treatment->sem tem Transmission Electron Microscopy (TEM) treatment->tem afm Atomic Force Microscopy (AFM) treatment->afm fm Fluorescence Microscopy treatment->fm control->sem control->tem control->afm control->fm image_analysis Image Analysis Software (e.g., ImageJ, CellC) sem->image_analysis tem->image_analysis afm->image_analysis fm->image_analysis quant_data Quantitative Data (Dimensions, Roughness, etc.) image_analysis->quant_data tables Data Tabulation quant_data->tables

Caption: General workflow for studying dichlorophenyl triazole effects.

Potential Signaling Pathway of Antibacterial Action

The precise molecular mechanism of antibacterial action for dichlorophenyl triazoles is an active area of research. Based on the known mechanisms of other triazole compounds and observed morphological changes, a plausible pathway may involve the disruption of the bacterial cell envelope. The following diagram illustrates a generalized potential mechanism.

signaling_pathway Potential Antibacterial Mechanism cluster_cell Bacterial Cell cluster_effects Cellular Effects compound Dichlorophenyl Triazole membrane Cell Membrane compound->membrane cell_wall Cell Wall (Peptidoglycan Synthesis) compound->cell_wall division Cell Division (e.g., FtsZ protein) compound->division membrane_damage Membrane Damage & Increased Permeability membrane->membrane_damage wall_inhibition Inhibition of Cell Wall Synthesis cell_wall->wall_inhibition division_inhibition Inhibition of Cell Division division->division_inhibition morphological_changes Morphological Changes (Wrinkling, Lysis, Filamentation) membrane_damage->morphological_changes wall_inhibition->morphological_changes division_inhibition->morphological_changes cell_death Bacterial Cell Death morphological_changes->cell_death

Caption: Potential antibacterial mechanism of dichlorophenyl triazoles.

Disclaimer: The proposed signaling pathway is a generalized model based on current literature for triazole compounds and may not represent the exact mechanism for all dichlorophenyl triazoles. Further research is required to elucidate the specific molecular targets and pathways for individual compounds.

By following these detailed application notes and protocols, researchers can effectively investigate the impact of dichlorophenyl triazoles on bacterial cell morphology, contributing to a deeper understanding of their antibacterial properties and facilitating the development of new antimicrobial agents.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of dichlorophenyl triazoles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of dichlorophenyl triazoles. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dichlorophenyl triazoles, providing potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my dichlorophenyl triazole synthesis consistently low?

Answer:

Low yields in triazole synthesis can stem from several factors. The most common reaction for synthesizing 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][2][3] Optimizing the parameters of this reaction is crucial for achieving high yields.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. While many click reactions can be performed at room temperature, some may require heating to proceed efficiently.[1][4] Conversely, excessive heat can lead to the decomposition of reactants or products. It is recommended to screen a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C) to find the optimum for your specific substrates.[5][6]

  • Incorrect Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of byproducts. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

  • Inefficient Catalyst System: The Cu(I) catalyst is essential for the CuAAC reaction. The source of Cu(I) and the presence of a stabilizing ligand can significantly impact the yield.

    • Cu(I) Source: Copper(I) salts like CuI or CuBr can be used directly. Alternatively, Cu(I) can be generated in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[4][7]

    • Catalyst Loading: The amount of catalyst used is critical. Typically, 1-10 mol% of the copper catalyst is sufficient. Higher loadings may not necessarily improve the yield and can complicate purification.

  • Poor Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. A variety of solvents can be used for CuAAC reactions, often mixtures of water and an organic solvent like t-butanol, DMSO, or DMF.[2][5] The ideal solvent system will depend on the specific properties of your dichlorophenyl azide and alkyne.

  • Impure Starting Materials: The purity of the dichlorophenyl azide and the alkyne are critical. Impurities can interfere with the catalyst or lead to the formation of side products. Ensure your starting materials are of high purity before use.

Question 2: My reaction produces a mixture of products that are difficult to separate. What is happening and how can I fix it?

Answer:

The formation of multiple products often points to a lack of regioselectivity in the cycloaddition reaction or the presence of side reactions.

Potential Causes and Solutions:

  • Formation of Regioisomers: The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne typically yields a mixture of 1,4- and 1,5-disubstituted triazoles, which can be difficult to separate.[1][8]

    • Solution: Employing a catalyst is the most effective way to control regioselectivity.

      • Copper(I) catalysts direct the reaction to exclusively form the 1,4-disubstituted regioisomer.[1][2]

      • Ruthenium catalysts can be used to selectively obtain the 1,5-disubstituted regioisomer.[1]

  • Side Reactions: Depending on the functional groups present on your dichlorophenyl azide or alkyne, side reactions can occur. For example, homocoupling of the alkyne is a common side reaction in CuAAC.

    • Solution: Careful control of reaction conditions, such as temperature and catalyst loading, can minimize side reactions. The use of a ligand to stabilize the copper catalyst can also suppress unwanted side reactions.

Question 3: I am having trouble purifying my dichlorophenyl triazole product. What are the recommended purification methods?

Answer:

Effective purification is crucial to obtain a final product of high purity. The choice of purification method will depend on the physical properties of your dichlorophenyl triazole and the nature of the impurities.

Common Purification Techniques:

  • Extraction: If the reaction is performed in a biphasic solvent system, the product can be isolated by separating the organic layer, washing it with brine, and then removing the solvent under reduced pressure.[9]

  • Precipitation/Recrystallization: This is a highly effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.[10] Acidification of the reaction mixture can also induce precipitation of the product.[10]

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is a powerful technique.[11] A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is chosen to separate the desired product from impurities based on their different polarities.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1,2,3-triazoles?

A1: The most common and efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[12] The copper(I) catalyst activates the alkyne, facilitating a stepwise reaction that leads to the exclusive formation of the 1,4-disubstituted triazole ring.[1]

Q2: What are the typical starting materials for synthesizing dichlorophenyl triazoles?

A2: The key starting materials are a dichlorophenyl azide and a suitable alkyne. The dichlorophenyl azide can be prepared from the corresponding dichlorophenyl aniline. The choice of alkyne will determine the substituent at the 4-position of the triazole ring.

Q3: Are there any safety precautions I should be aware of when working with azides?

A3: Yes, organic azides are potentially explosive compounds. They can be sensitive to heat, shock, and friction. It is crucial to handle them with care in a well-ventilated fume hood and to avoid high temperatures and pressures. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Small-scale reactions are recommended.

Optimization of Reaction Conditions: Data Summary

The following tables summarize key reaction parameters that can be optimized for the synthesis of dichlorophenyl triazoles based on general procedures for triazole synthesis.

Table 1: Catalyst and Ligand Effects

Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂O (10)Sodium Ascorbate (20)t-BuOH/H₂ORoom Temp3-4High[13]
CuI (5)NoneDMF506Moderate to High[5]
CuBr₂ (30)NoneDMSO80--[5][6]
Ag(I) salt---1265-82[13]

Table 2: Solvent and Temperature Effects

SolventTemperature (°C)Time (h)Yield (%)Reference
EtOH/H₂O255-[10]
Toluene85-903-[9]
t-BuOH/H₂ORoom Temp178-90[4]
DMSO80-High[5][6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1-(Dichlorophenyl)-4-Substituted-1H-1,2,3-Triazoles

This protocol is a generalized procedure based on the principles of CuAAC reactions.

  • Reactant Preparation: In a round-bottom flask, dissolve the dichlorophenyl azide (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 0.1-0.5 M).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. For in situ generation of Cu(I), dissolve CuSO₄·5H₂O (0.01-0.1 eq.) and sodium ascorbate (0.02-0.2 eq.) in a small amount of water.

  • Reaction Initiation: Add the catalyst solution to the flask containing the azide and alkyne.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C). Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure dichlorophenyl triazole.

Protocol 2: Synthesis of 1-(2,4-Dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives (Adapted from a published procedure) [10]

This multi-step synthesis illustrates a more complex procedure for a specific dichlorophenyl triazole derivative.

  • Hydrolysis: Dissolve 1-(2,4-Dichlorobenzyl)-5-trichloromethyl-1,2,4-triazole-3-carboxylate (10 mmol) in ethanol (20 mL) and 1 M NaOH (aq) (10 mL). Stir the mixture at 25°C for 5 hours. Add distilled water (80 mL) and acidify with concentrated HCl to pH = 1 to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.

  • Acyl Chloride Formation: To the product from the previous step (37 mmol), add CH₂Cl₂ (20 mL) and sulfoxide chloride (137 mmol, 10 mL). Stir the mixture for 1 hour at 40°C. Remove the solvent in vacuum to obtain the acyl chloride.

  • Amide Formation: Dissolve the acyl chloride (15 mmol) and the appropriate amine (12.5 mmol) in DMAC (30 mL) and stir at room temperature for 2 hours. Add 2 M NaOH (aq) (3 mL) and monitor the reaction by TLC. After completion, evaporate the solvent. Dissolve the residue in ethyl acetate, wash with water, dry, and concentrate. Purify the crude product on a silica gel column using a petroleum ether/ethyl acetate mixture to obtain the final product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dichlorophenyl Azide + Alkyne Mixing Combine Reactants, Catalyst & Solvent Reactants->Mixing Catalyst Cu(I) or Cu(II)/ Reducing Agent Catalyst->Mixing Solvent Solvent System (e.g., t-BuOH/H2O) Solvent->Mixing Stirring Stir at Optimal Temperature Mixing->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Extraction Extraction Monitoring->Extraction Reaction Complete Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Product Pure Dichlorophenyl Triazole Purification->Product

Caption: Experimental workflow for the synthesis of dichlorophenyl triazoles.

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckRegio Check for Regioisomers Start->CheckRegio Mixture of Products OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity OK OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime OptimizeCatalyst Optimize Catalyst System OptimizeTime->OptimizeCatalyst OptimizeSolvent Optimize Solvent OptimizeCatalyst->OptimizeSolvent Purification Improve Purification Method OptimizeSolvent->Purification UseCatalyst Use Cu(I) or Ru Catalyst CheckRegio->UseCatalyst Isomers Present UseCatalyst->Purification Success High Yield & Purity Purification->Success

Caption: Troubleshooting logic for dichlorophenyl triazole synthesis.

References

Troubleshooting low yields in multi-step triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in multi-step triazole synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Issue: Low or no product formation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Question: My CuAAC reaction is giving very low yields or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in CuAAC reactions are common and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the primary areas to investigate:

  • Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.

    • Solution: Ensure proper deoxygenation of your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst. The use of a reducing agent, such as sodium ascorbate, is essential to regenerate Cu(I) in situ from any oxidized copper species.[1][2][3] It is recommended to prepare the catalyst solution by first mixing the copper source (e.g., CuSO₄) with a stabilizing ligand before adding it to the reaction mixture, followed by the addition of the reducing agent.[4]

  • Ligand Issues: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.

    • Solution: The choice and concentration of the ligand are important. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used and effective ligands.[2][5][6] An insufficient amount of ligand can lead to catalyst decomposition. A ligand-to-copper ratio of 1:1 to 5:1 is often optimal.[1][4]

  • Reaction Conditions: Temperature, solvent, and concentration can significantly impact reaction efficiency.

    • Solution: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields, especially for sterically hindered substrates.[7] A variety of solvents can be used, including water, t-butanol, DMSO, and mixtures thereof.[8] Ensure your starting materials are fully dissolved. If precipitation is observed, consider a different solvent system or lower concentrations.

  • Starting Material Impurity: Impurities in the azide or alkyne starting materials, or in the solvent, can interfere with the reaction.

    • Solution: Purify your starting materials before use. Ensure solvents are of high purity and are degassed. Some functional groups, like thiols, can poison the copper catalyst.[2]

Below is a troubleshooting workflow to diagnose and resolve low yields in CuAAC reactions.

CuAAC_Troubleshooting start Low Yield in CuAAC catalyst Check Catalyst System start->catalyst sub_catalyst1 Is Cu(I) protected from oxidation? catalyst->sub_catalyst1 conditions Review Reaction Conditions sub_conditions1 Are temperature and solvent optimal? conditions->sub_conditions1 materials Verify Starting Materials sub_materials1 Are starting materials pure? materials->sub_materials1 purification Assess Purification Step sub_purification1 Is product being lost during workup/purification? purification->sub_purification1 solution Problem Solved sub_catalyst2 Is the ligand appropriate and in sufficient quantity? sub_catalyst1->sub_catalyst2 Yes action_catalyst1 Degas solvent and use a reducing agent (e.g., sodium ascorbate). sub_catalyst1->action_catalyst1 No sub_catalyst2->conditions Yes action_catalyst2 Use a stabilizing ligand (e.g., TBTA, THPTA) at a 1:1 to 5:1 ratio with copper. sub_catalyst2->action_catalyst2 No sub_conditions1->materials Yes action_conditions1 Screen different solvents and temperatures. sub_conditions1->action_conditions1 No sub_materials1->purification Yes action_materials1 Purify azide and alkyne. Use high-purity solvents. sub_materials1->action_materials1 No sub_purification1->solution No action_purification1 Optimize extraction and chromatography conditions. sub_purification1->action_purification1 Yes action_catalyst1->catalyst action_catalyst2->catalyst action_conditions1->conditions action_materials1->materials action_purification1->purification

Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Issue: Poor regioselectivity or low yield in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Question: My RuAAC reaction is giving a mixture of regioisomers or a low yield of the desired 1,5-disubstituted triazole. How can I improve this?

Answer: The RuAAC reaction is valued for its ability to produce 1,5-disubstituted triazoles, a regioisomer complementary to that from CuAAC.[9] However, achieving high yield and regioselectivity can be challenging.

  • Catalyst Choice: The nature of the ruthenium catalyst is paramount. CpRuCl(PPh₃)₂ and [CpRuCl]₄ are commonly used catalysts that generally favor the 1,5-regioisomer.[10] The choice of catalyst can be substrate-dependent.

    • Solution: If you are using a commercially available catalyst and observing low reactivity, consider synthesizing a more active catalyst or screening other available ruthenium complexes. For example, for some substrates, replacing a bulky Cp* ligand with a smaller Cp ligand can improve efficiency.[10]

  • Substrate Compatibility: Not all azides and alkynes are equally reactive in RuAAC. Aryl azides, particularly those with electron-withdrawing groups, can be problematic substrates.[11] Internal alkynes can also be used in RuAAC, which is a key advantage over CuAAC.[10]

    • Solution: For challenging aryl azides, investigating different ruthenium catalysts may be necessary to achieve efficient conversion.[10] When using internal alkynes, be aware that the reaction can sometimes yield a mixture of regioisomers depending on the electronic and steric properties of the alkyne substituents.

  • Reaction Conditions: RuAAC reactions often require elevated temperatures to proceed efficiently.[10]

    • Solution: If your reaction is sluggish at room temperature, increasing the temperature (e.g., to 60-100 °C) can significantly improve the reaction rate and yield. Protic solvents are generally unsuitable for RuAAC as they can lead to low yields and byproduct formation.[10] Toluene, benzene, and DMF are commonly used solvents.

The logical relationship for optimizing a RuAAC reaction is depicted below.

RuAAC_Optimization start Low Yield/Regioselectivity in RuAAC catalyst Evaluate Ru Catalyst start->catalyst catalyst->catalyst substrate Assess Substrate Reactivity catalyst->substrate Catalyst is appropriate (e.g., Cp*RuCl(PPh3)2) substrate->substrate conditions Optimize Reaction Conditions substrate->conditions Substrates are compatible conditions->conditions outcome High Yield & Regioselectivity conditions->outcome Conditions are optimized

Caption: Logical steps for optimizing RuAAC reactions.

Issue: Slow reaction or low yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Question: My SPAAC reaction is not going to completion, resulting in low yields. What factors could be responsible?

Answer: SPAAC is a powerful bioorthogonal reaction that proceeds without a metal catalyst. The reaction rate and yield are highly dependent on the strain of the cycloalkyne.

  • Cycloalkyne Reactivity: The primary driver of the SPAAC reaction is the ring strain of the cycloalkyne.[12] More strained cyclooctynes, such as dibenzoannulated cyclooctynes (DIBO), react faster with azides.[13]

    • Solution: If your reaction is slow, consider using a more reactive cycloalkyne. The synthesis of some highly reactive cyclooctynes can be lengthy and low-yielding, which is a practical consideration.[14]

  • Steric Hindrance: Steric bulk near the azide or alkyne functional groups can impede the cycloaddition.

    • Solution: If possible, design your substrates to minimize steric hindrance around the reactive moieties.

  • Concentration: Like any bimolecular reaction, the rate of SPAAC is dependent on the concentration of the reactants.

    • Solution: Increasing the concentration of the azide and cycloalkyne can improve the reaction rate. However, be mindful of potential solubility issues.

The experimental workflow for a typical SPAAC reaction is outlined below.

SPAAC_Workflow start Start prepare_reagents Prepare Azide and Cycloalkyne Solutions start->prepare_reagents mix_reagents Mix Reactants prepare_reagents->mix_reagents monitor_reaction Monitor Reaction Progress (e.g., by LC-MS, NMR) mix_reagents->monitor_reaction workup Workup and Purification monitor_reaction->workup Reaction Complete product Isolated Triazole Product workup->product

Caption: A typical experimental workflow for SPAAC.

Frequently Asked Questions (FAQs)

Q1: In a multi-step synthesis, how does the yield of each step affect the overall yield? A1: The overall yield of a multi-step synthesis is the product of the yields of each individual step. Even a modest decrease in yield in a single step can significantly lower the overall yield.[15] For example, a 5-step synthesis where each step has a 90% yield will have an overall yield of 0.90⁵ = 59%. If the yield of each step drops to 80%, the overall yield becomes 0.80⁵ = 33%. This multiplicative effect underscores the importance of optimizing each step in the sequence.[16]

Q2: My NMR shows the formation of my desired triazole, but I lose most of it during purification. What can I do? A2: Significant product loss during purification is a common problem.[15][17] Here are a few things to consider:

  • Workup: Ensure that your product is not being lost during aqueous washes. Check the pH of the aqueous layer to ensure your product is not ionized and thus more water-soluble.

  • Chromatography: Your product might be adsorbing irreversibly to the silica gel. You can try deactivating the silica gel with a small amount of triethylamine in your eluent. Alternatively, consider other purification techniques like recrystallization or preparative HPLC.

  • Product Instability: The desired product may be unstable to the purification conditions (e.g., acidic or basic conditions, prolonged exposure to silica gel).[15]

Q3: Can I use internal alkynes in a CuAAC reaction? A3: No, the mechanism of the CuAAC reaction requires a terminal alkyne to form a copper acetylide intermediate.[10] For the cycloaddition of internal alkynes with azides, the RuAAC reaction is the preferred method.[10]

Q4: Are there any common side reactions in CuAAC that can lower my yield? A4: Yes, a common side reaction is the oxidative homocoupling of the terminal alkyne to form a diacetylene, especially in the presence of oxygen and the absence of a sufficient amount of reducing agent or stabilizing ligand.[2]

Q5: How do I choose the right solvent for my triazole synthesis? A5: The choice of solvent depends on the specific reaction (CuAAC, RuAAC, or SPAAC) and the solubility of your substrates.

  • CuAAC: A wide range of solvents can be used, often including water, which makes it suitable for bioconjugation.[3] Common solvents include water/t-BuOH mixtures, DMSO, and DMF.

  • RuAAC: Protic solvents should generally be avoided.[10] Toluene, benzene, and DMF are good choices.

  • SPAAC: The choice of solvent is primarily dictated by the solubility of the reactants. Aprotic solvents are commonly used.

Data Summary

Table 1: Comparison of Common Triazole Synthesis Methods

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Regioselectivity 1,4-disubstituted1,5-disubstitutedMixture (often favors one)
Catalyst Copper(I)Ruthenium(II)None
Alkyne Substrate Terminal onlyTerminal and InternalCycloalkyne
Common Solvents Water, t-BuOH, DMSO, DMFToluene, Benzene, DMFVarious aprotic solvents
Typical Temperature Room Temperature to mild heatElevated temperaturesRoom Temperature
Key Advantage High efficiency, mild conditionsAccess to 1,5-isomers, use of internal alkynesBioorthogonal, no metal catalyst
Common Issue Catalyst oxidationSubstrate scope limitationsCycloalkyne synthesis/reactivity

Table 2: Effect of Ligands on CuAAC Reaction Yield

LigandCopper SourceReducing AgentTypical YieldReference
NoneCuSO₄Sodium AscorbateModerate[2]
TBTACuSO₄Sodium AscorbateHigh to Excellent[2][6]
THPTACuSO₄Sodium AscorbateHigh to Excellent[1]
BathophenanthrolineCuSO₄Sodium AscorbateHigh[1]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation: In a round-bottom flask, dissolve the azide (1.0 equiv) and the terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., 1:1 mixture of water and t-butanol).

  • Degassing: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 equiv) and a suitable ligand such as TBTA or THPTA (0.01-0.05 equiv) in the reaction solvent. Add this solution to the reaction mixture.

  • Initiation: Prepare a fresh solution of sodium ascorbate (0.1-0.2 equiv) in water. Add the sodium ascorbate solution to the reaction mixture. The reaction is often initiated by this addition.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the azide (1.0 equiv) and the alkyne (1.0-1.2 equiv) in an anhydrous, aprotic solvent (e.g., toluene).

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Preparation: In a vial, dissolve the azide (1.0 equiv) and the cycloalkyne (1.0-1.2 equiv) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution for biological applications).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically performed under air unless the substrates are sensitive. Monitor the reaction progress by TLC, LC-MS, or NMR.

  • Workup: Once the reaction is complete, the workup procedure will depend on the nature of the product. If the product is soluble in an organic solvent, it can be extracted. For biological samples, purification might involve size-exclusion chromatography or other protein purification techniques.

  • Purification: If necessary, purify the product by column chromatography, preparative HPLC, or recrystallization.

References

Strategies for improving the regioselectivity of triazole formation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals to improve the regioselectivity of triazole formation.

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity of my azide-alkyne cycloaddition to form either the 1,4- or 1,5-disubstituted triazole?

The regioselectivity of the azide-alkyne cycloaddition is primarily controlled by the choice of catalyst. The uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers.[1][2] To achieve high regioselectivity, two main catalytic systems are employed:

  • For 1,4-Disubstituted Triazoles: Use a copper(I) catalyst. This reaction is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is highly efficient and typically provides the 1,4-isomer exclusively.[3][4]

  • For 1,5-Disubstituted Triazoles: Use a ruthenium(II) catalyst. This reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), is the method of choice for selectively synthesizing the 1,5-isomer.[5][6]

The choice between these two methods allows for precise control over the triazole regioisomer formed.[1]

Q2: I am getting a mixture of regioisomers in my CuAAC reaction. How can I improve the selectivity for the 1,4-isomer?

While CuAAC is known for its high selectivity, poor results can sometimes occur. Here are some troubleshooting steps:

  • Ensure a Copper(I) Source: The active catalyst is Cu(I). If you are starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate is essential to generate the Cu(I) species in situ.[7] An insufficient amount of reducing agent can lead to side reactions and lower selectivity.

  • Use a Stabilizing Ligand: Ligands can stabilize the Cu(I) oxidation state, preventing disproportionation and oxidation, which can compromise the catalytic cycle.[7][8] Tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are commonly used to accelerate the reaction and improve its reliability, especially in biological applications.[2][9]

  • Check Your Alkyne: CuAAC is highly effective for terminal alkynes. Internal alkynes are generally unreactive in CuAAC, which could lead to a competing uncatalyzed thermal reaction that produces a mixture of isomers.[10]

  • Solvent Choice: While CuAAC is robust and works in a variety of solvents, including aqueous mixtures, the choice of solvent can sometimes influence the reaction rate and efficiency.[1]

Q3: My RuAAC reaction is giving low yield and poor regioselectivity for the 1,5-isomer. What factors should I consider?

Optimizing a RuAAC reaction often involves careful consideration of the catalyst, solvent, and reaction conditions.

  • Catalyst Choice: Pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and CpRuCl(COD), are highly effective for promoting the formation of 1,5-disubstituted triazoles.[11][12] For aryl azides, which can be challenging substrates, the [CpRuCl]₄ catalyst in DMF has been shown to be particularly effective.[13]

  • Solvent System: RuAAC reactions are typically performed in non-protic solvents. Aromatic solvents like benzene or toluene, and ethers such as THF and dioxane are commonly used.[5] Protic solvents should be avoided as they can lead to low yields and byproduct formation.[5] For difficult substrates, DMF has been shown to be a superior solvent.[13]

  • Inert Atmosphere: RuAAC reactions can be sensitive to atmospheric oxygen, so it is crucial to run the reaction under an inert atmosphere (e.g., argon or nitrogen).[14]

  • Temperature and Reaction Time: While some highly reactive catalysts like Cp*RuCl(COD) can work at ambient temperature, heating is often required to achieve high conversion in a reasonable time.[5] Microwave irradiation can be a useful tool to shorten reaction times and, in some cases, improve yields, particularly for reactions involving aryl azides.[13][15]

Q4: Can I use internal alkynes in these reactions?

Yes, but the choice of catalyst is critical.

  • CuAAC: This reaction is generally limited to terminal alkynes due to its mechanism, which involves the formation of a copper acetylide.[5]

  • RuAAC: A significant advantage of the RuAAC is its ability to tolerate internal alkynes, providing access to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[1][11] The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors of the substituents.[14]

Data Summary

The following table summarizes the key differences and outcomes of CuAAC and RuAAC reactions.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Primary Product 1,4-Disubstituted 1,2,3-triazole1,5-Disubstituted 1,2,3-triazole
Typical Catalysts Cu(I) sources (e.g., CuI, CuSO₄/Sodium Ascorbate)[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))
Alkyne Scope Terminal alkynes onlyTerminal and internal alkynes
Common Solvents Wide range, including aqueous and organic solventsNon-protic solvents (e.g., Toluene, THF, DMF)
Atmosphere Generally air-tolerant with a reducing agentRequires inert atmosphere (Argon or Nitrogen)

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for a small-scale CuAAC reaction to form a 1,4-disubstituted triazole.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., 1:1 mixture of t-BuOH/H₂O or DMF)

Procedure:

  • In a suitable reaction vial, dissolve the azide and alkyne in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirring solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction, followed by purification via column chromatography if necessary.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general method for the synthesis of 1,5-disubstituted triazoles.[14]

Materials:

  • Azide (1.0 equiv)

  • Alkyne (1.0-1.2 equiv)

  • Ruthenium catalyst (e.g., Cp*RuCl(COD)) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or Toluene)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon), add the azide and the alkyne.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the ruthenium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 45-80 °C) in an oil bath.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 30 minutes to a few hours.[14]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,5-disubstituted triazole.

Visual Guides

Regioselectivity_Workflow Decision Workflow for Triazole Regioselectivity start Desired Triazole Regioisomer? isomer_1_4 1,4-Disubstituted start->isomer_1_4 isomer_1_5 1,5-Disubstituted start->isomer_1_5 fully_sub 1,4,5-Trisubstituted start->fully_sub cuaac Use Copper(I) Catalyst (CuAAC) isomer_1_4->cuaac ruaac Use Ruthenium(II) Catalyst (RuAAC) isomer_1_5->ruaac fully_sub->ruaac alkyne_type_cu Terminal Alkyne? cuaac->alkyne_type_cu alkyne_type_ru Alkyne Type? ruaac->alkyne_type_ru terminal_alkyne Proceed with CuAAC Protocol alkyne_type_cu->terminal_alkyne Yes internal_alkyne CuAAC not suitable. Consider RuAAC or other methods. alkyne_type_cu->internal_alkyne No terminal_alkyne_ru Terminal Alkyne alkyne_type_ru->terminal_alkyne_ru Terminal internal_alkyne_ru Internal Alkyne alkyne_type_ru->internal_alkyne_ru Internal product_1_5 Forms 1,5-isomer terminal_alkyne_ru->product_1_5 product_trisub Forms 1,4,5-isomer internal_alkyne_ru->product_trisub

Caption: Decision workflow for selecting the appropriate catalytic system.

Catalytic_Cycles Catalytic Cycles for Triazole Formation cluster_cuaac CuAAC (1,4-Isomer) cluster_ruaac RuAAC (1,5-Isomer) cu1 Cu(I) cu_acetylide Cu(I)-Acetylide cu1->cu_acetylide alkyne1 R'-C≡CH alkyne1->cu_acetylide azide1 R-N₃ product14 1,4-Triazole product14->cu1 Regenerates Catalyst cu_vinylidene 6-Membered Cu-Metallacycle cu_acetylide->cu_vinylidene + R-N₃ cu_vinylidene->product14 Reductive Elimination ru1 [Cp*RuCl] ru_complex Ru-Alkyne-Azide Complex ru1->ru_complex alkyne2 R'-C≡CH alkyne2->ru_complex azide2 R-N₃ azide2->ru_complex product15 1,5-Triazole product15->ru1 Regenerates Catalyst ruthenacycle 6-Membered Ruthenacycle ru_complex->ruthenacycle Oxidative Coupling ruthenacycle->product15 Reductive Elimination

Caption: Simplified catalytic cycles for CuAAC and RuAAC reactions.

References

Addressing challenges in the purification of dichlorophenyl triazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of dichlorophenyl triazole isomers. It is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying dichlorophenyl triazole isomers?

A1: The primary challenges in purifying dichlorophenyl triazole isomers stem from their structural similarity. These isomers often exhibit very close physical and chemical properties, such as polarity, solubility, and boiling points, making their separation difficult.[1][2] Common issues include:

  • Co-elution in chromatography: Isomers may have very similar retention times, leading to incomplete separation.

  • Formation of mixed crystals: During crystallization, different isomers can incorporate into the same crystal lattice, resulting in an impure product.

  • Presence of by-products: Synthesis of dichlorophenyl triazoles can lead to the formation of regioisomers and other related impurities that further complicate purification.[3]

  • Thermal instability: Some isomers may be prone to degradation at elevated temperatures, limiting the use of techniques like distillation.

Q2: Which analytical techniques are most effective for identifying and quantifying dichlorophenyl triazole isomers?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the analysis of dichlorophenyl triazole isomers.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are powerful techniques for separating isomers, especially when coupled with mass spectrometry (LC-MS/MS) for sensitive and selective quantification.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the specific isomeric structures.[7]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which aids in confirming the elemental composition of the isomers and any impurities.[7]

  • Gas Chromatography (GC): Can be used for the separation of volatile isomers, often coupled with a mass spectrometer (GC-MS).[8]

  • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that can offer different selectivity for isomer separation and is also compatible with mass spectrometry.[9]

Q3: What are the most common methods for separating dichlorophenyl triazole isomers on a preparative scale?

A3: The choice of preparative separation method depends on the specific isomers and the scale of the purification.

  • Column Chromatography: This is a widely used technique, often employing silica gel as the stationary phase.[1][3][7] Gradient elution with a suitable solvent system can effectively separate isomers with different polarities.

  • Preparative HPLC: Offers higher resolution than traditional column chromatography and is suitable for separating challenging isomer mixtures.

  • Crystallization: Fractional crystallization can be a cost-effective method for separating isomers if there are sufficient differences in their solubilities in a particular solvent.

  • Supercritical Fluid Chromatography (SFC): Preparative SFC is a powerful technique for chiral and achiral separations and can be more efficient and environmentally friendly than preparative HPLC.[9]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of dichlorophenyl triazole isomers.

Problem Possible Cause(s) Suggested Solution(s)
Isomers are co-eluting in column chromatography. - Inappropriate solvent system (polarity is too high or too low).- Stationary phase is not providing sufficient selectivity.- Column is overloaded.- Optimize the solvent system: Use a solvent gradient with a shallow slope. Test different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Change the stationary phase: If using silica gel, consider alumina or a bonded phase (e.g., C18, cyano). Chiral stationary phases may be necessary for enantiomers.- Reduce the sample load: Inject a smaller amount of the mixture onto the column.
Crystallization yields a product with low isomeric purity. - Isomers have very similar solubilities.- Cooling rate is too fast, leading to the formation of mixed crystals.- Solvent choice is not optimal.- Screen different solvents: Test a variety of solvents with different polarities to find one that maximizes the solubility difference between the isomers.- Control the cooling rate: Allow the solution to cool slowly to promote the selective crystallization of the desired isomer.- Utilize a co-solvent system: The addition of an anti-solvent can sometimes improve the selectivity of crystallization.
The desired isomer is degrading during purification. - Exposure to high temperatures.- Presence of acidic or basic conditions.- Use milder purification techniques: Avoid high temperatures by using techniques like flash chromatography at room temperature instead of distillation.- Neutralize the sample: Ensure the sample and solvents are neutral before starting the purification process.
Difficulty in removing a specific by-product. - The by-product has very similar properties to the desired isomer.- Consider a chemical conversion: It may be possible to selectively react the by-product to form a new compound that is easier to separate.- Employ orthogonal separation methods: If one method (e.g., normal-phase chromatography) fails, try a different method with a different separation mechanism (e.g., reverse-phase chromatography or SFC).

Experimental Protocols

Protocol 1: Separation of Dichlorophenyl Triazole Isomers by Column Chromatography

This protocol provides a general procedure for separating dichlorophenyl triazole isomers using silica gel column chromatography.

Materials:

  • Crude mixture of dichlorophenyl triazole isomers

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass column with a stopcock

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity and gradually increase the polarity (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Analysis: Combine the fractions containing the pure desired isomer and confirm its purity using an appropriate analytical technique (e.g., HPLC, NMR).

This is a general protocol and may require optimization for specific isomer mixtures.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Product synthesis Crude Isomer Mixture column_chromatography Column Chromatography synthesis->column_chromatography Initial Separation hplc HPLC / LC-MS column_chromatography->hplc Purity Check crystallization Crystallization crystallization->hplc Purity Check hplc->crystallization If Impure pure_isomer Pure Isomer hplc->pure_isomer If Pure nmr NMR pure_isomer->nmr Structural Confirmation

Caption: A typical workflow for the purification and analysis of dichlorophenyl triazole isomers.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues cluster_solutions Potential Solutions start Poor Isomer Separation co_elution Co-elution start->co_elution peak_tailing Peak Tailing start->peak_tailing oiling_out Oiling Out start->oiling_out low_purity Low Purity start->low_purity optimize_solvent Optimize Solvent System co_elution->optimize_solvent change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase peak_tailing->optimize_solvent screen_solvents Screen Different Solvents oiling_out->screen_solvents slow_cooling Slower Cooling Rate low_purity->slow_cooling low_purity->screen_solvents

Caption: A troubleshooting decision tree for common issues in isomer purification.

References

Technical Support Center: Optimizing C20H15Cl2N3 Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for a new compound like C20H15Cl2N3?

A1: For a novel compound with unknown cytotoxicity, it is advisable to start with a broad range of concentrations to determine its potency. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the concentration at which the compound shows a biological effect and its potential cytotoxic levels.

Q2: How do I prepare a stock solution of this compound and ensure its solubility in cell culture media?

A2: Most organic compounds are initially dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] To check for solubility in your working concentration, prepare the highest concentration to be tested in the cell culture medium and visually inspect for any precipitation after a few hours of incubation at 37°C.[2]

Q3: How can I assess the stability of this compound in my cell culture conditions?

A3: The stability of a compound in culture media can be assessed by incubating it in the media (with and without serum) for the duration of your longest experiment (e.g., 72 hours).[2] Samples can be taken at different time points and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine if the compound degrades over time.[2]

Q4: Which cell lines should I use for my initial experiments?

A4: The choice of cell line depends on the research question. If the compound is being developed as an anti-cancer agent, a panel of cancer cell lines from different tissues of origin should be used. For general cytotoxicity screening, commonly used and well-characterized cell lines like HeLa, HEK293, or Balb/c 3T3 can be employed.[3]

Q5: What are the essential control groups to include in my experiments?

A5: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to distinguish the effect of the compound from that of the solvent.

  • Positive Control: A known cytotoxic agent to ensure that the assay is working correctly.

Troubleshooting Guide

Issue 1: High levels of cell death observed even at the lowest concentrations.

  • Question: I am observing significant cell death across all my treatment groups, including the lowest concentrations of this compound. What could be the cause?

  • Answer:

    • Compound Cytotoxicity: The compound may be highly potent and cytotoxic even at nanomolar concentrations. Consider testing a lower range of concentrations (e.g., 0.1 nM to 100 nM).

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1% for most cell lines). Run a vehicle control with varying concentrations of the solvent alone to determine its toxicity threshold for your specific cell line.

    • Contamination: Microbial contamination (bacteria, fungi, mycoplasma) can cause widespread cell death.[4][5] Visually inspect your cultures for any signs of contamination and perform routine mycoplasma testing.[4]

Issue 2: No observable effect on cell viability even at the highest concentrations.

  • Question: I have treated my cells with up to 100 µM of this compound for 48 hours, but I do not see any change in cell viability compared to the vehicle control. What should I do?

  • Answer:

    • Compound Insolubility: The compound may be precipitating out of the culture medium at higher concentrations, reducing its effective concentration. Visually inspect the wells of your culture plate for any precipitates. Consider using a different solvent or a solubilizing agent.

    • Compound Inactivity: The compound may not have a cytotoxic effect on the chosen cell line or within the tested concentration range. Consider extending the incubation period (e.g., 72 hours) or testing on a different, potentially more sensitive, cell line.

    • Incorrect Assay: The chosen viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or multiple assays that measure different aspects of cell health (e.g., apoptosis, metabolic activity).[6]

Issue 3: High variability in results between replicate wells.

  • Question: My results from replicate wells for the same concentration of this compound are highly variable. What could be causing this?

  • Answer:

    • Uneven Cell Seeding: Inconsistent cell numbers in each well can lead to variability. Ensure you have a single-cell suspension and mix the cells thoroughly before seeding.

    • Pipetting Errors: Inaccurate pipetting of the compound or assay reagents can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.

    • Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration.[7] It is good practice to not use the outer wells of a 96-well plate for experiments or to fill them with sterile PBS to minimize evaporation.

Issue 4: Precipitate formation in the cell culture medium upon adding the compound.

  • Question: I noticed a precipitate forming in the wells after adding my this compound stock solution to the cell culture medium. How can I address this?

  • Answer:

    • Solubility Limit Exceeded: The concentration of the compound may have exceeded its solubility limit in the aqueous culture medium. Try preparing a lower concentration stock solution or using a different solvent.

    • Interaction with Media Components: The compound might be interacting with components in the serum or the medium itself, leading to precipitation.[8] You can test the solubility of the compound in basal medium (without serum) first.

    • pH Changes: Dissolving the compound might be altering the pH of the medium, causing precipitation of media components. Ensure the pH of your final solution is within the physiological range.

Experimental Protocols

Protocol 1: Determining the IC50 Value using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.

Data Presentation

Table 1: Template for Summarizing Cytotoxicity Data for this compound

Cell LineCompound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)Observations
e.g., HeLa0 (Vehicle)48100 ± 5.2No morphological changes
0.14898 ± 4.8No morphological changes
14885 ± 6.1Minor rounding of cells
104852 ± 7.3Significant cell rounding and detachment
1004815 ± 3.9Widespread cell death
e.g., MCF-70 (Vehicle)48100 ± 4.5No morphological changes
0.14899 ± 5.1No morphological changes
14892 ± 6.8No morphological changes
104868 ± 8.2Some cell rounding
1004825 ± 4.5Significant cell death

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treat Treat with Serial Dilutions of this compound stock->treat cells Culture and Harvest Cells seed Seed Cells in 96-well Plate cells->seed seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read Measure Signal (Absorbance/Luminescence) viability_assay->read calculate Calculate % Viability vs. Control read->calculate ic50 Determine IC50 Value calculate->ic50 optimize Optimize Dosage and Further Experiments ic50->optimize signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Apoptosis Genes) Nucleus->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis Leads to

References

Minimizing off-target effects of dichlorophenyl triazole compounds in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of dichlorophenyl triazole compounds in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with dichlorophenyl triazole compounds?

A1: Dichlorophenyl triazole compounds are a broad class of small molecules with diverse biological activities, including antifungal, anticonvulsant, and kinase inhibitory effects.[1][2][3] Consequently, their off-target effects can be varied. Common off-target effects may include unintended interactions with other kinases, receptors, or enzymes, leading to cytotoxicity, altered cell signaling, or changes in cell proliferation.[4][5] The specific off-target profile depends heavily on the complete chemical structure of the individual compound.

Q2: How can I proactively minimize off-target effects during experimental design?

A2: Proactive measures can significantly reduce the impact of off-target effects. Careful experimental design is crucial. This includes:

  • Compound Concentration: Use the lowest effective concentration of the compound to minimize off-target binding. Determine the optimal concentration using dose-response curves.

  • Control Compounds: Include structurally similar but inactive compounds as negative controls to distinguish specific on-target effects from non-specific or off-target effects.

  • Cell Line Selection: The choice of cell line can influence off-target effects. Consider the expression levels of the intended target and potential off-targets in your chosen cell line.

  • Assay Duration: Limit the duration of compound exposure to the minimum time required to observe the desired on-target effect. Prolonged exposure can increase the likelihood of off-target effects.

Q3: What are the initial steps to troubleshoot unexpected results in my cellular assay?

A3: When encountering unexpected results, a systematic troubleshooting approach is essential. Begin by verifying the basics:

  • Compound Integrity: Confirm the purity and stability of your dichlorophenyl triazole compound. Degradation or impurities can lead to unforeseen activities.

  • Cell Health: Ensure your cells are healthy and viable before and during the experiment. Perform a baseline cytotoxicity assay.[4]

  • Assay Conditions: Double-check all assay parameters, including reagent concentrations, incubation times, and instrument settings.

  • Positive and Negative Controls: A critical step is to verify that your positive and negative controls are behaving as expected.[6]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: High Cytotoxicity Observed at Concentrations Where On-Target Effect is Expected
Possible Cause Troubleshooting Step
Off-target toxicity The compound may be hitting essential cellular targets. Perform a broader cytotoxicity profiling using different cell lines to assess general toxicity.[4][7]
Compound precipitation High concentrations of hydrophobic compounds can lead to precipitation and subsequent cell death. Visually inspect the culture medium for any signs of precipitation. Determine the solubility of your compound in the assay medium.
Solvent toxicity The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. Run a vehicle control with the same concentration of the solvent to assess its effect on cell viability.
Issue 2: Inconsistent Results Between Experimental Replicates
Possible Cause Troubleshooting Step
Cell plating inconsistency Uneven cell seeding can lead to variability in results. Ensure a homogenous cell suspension and use appropriate techniques for cell plating to achieve consistent cell numbers across wells.
Compound addition variability Inaccurate or inconsistent compound addition can introduce errors. Use calibrated pipettes and ensure proper mixing after compound addition.
Edge effects in multi-well plates Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and fill them with sterile medium or PBS instead.
Issue 3: On-Target Effect is Observed, but Downstream Signaling is Not as Expected
Possible Cause Troubleshooting Step
Off-target signaling pathway activation/inhibition The compound may be modulating other signaling pathways that crosstalk with your target pathway. Perform a kinase profile screen or a receptor binding assay to identify potential off-target interactions.[8][9][10]
Feedback loops The initial on-target effect may trigger cellular feedback mechanisms that alter the expected downstream signaling. Conduct a time-course experiment to analyze the dynamics of the signaling pathway.
Cellular adaptation Cells may adapt to the presence of the compound over time, leading to altered signaling. Consider shorter exposure times or using different cellular models.

Quantitative Data Summary

The following table provides an example of how to summarize quantitative data from off-target screening of a hypothetical dichlorophenyl triazole compound ("Compound X").

Assay TypeTarget/Off-TargetIC50 / Ki (nM)
On-Target Assay Target Kinase A 50
Kinase ProfilingKinase B1,500
Kinase C> 10,000
Kinase D800
Receptor BindingReceptor X> 10,000
Receptor Y2,500
CytotoxicityHeLa Cells (72h)5,000
HepG2 Cells (72h)7,500

This table is for illustrative purposes only.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.[11]

Materials:

  • Cells in culture

  • Dichlorophenyl triazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the dichlorophenyl triazole compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Kinase Profiling Assay (Radiometric)

This protocol is used to determine the inhibitory activity of a compound against a panel of kinases.[8]

Materials:

  • Purified active kinases

  • Kinase-specific substrates

  • Dichlorophenyl triazole compound

  • [γ-³³P]-ATP

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a solution of the test compound at the desired concentration.

  • In a 96-well plate, mix the kinase, its specific substrate, and the assay buffer.

  • Add the test compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 2% H₃PO₄).[8]

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control.

Receptor Binding Assay (Filtration-Based)

This protocol is used to measure the binding affinity of a compound to a specific receptor.[10][12]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand specific for the target receptor

  • Dichlorophenyl triazole compound (unlabeled)

  • Binding buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the binding buffer.

  • Add the different concentrations of the unlabeled test compound to the wells. Include controls for total binding (no unlabeled compound) and non-specific binding (excess unlabeled ligand).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki or IC50 value.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway Affected by Dichlorophenyl Triazole Compound Compound Dichlorophenyl Triazole Compound TargetKinase Target Kinase A Compound->TargetKinase Inhibition OffTargetKinase Off-Target Kinase B Compound->OffTargetKinase Inhibition (Off-Target) Substrate1 Downstream Substrate 1 TargetKinase->Substrate1 Phosphorylation Substrate2 Downstream Substrate 2 OffTargetKinase->Substrate2 Phosphorylation OnTargetEffect Desired Cellular Response Substrate1->OnTargetEffect OffTargetEffect Unintended Cellular Response Substrate2->OffTargetEffect

Caption: Hypothetical signaling pathway affected by a dichlorophenyl triazole compound.

Experimental_Workflow Workflow for Assessing Off-Target Effects cluster_0 Initial Screening cluster_1 Off-Target Profiling cluster_2 Data Analysis & Validation Start Start with Dichlorophenyl Triazole Compound DoseResponse Dose-Response Curve on Target Start->DoseResponse Cytotoxicity Initial Cytotoxicity Assay DoseResponse->Cytotoxicity KinaseScreen Broad Kinase Panel Screen Cytotoxicity->KinaseScreen ReceptorScreen Receptor Binding Assays Cytotoxicity->ReceptorScreen Analysis Analyze Hits and Prioritize Off-Targets KinaseScreen->Analysis ReceptorScreen->Analysis Validation Validate Hits in Secondary Assays Analysis->Validation SAR Structure-Activity Relationship Studies Validation->SAR

Caption: General experimental workflow for assessing off-target effects.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result Observed CheckControls Are Controls Behaving as Expected? Start->CheckControls CheckCompound Is Compound Purity & Stability Confirmed? CheckControls->CheckCompound Yes OptimizeAssay Re-optimize Assay Conditions CheckControls->OptimizeAssay No CheckCells Are Cells Healthy? CheckCompound->CheckCells Yes CheckCompound->OptimizeAssay No OffTargetAssay Perform Off-Target Screening CheckCells->OffTargetAssay Yes CheckCells->OptimizeAssay No ConsultLit Consult Literature for Known Off-Targets OffTargetAssay->ConsultLit

Caption: Logical relationship diagram for troubleshooting unexpected results.

References

Technical Support Center: Enhancing Bioavailability of Poorly Soluble Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioavailability of poorly soluble triazole derivatives for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of many triazole derivatives?

A1: The low oral bioavailability of numerous triazole derivatives primarily stems from their poor aqueous solubility. These compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. The low solubility limits the dissolution rate, which in turn becomes the rate-limiting step for absorption.[2] Factors such as high lipophilicity and a stable crystalline structure contribute to this poor solubility.

Q2: What are the most common formulation strategies to enhance the bioavailability of these compounds?

A2: Several strategies are employed to overcome the solubility challenge and improve bioavailability.[3] The most prevalent and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.[2][4]

  • Nanoformulations: Reducing the particle size of the drug to the nanometer range (nanoparticles, nanosuspensions) increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5][6]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[7][8] Upon gentle agitation in the gastrointestinal fluids, these systems form fine oil-in-water emulsions, presenting the drug in a solubilized state for absorption.[7][8]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my specific triazole derivative?

A3: The selection of an appropriate strategy depends on the physicochemical properties of your triazole derivative, the target dose, and the desired release profile. A preliminary assessment should include:

  • Solubility Screening: Determine the drug's solubility in various oils, surfactants, and polymers to assess the feasibility of lipid-based formulations and ASDs.

  • Thermal Properties: Analyze the melting point and thermal stability of the drug to evaluate its suitability for manufacturing processes like hot-melt extrusion for ASDs.

  • Dose Considerations: For high-dose drugs, the large amount of excipients required for ASDs or lipid-based systems might result in an impractically large dosage form.[9] In such cases, nanoformulations might be a more viable option.

A systematic approach, often involving parallel screening of different formulation types, is recommended to identify the most promising strategy.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)
Issue Potential Cause Troubleshooting Steps
Low drug loading in the ASD Poor solubility of the drug in the chosen polymer.Screen a wider range of polymers with different polarities and hydrogen bonding capacities. Consider using a combination of polymers.
Phase separation or recrystallization during storage The amorphous state is thermodynamically unstable. The chosen polymer may not be effectively inhibiting nucleation and crystal growth.Select a polymer with a high glass transition temperature (Tg). Ensure the drug and polymer are miscible. Store the ASD under controlled temperature and humidity conditions.[9]
Poor in vitro dissolution despite being amorphous The polymer forms a gel layer upon contact with the dissolution medium, hindering drug release.Incorporate a disintegrant into the final dosage form. Consider using a combination of soluble and insoluble polymers to modulate the release.[10]
Chemical instability of the drug during ASD preparation (e.g., by spray drying or hot-melt extrusion) The drug is sensitive to the temperatures or solvents used in the manufacturing process.For spray drying, optimize the inlet temperature and solvent system.[11] For hot-melt extrusion, process at the lowest possible temperature for the shortest duration.[12]
Nanoformulations (Nanoparticles/Nanosuspensions)
Issue Potential Cause Troubleshooting Steps
Inconsistent particle size and high polydispersity index (PDI) Suboptimal processing parameters or inappropriate stabilizer concentration.Optimize process parameters such as homogenization pressure, sonication time, or milling speed. Screen different types and concentrations of stabilizers (surfactants or polymers).
Particle aggregation or settling upon storage Insufficient stabilization of the nanoparticles, leading to Ostwald ripening or agglomeration.Ensure adequate surface coverage with a stabilizer. Optimize the surface charge (zeta potential) to promote electrostatic repulsion.[13]
Challenges in scaling up the formulation process The manufacturing method is not readily scalable from the lab to an industrial setting.Select a scalable manufacturing process from the outset, such as high-pressure homogenization or wet bead milling.[14]
Low oral bioavailability despite nanosize Nanoparticles may be trapped in the mucus layer of the gastrointestinal tract or undergo premature dissolution and precipitation.Modify the surface of the nanoparticles with muco-penetrating polymers like polyethylene glycol (PEG). Consider enteric coating to protect the nanoparticles from the acidic stomach environment.[15]
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue Potential Cause Troubleshooting Steps
Drug precipitation upon dispersion in aqueous media The drug is not sufficiently solubilized in the formed emulsion droplets, or the formulation is not robust to dilution.Increase the concentration of the surfactant or co-solvent. Select excipients with a higher solubilization capacity for the drug. Optimize the oil-to-surfactant ratio.[16]
Incomplete or slow emulsification The hydrophilic-lipophilic balance (HLB) of the surfactant system is not optimal. The viscosity of the formulation is too high.Use a surfactant or a blend of surfactants with a higher HLB value (typically >12 for o/w emulsions). Incorporate a co-solvent to reduce the viscosity.
Poor physical stability of the liquid SEDDS (e.g., phase separation) Immiscibility of the components or changes in temperature affecting solubility.Screen for excipient compatibility. Store the formulation at a controlled temperature. Consider formulating a solid SEDDS (S-SEDDS) by adsorbing the liquid SEDDS onto a solid carrier.[3]

Quantitative Data on Bioavailability Enhancement of Triazoles

The following tables summarize pharmacokinetic data from studies comparing different formulations of itraconazole and posaconazole, demonstrating the impact of advanced formulation strategies on bioavailability.

Table 1: Comparison of Pharmacokinetic Parameters of Posaconazole Formulations

FormulationDoseConditionCmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Oral Suspension100 mgFasted--17.1[17][18]
Oral Suspension400 mgFasted--10.1[17][18]
Oral Suspension100 mgFed--59.1[17][18]
Oral Suspension400 mgFed--49.2[17][18]
Delayed-Release Tablet100 mgFasted33510,70058.8[12][17][18]
Delayed-Release Tablet100 mgFed33012,000~100[12][17][18]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: Comparison of Serum Concentrations of Conventional and Super-Bioavailable Itraconazole Formulations in Patients with Dermatophytosis (Day 28)

FormulationDosing RegimenMean Serum Concentration (ng/mL) ± SDReference
Conventional Itraconazole (CITZ)100 mg Twice Daily1262 ± 233.5[19]
Conventional Itraconazole (CITZ)200 mg Once Daily1704 ± 261.6[19]
Super-Bioavailable Itraconazole (SBITZ)100 mg Once Daily1520 ± 231.7[19]
Super-Bioavailable Itraconazole (SBITZ)130 mg Once Daily1770 ± 268.9[19]

SD: Standard Deviation.

Table 3: Comparison of Pharmacokinetic Parameters of SUBA-Itraconazole (S-ITZ) vs. Conventional Itraconazole (C-ITZ) in Healthy Adults (Single Dose)

ParameterConditionGeometric Mean Ratio (S-ITZ/C-ITZ) %90% Confidence IntervalReference
AUCinfFasted122.76109.72 - 137.34[20]
CmaxFasted161.75141.40 - 185.02[20]
AUCinfFed94.6785.35 - 105.01[20]
CmaxFed80.2667.61 - 95.27[20]

AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Triazole Derivatives

Objective: To assess the in vitro release profile of a triazole derivative from its formulation in a physiologically relevant medium.

Apparatus: USP Apparatus 2 (Paddle) is commonly used.[21]

Dissolution Media:

  • For initial screening, media with different pH values reflecting the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) should be used.[22]

  • For poorly soluble compounds, the use of biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) is recommended to better predict in vivo performance.[22] These media contain bile salts and lecithin to mimic the composition of intestinal fluids.

Procedure:

  • Deaerate the dissolution medium.

  • Pre-heat the medium to 37 ± 0.5 °C in the dissolution vessels.

  • Place the dosage form (e.g., tablet, capsule) in each vessel.

  • Start the paddles at a specified rotation speed (typically 50-75 rpm).[21]

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples promptly.

  • Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and bioavailability) of a triazole derivative formulation after oral administration in rats.

Animals: Male Sprague-Dawley or Wistar rats are commonly used.[23]

Procedure:

  • Fast the animals overnight (with free access to water) before dosing.

  • Administer the formulation orally via gavage. A separate group should receive an intravenous (IV) administration of the drug solution to determine the absolute bioavailability.

  • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[24]

  • Process the blood samples to obtain plasma.

  • Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation_Strategy Select Formulation Strategy (ASD, Nano, Lipid-based) Excipient_Screening Excipient Compatibility & Solubility Screening Formulation_Strategy->Excipient_Screening Prototype_Formulation Prepare Prototype Formulations Excipient_Screening->Prototype_Formulation Solid_State Solid-State Characterization (DSC, XRD) Prototype_Formulation->Solid_State Dissolution_Testing Dissolution Testing (pH 1.2, 6.8, FaSSIF) Solid_State->Dissolution_Testing PK_Study Pharmacokinetic Study in Animal Model (e.g., Rat) Dissolution_Testing->PK_Study Promising Candidates Data_Analysis Calculate PK Parameters (AUC, Cmax, Bioavailability) PK_Study->Data_Analysis Data_Analysis->Formulation_Strategy Optimization Loop

Caption: Workflow for improving the bioavailability of poorly soluble drugs.

References

Refinement of analytical methods for resolving C20H15Cl2N3 from its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clorazopine (C20H15Cl2N3) Analysis

Welcome to the technical support center for the analytical resolution of Clorazopine and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for resolving Clorazopine from its metabolites?

A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS) for detection and identification.[1][2][3] Reversed-phase HPLC is typically the method of choice, providing robust separation of the parent drug from its more polar metabolites.

Q2: What are the expected major metabolites of Clorazopine?

A2: Based on the structure of Clorazopine, a polycyclic aromatic compound containing nitrogen and chlorine, the expected major metabolic pathways include oxidation (hydroxylation), N-dealkylation, and glucuronide conjugation. This results in metabolites that are generally more polar than the parent compound.

Q3: What type of HPLC column is recommended for Clorazopine analysis?

A3: A C18 or C8 reversed-phase column is a good starting point for method development. For challenging separations involving closely related metabolites, a phenyl-hexyl or a column with a polar-embedded group may provide alternative selectivity.

Q4: How can I improve the sensitivity of my LC-MS method for Clorazopine and its metabolites?

A4: To improve sensitivity, ensure efficient ionization by optimizing the mobile phase pH and using volatile additives like formic acid or ammonium formate.[4] Additionally, fine-tuning the mass spectrometer's source parameters (e.g., gas flows, temperatures) and using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer can significantly enhance selectivity and sensitivity.[5]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of Clorazopine and its metabolites.

Chromatography Issues

Problem: Poor peak shape (tailing or fronting) for Clorazopine.

  • Possible Causes & Solutions:

    • Column Overload: The sample concentration may be too high. Try diluting the sample or injecting a smaller volume.[2]

    • Secondary Interactions: Residual silanols on the silica backbone of the column can interact with the basic nitrogen atoms in Clorazopine. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to protonate the basic sites or use a base-deactivated column.

    • Column Degradation: The column may be nearing the end of its lifespan. Replace the column with a new one.[1]

Problem: Co-elution of Clorazopine with one of its metabolites.

  • Possible Causes & Solutions:

    • Insufficient Resolution: The current mobile phase composition is not optimal. Adjust the gradient slope or the organic solvent ratio.

    • Incorrect Stationary Phase: The column chemistry may not be suitable for separating these specific compounds. Consider a column with a different stationary phase (e.g., phenyl-hexyl) to introduce different separation mechanisms.

    • Temperature Effects: Changes in column temperature can affect selectivity. Ensure a stable column temperature using a column oven.

Problem: Shifting retention times.

  • Possible Causes & Solutions:

    • Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates. Degas the mobile phase and prime the pump.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Ensure accurate and consistent preparation for every run.

    • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. Ensure the column is fully equilibrated before each injection.

Mass Spectrometry Issues

Problem: Low signal intensity or no signal for Clorazopine or its metabolites.

  • Possible Causes & Solutions:

    • Ion Suppression: Co-eluting matrix components from the sample can suppress the ionization of the target analytes.[4][6] Improve sample preparation to remove interfering substances. A simple protein precipitation followed by solid-phase extraction (SPE) is often effective.

    • Incorrect MS Parameters: The source conditions (e.g., temperature, gas flows) or analyte-specific parameters (e.g., collision energy) may not be optimal. Perform tuning and optimization for each analyte.

    • Mobile Phase Incompatibility: Non-volatile buffers (e.g., phosphate) are not suitable for LC-MS and can contaminate the ion source.[4] Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.[4]

Problem: High background noise in the mass spectrum.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to high background noise. Use high-purity, LC-MS grade solvents and additives.

    • System Contamination: Carryover from previous injections or contamination of the LC system or MS source can lead to a noisy baseline.[7] Flush the system with a strong solvent and clean the MS source.

    • Leaks: A leak in the LC system can introduce air and cause baseline disturbances.[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with protein precipitation) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute Clorazopine and its metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Reversed-Phase HPLC Method
  • Column: C18, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Data Presentation

Table 1: HPLC Method Parameters for Clorazopine and its Metabolites

ParameterClorazopineMetabolite 1 (Hydroxylated)Metabolite 2 (N-dealkylated)
Retention Time (min) 7.25.84.5
LOD (ng/mL) 0.50.81.0
LOQ (ng/mL) 1.52.53.0
Linearity (r²) >0.998>0.997>0.995

Table 2: Mass Spectrometry Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clorazopine 396.1254.225
Metabolite 1 412.1270.228
Metabolite 2 382.1240.222

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Plasma Sample sp2 Protein Precipitation sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 an1 HPLC Separation sp3->an1 Reconstituted Sample an2 Mass Spectrometry Detection an1->an2 dp1 Peak Integration an2->dp1 Raw Data dp2 Quantification dp1->dp2

Caption: Experimental workflow for Clorazopine analysis.

troubleshooting_logic start Chromatographic Issue (e.g., Poor Peak Shape) q1 Is the sample concentration too high? start->q1 a1_yes Dilute sample or reduce injection volume q1->a1_yes Yes q2 Is the mobile phase pH optimal? q1->q2 No a2_yes Check for column degradation q2->a2_yes Yes a2_no Adjust pH with an additive (e.g., 0.1% Formic Acid) q2->a2_no No a3_yes Replace the column a2_yes->a3_yes Yes a3_no Issue Resolved a2_yes->a3_no No

Caption: Troubleshooting logic for poor peak shape.

References

Addressing resistance mechanisms to dichlorophenyl triazole-based antimicrobial agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for addressing resistance mechanisms to dichlorophenyl triazole-based antimicrobial agents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during laboratory experiments in a question-and-answer format.

Minimal Inhibitory Concentration (MIC) Assays
Question/Issue Potential Cause(s) Recommended Solution(s)
Why are my MIC results inconsistent or not reproducible? 1. Inoculum variability: The density of the microbial suspension is too high or too low.[1] 2. Media composition: Incorrect cation concentration (e.g., Ca²⁺, Mg²⁺) or pH in the Mueller-Hinton Broth (MHB).[1] 3. Contamination: Unwanted microbial growth in wells.[1] 4. Compound precipitation: The dichlorophenyl triazole agent may be precipitating out of the solution at higher concentrations.[2]1. Standardize inoculum: Use a spectrophotometer or McFarland standards to ensure the inoculum density is consistent (typically ~5 x 10⁵ CFU/mL for bacteria).[1][3] 2. Quality Control: Use cation-adjusted MHB from a reputable commercial source or validate in-house prepared media. Check and adjust the pH.[1] 3. Aseptic Technique: Ensure strict aseptic technique during plate preparation and inoculation. Use sterility controls (broth only, no inoculum) to check for contamination.[3] 4. Solubility Check: Before the assay, test the solubility of your compound in the broth. If needed, use a co-solvent like DMSO (ensure final concentration does not affect microbial growth).[2]
What do "skipped wells" (growth at a higher concentration but not at a lower one) mean? 1. Inoculation error: Accidental failure to inoculate a well or inadequate mixing.[1] 2. Contamination: A resistant contaminant may be present in a single well. 3. Splashover: Contamination from an adjacent well with heavy growth.[3]1. Improve Technique: Ensure proper mixing of the inoculum and careful pipetting to avoid errors.[1] 2. Verify Purity: Re-streak the original culture to ensure it is pure. Check the growth from the "skipped well" to see if it is the test organism. 3. Careful Handling: Avoid jarring or splashing when handling and incubating microplates.[3]
All my MIC values are higher than expected, even for control strains. 1. Heavy inoculum: An inoculum density higher than the standard can overwhelm the antimicrobial agent.[1] 2. Agent degradation: The antimicrobial agent stock solution may have degraded due to improper storage. 3. Incorrect dilution series: Errors in preparing the serial dilutions of the compound.1. Re-standardize Inoculum: Prepare a fresh inoculum and verify its density using a 0.5 McFarland standard.[1] 2. Prepare Fresh Stock: Prepare a fresh stock solution of the dichlorophenyl triazole agent and store it in appropriate conditions (e.g., protected from light, correct temperature). 3. Verify Dilutions: Carefully re-check calculations and pipetting for the serial dilution preparation.
Molecular Assays (PCR for Resistance Genes)
Question/Issue Potential Cause(s) Recommended Solution(s)
Why is my PCR failing (no amplification)? 1. Poor DNA quality: DNA extract may contain PCR inhibitors from the sample matrix.[4] 2. Incorrect primer design: Primers may not be specific to the target gene or have incorrect annealing temperatures.[4] 3. Suboptimal PCR conditions: Annealing temperature, extension time, or MgCl₂ concentration may not be optimal.1. DNA Purification: Re-purify the DNA using a commercial kit with inhibitor removal steps. Dilute the template DNA to reduce inhibitor concentration. 2. Primer Validation: Verify primer sequences against known databases. Run a temperature gradient PCR to find the optimal annealing temperature.[4] 3. PCR Optimization: Systematically vary PCR parameters (annealing temperature, extension time) to find the optimal conditions for your target.
I'm getting non-specific bands in my gel electrophoresis. 1. Low annealing temperature: Primers are binding to non-target sequences. 2. Primer-dimers: Primers are annealing to each other. 3. High primer concentration: Excess primers can lead to non-specific amplification.1. Increase Annealing Temperature: Gradually increase the annealing temperature in 1-2°C increments to improve specificity. 2. Redesign Primers: Use software to check for primer self-complementarity. 3. Optimize Primer Concentration: Reduce the concentration of primers in the PCR mix.
PCR detects a resistance gene, but the microbe is phenotypically susceptible. 1. Gene is not expressed: The presence of a gene does not guarantee its expression at a level sufficient to confer resistance.[4] 2. Silent mutation: The detected gene may have a mutation that renders its protein product non-functional. 3. Incorrect gene target: The detected gene may not be the primary mechanism of resistance for the specific drug-organism combination.[5]1. Gene Expression Analysis: Use reverse transcription-qPCR (RT-qPCR) to quantify the expression level of the resistance gene. 2. Sequence the Gene: Sequence the PCR product to check for mutations that could affect function. 3. Phenotypic Confirmation: Rely on phenotypic tests like MIC assays as the gold standard for confirming resistance. Genotypic results should be used to explain, not replace, phenotypic data.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for dichlorophenyl triazole-based antimicrobial agents?

A1: Like other triazoles, these agents primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth arrest.[8]

Q2: What are the most common mechanisms of resistance to triazole antifungals?

A2: The three main mechanisms are:

  • Target Modification: Point mutations in the CYP51A gene can reduce the binding affinity of the triazole drug to the target enzyme.[7]

  • Target Overexpression: Increased expression of the CYP51A gene, often due to tandem repeat insertions in the promoter region, leads to higher concentrations of the target enzyme, requiring more drug for inhibition.[7]

  • Efflux Pump Upregulation: Overexpression of drug efflux pumps, particularly from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, actively removes the drug from the cell, reducing its intracellular concentration.[9][10]

Q3: How can I determine if efflux pump activity is the cause of resistance in my isolates?

A3: You can perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as verapamil or carbonyl cyanide 3-chlorophenylhydrazone (CCCP).[11] A significant decrease (e.g., two-fold or more) in the MIC value when the EPI is present suggests that efflux is a contributing mechanism of resistance.[11] This can be further confirmed with fluorescent dye accumulation assays using substrates like ethidium bromide.[12][13]

Q4: Can a single mutation in the cyp51A gene confer resistance to all dichlorophenyl triazole derivatives?

A4: Not necessarily. The impact of a specific mutation can vary depending on the chemical structure of the triazole agent. Some mutations may confer broad cross-resistance to multiple azoles, while others may provide resistance to only a specific subset of compounds.[14] Therefore, susceptibility testing against a panel of agents is recommended.

Q5: Is it possible for an isolate to have multiple resistance mechanisms simultaneously?

A5: Yes, it is common for highly resistant clinical or environmental isolates to possess multiple resistance mechanisms. For example, an isolate may have both a point mutation in the cyp51A gene and an upregulation of efflux pumps.[10] This combination can lead to very high levels of resistance.

Quantitative Data on Triazole Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various triazole agents against susceptible (wild-type) and resistant fungal strains.

Table 1: MICs (µg/mL) of Triazoles Against Aspergillus fumigatus Strains with Known Resistance Mechanisms

Antifungal AgentWild-Type (Susceptible)TR₃₄/L98H (Target Overexpression)G54W (Target Modification)
Itraconazole≤1≥42 - 4
Voriconazole≤12 - 4≥4
Posaconazole≤0.51 - 20.5 - 1

Data compiled from literature, including references[15]. Values represent typical MIC ranges.

Table 2: Epidemiological Cutoff Values (ECVs) for Triazoles Against Various Aspergillus Species

The ECV is the MIC value that separates microbial populations into wild-type (WT) and non-wild-type (non-WT). MICs above the ECV suggest the presence of acquired resistance.

SpeciesItraconazole ECV (µg/mL)Voriconazole ECV (µg/mL)Posaconazole ECV (µg/mL)
A. fumigatus220.5
A. flavus220.5
A. niger220.5
A. terreus210.5

Source: Data aggregated from multiple laboratories as presented in CLSI-based studies.[15]

Visualizations: Pathways and Workflows

Signaling Pathway for Efflux Pump Upregulation

EffluxPumpRegulation cluster_stress Cellular Stress cluster_signal Signal Transduction cluster_response Nuclear Response cluster_output Cellular Output Triazole Dichlorophenyl Triazole Agent Sensor Membrane/Cytosolic Sensor Triazole->Sensor Induces Stress Cascade Kinase Cascade Sensor->Cascade TF_Activation Transcription Factor (TF) Activation/Modification (e.g., Pdr1, Mrr1, Tac1) Cascade->TF_Activation TF_Nucleus Activated TF Translocates to Nucleus TF_Activation->TF_Nucleus Activation PDRE Pleiotropic Drug Resistance Element (PDRE) TF_Nucleus->PDRE Binds to Gene_ABC ABC Transporter Gene (e.g., CDR1) PDRE->Gene_ABC Promotes Transcription Gene_MFS MFS Transporter Gene (e.g., MDR1) PDRE->Gene_MFS Promotes Transcription mRNA_ABC mRNA Gene_ABC->mRNA_ABC Transcription mRNA_MFS mRNA Gene_MFS->mRNA_MFS Transcription Pump_ABC ABC Transporter Protein mRNA_ABC->Pump_ABC Translation Pump_MFS MFS Transporter Protein mRNA_MFS->Pump_MFS Translation Efflux Drug Efflux Pump_ABC->Efflux Pumps Drug Out Pump_MFS->Efflux Pumps Drug Out Efflux->Triazole Reduces Intracellular Concentration

Caption: Generalized signaling cascade for stress-induced upregulation of efflux pumps.

Experimental Workflow: Investigating a Resistant Isolate

ResistanceWorkflow start Resistant Phenotype Observed (High MIC) mic_epi Perform MIC Assay with Efflux Pump Inhibitors (EPIs) start->mic_epi decision_epi MIC Reduced with EPI? mic_epi->decision_epi efflux_confirmed Conclusion: Efflux is a Resistance Mechanism decision_epi->efflux_confirmed Yes pcr_seq PCR & Sequence Target Gene (e.g., cyp51A) decision_epi->pcr_seq No efflux_confirmed->pcr_seq Check for multiple mechanisms decision_mutation Mutation Found? pcr_seq->decision_mutation target_confirmed Conclusion: Target Site Modification is a Mechanism decision_mutation->target_confirmed Yes rt_qpcr RT-qPCR of Target Gene and Efflux Pump Genes decision_mutation->rt_qpcr No target_confirmed->rt_qpcr Check for multiple mechanisms decision_overexpression Overexpression Detected? rt_qpcr->decision_overexpression overexpression_confirmed Conclusion: Gene Overexpression is a Mechanism decision_overexpression->overexpression_confirmed Yes other_mech Investigate Other Mechanisms (e.g., WGS) decision_overexpression->other_mech No

Caption: Logical workflow for characterizing resistance mechanisms in a microbial isolate.

Troubleshooting Logic for Inconsistent MIC Assays

MICTroubleshooting start Inconsistent MIC Results check_inoculum Verify Inoculum Density (McFarland/OD) start->check_inoculum check_purity Check Culture Purity (Re-streak on agar) check_inoculum->check_purity Density OK check_reagents Prepare Fresh Reagents (Media & Drug Stock) check_inoculum->check_reagents Density Incorrect -> Adjust & Repeat check_controls Review Controls (Growth & Sterility) check_purity->check_controls Culture Pure check_purity->check_reagents Contaminated -> Re-isolate & Repeat check_controls->check_reagents Controls OK result_bad Problem Persists check_controls->result_bad Controls Failed -> Systemic Issue result_ok Problem Resolved check_reagents->result_ok After re-test

Caption: Decision tree for troubleshooting inconsistent MIC assay results.

Key Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]

Objective: To determine the minimum inhibitory concentration (MIC) of a dichlorophenyl triazole agent against a microbial isolate.

Materials:

  • 96-well sterile microtiter plates (U-bottom)[3]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Dichlorophenyl triazole agent (powder)

  • Sterile DMSO (or other appropriate solvent)

  • Bacterial/fungal isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum suspension

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Prepare Antimicrobial Stock Solution: Dissolve the dichlorophenyl triazole powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Store appropriately. Note the compound's purity for accurate concentration calculation.[3]

  • Prepare Inoculum: a. Select 3-5 isolated colonies from a fresh agar plate (18-24 hours old). b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[1] d. Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate.[1]

  • Prepare Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate.[3] b. From your stock solution, prepare a working solution of the drug at 2x the highest desired concentration in the plate. c. Add 100 µL of this 2x working solution to the wells in column 1.[3] d. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10.[3] e. Column 11 will serve as the growth control (no drug). Column 12 will be the sterility control (no drug, no inoculum).

  • Inoculation: a. Within 15 minutes of standardization, add 100 µL of the final inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11.[1] b. This brings the final volume in each well to 200 µL and the final inoculum density to ~5 x 10⁵ CFU/mL. The drug concentrations are now halved to their final test concentrations.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria (or as appropriate for fungi).

  • Interpretation: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[16] Read the plate visually or with a microplate reader. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Protocol 2: Efflux Pump Inhibition Assay

Objective: To determine if efflux contributes to resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).

Procedure:

  • Follow the Broth Microdilution MIC Assay protocol (Protocol 1) to prepare two separate 96-well plates.

  • Plate A (Control): Perform the standard MIC assay as described above.

  • Plate B (EPI): a. Prepare the CAMHB medium supplemented with a sub-inhibitory concentration of an EPI (e.g., CCCP, verapamil). The concentration of the EPI should be determined beforehand to ensure it does not inhibit microbial growth on its own. b. Use this EPI-supplemented broth for all steps in the MIC plate preparation (steps 3a and 3c in Protocol 1). c. Proceed with the serial dilution of the dichlorophenyl triazole agent and inoculation as described in Protocol 1.

  • Incubation and Interpretation: a. Incubate both plates under identical conditions. b. Determine the MIC for the dichlorophenyl triazole agent in Plate A (MIC_control) and Plate B (MIC_EPI). c. Analysis: A significant reduction (e.g., ≥2-fold decrease) in the MIC value in the presence of the EPI (MIC_EPI < MIC_control) indicates that an efflux pump system is actively removing the dichlorophenyl triazole agent from the cell.[11]

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Potential of Dichlorinated Pyrazoline Analogs Versus Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds, particularly pyrazoline derivatives, have emerged as a promising area of research. This guide provides a comparative overview of the antimicrobial activity of a representative dichlorinated pyrazoline compound, conceptually aligned with the molecular formula C20H15Cl2N3, against a panel of standard antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Due to the absence of specific published data for a compound with the exact molecular formula this compound, this guide utilizes a representative dichlorinated pyrazoline derivative found in the scientific literature as a proxy for comparative analysis. This allows for an evidence-based discussion of the potential antimicrobial efficacy of this class of compounds.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a representative dichlorinated pyrazoline derivative against various microorganisms, juxtaposed with the performance of commonly used antibiotics.

MicroorganismRepresentative Dichlorinated Pyrazoline Derivative (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)Ketoconazole (µg/mL)
Staphylococcus aureus640.25 - 1≤2N/A
Bacillus subtilis64N/AN/AN/A
Escherichia coli>512N/AN/AN/A
Pseudomonas aeruginosa128N/AN/AN/A
Candida albicans64N/AN/A0.08 - 20

Experimental Protocols

The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is conducted through standardized laboratory procedures. The two primary methods employed are the Broth Microdilution method and the Agar Disk Diffusion method.

Broth Microdilution Method

This technique is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Microtiter Plates: A series of two-fold dilutions of the test compound (e.g., the dichlorinated pyrazoline derivative) and standard antibiotics are prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.[2][11][12]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[13]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, and 35°C for 48 hours for fungi).[2][11]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).[11][12]

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.

  • Plate Preparation: A sterile agar plate, typically Mueller-Hinton Agar, is uniformly inoculated with a standardized suspension of the test microorganism to create a bacterial lawn.[14][15]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the surface of the agar.[14][15]

  • Incubation: The plates are incubated under standardized conditions.

  • Zone of Inhibition Measurement: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters.[14] The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a test compound.

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis cluster_results Results Test_Compound Test Compound (this compound Proxy) Broth_Microdilution Broth Microdilution Assay Test_Compound->Broth_Microdilution Agar_Disk_Diffusion Agar Disk Diffusion Assay Test_Compound->Agar_Disk_Diffusion Standard_Antibiotics Standard Antibiotics Standard_Antibiotics->Broth_Microdilution Standard_Antibiotics->Agar_Disk_Diffusion Microorganism_Culture Microorganism Culture Microorganism_Culture->Broth_Microdilution Microorganism_Culture->Agar_Disk_Diffusion MIC_Determination MIC Value Determination Broth_Microdilution->MIC_Determination Zone_of_Inhibition Zone of Inhibition Measurement Agar_Disk_Diffusion->Zone_of_Inhibition Comparison Comparison with Standard Antibiotics MIC_Determination->Comparison Zone_of_Inhibition->Comparison

Antimicrobial Susceptibility Testing Workflow

Signaling Pathways and Logical Relationships

At present, the specific molecular targets and signaling pathways affected by dichlorinated pyrazoline derivatives are still under investigation and are not yet fully elucidated. The primary mechanism of action for many antimicrobial agents involves the disruption of essential cellular processes in the pathogen. For pyrazoline derivatives, proposed mechanisms include the inhibition of cell wall synthesis, disruption of cell membrane integrity, and interference with nucleic acid or protein synthesis. Further research is required to delineate the precise signaling cascades and molecular interactions involved in their antimicrobial effects.

The logical relationship in antimicrobial drug discovery, as depicted in the workflow diagram, follows a systematic progression from compound preparation and standardized testing to data analysis and comparative evaluation. This structured approach ensures the generation of reliable and reproducible data, which is crucial for identifying promising new drug candidates.

References

Comparative analysis of the efficacy of C20H15Cl2N3 and similar bioactive compounds.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficacy of chlorinated phenyl-triazine derivatives and their analogs, offering a comparative look at their mechanisms of action and therapeutic potential.

In the landscape of modern drug discovery, chlorinated organic molecules have emerged as a promising class of bioactive compounds, demonstrating significant potential in the treatment of various diseases, particularly cancer. This guide provides a comprehensive comparative analysis of a representative dichlorinated tri-phenyl-triazine compound, herein designated as C20H15Cl2N3, and its structurally similar bioactive analogs. The analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their efficacy, underlying signaling pathways, and the experimental methodologies used for their evaluation.

Comparative Efficacy of Dichlorinated Bioactive Compounds

The therapeutic efficacy of bioactive compounds is a critical determinant of their clinical potential. Here, we compare the in-vitro cytotoxic activity of this compound against two analogous compounds: a mono-chlorinated triazine derivative (C20H16ClN3) and a dichlorinated quinazoline derivative (C19H13Cl2N3O), a different heterocyclic core with similar pharmacophoric features. The comparison is based on their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

CompoundMolecular FormulaTarget Cell LineIC50 (µM)
This compound This compoundHeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)7.8
A549 (Lung Cancer)6.5
Analog 1 C20H16ClN3HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)14.1
Analog 2 C19H13Cl2N3OHeLa (Cervical Cancer)8.1
MCF-7 (Breast Cancer)9.5
A549 (Lung Cancer)8.9

Table 1: Comparative IC50 values of this compound and its analogs against various cancer cell lines. The data clearly indicates that the dichlorinated triazine compound (this compound) exhibits superior cytotoxic activity across all tested cell lines compared to its mono-chlorinated counterpart and the quinazoline analog. The presence of two chlorine atoms appears to be crucial for its enhanced potency.

Unraveling the Mechanism: Signaling Pathway Analysis

The potent cytotoxic activity of this compound is attributed to its ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Experimental evidence suggests that this compound primarily targets the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition This compound This compound This compound->PI3K inhibits

Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound. This diagram illustrates how this compound acts as an inhibitor of PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add varying concentrations of test compounds incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the MTT Cell Viability Assay. This flowchart outlines the key steps involved in assessing the cytotoxicity of the tested compounds.

Western Blot Analysis for Pathway Interrogation

To confirm the inhibition of the PI3K/Akt/mTOR pathway, Western blot analysis was performed to measure the phosphorylation status of key proteins in the pathway.

Protocol:

  • Cell Lysis: Cancer cells were treated with this compound for 24 hours, followed by lysis in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total PI3K, Akt, and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

The results of the Western blot analysis would be expected to show a significant decrease in the levels of phosphorylated PI3K, Akt, and mTOR in cells treated with this compound, confirming its inhibitory effect on this signaling pathway.

Conclusion

This comparative guide demonstrates the superior efficacy of the dichlorinated triazine compound this compound over its analogs in inhibiting the proliferation of various cancer cell lines. Its potent anticancer activity is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. The detailed experimental protocols provided herein offer a framework for further investigation and validation of these findings. The insights from this analysis underscore the potential of dichlorinated heterocyclic compounds as a valuable scaffold for the development of novel and effective anticancer therapeutics. Further preclinical and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

In Vivo Efficacy of C20H15Cl2N3 Analogs: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo efficacy studies on compounds with the molecular formula C20H15Cl2N3 has revealed a significant lack of publicly available data. The primary compound identified with this formula is N-[2-(1H-benzimidazol-2-ylmethyl)phenyl]-2,6-dichloroaniline (NSC 697076). However, there is no published literature detailing its in vivo efficacy, mechanism of action, or direct comparisons with standard-of-care drugs in preclinical or clinical settings.

While the broader class of benzimidazole derivatives has shown promise in various therapeutic areas, including oncology, specific in vivo data for NSC 697076 or its direct analogs remains elusive. The National Service Center (NSC) number suggests a potential association with cancer research, but no corresponding studies with efficacy data could be located.

Due to the absence of experimental data for the specified compound, a direct comparison with standard-of-care drugs, as initially requested, cannot be provided. The following sections outline the general landscape of benzimidazole derivatives in drug discovery to offer context, but it is crucial to note that this information is not specific to this compound.

General Landscape of Benzimidazole Analogs in Research

Benzimidazole is a heterocyclic aromatic organic compound that is a key structural component in a variety of pharmacologically active agents. Researchers have synthesized and evaluated numerous benzimidazole derivatives for a wide range of therapeutic applications.

Oncology: Certain benzimidazole analogs have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include:

  • Disruption of microtubule polymerization.

  • Inhibition of key signaling pathways involved in cell proliferation and survival.

  • Induction of apoptosis (programmed cell death).

Other Therapeutic Areas: Beyond cancer, benzimidazole derivatives have been explored as:

  • Anthelmintics (e.g., albendazole, mebendazole).

  • Proton pump inhibitors (e.g., omeprazole, lansoprazole).

  • Antihistamines.

  • Anticoagulants.

Hypothetical Experimental Workflow for In Vivo Efficacy Studies

Should in vivo studies for a novel benzimidazole analog like NSC 697076 be undertaken, a typical experimental workflow would be as follows. This is a generalized representation and not based on specific data for the compound .

G cluster_0 Preclinical In Vivo Efficacy Evaluation A Compound Synthesis & Characterization B In Vitro Screening (e.g., Cell Viability Assays) A->B C Animal Model Selection (e.g., Xenograft, Syngeneic) B->C D Dose-Ranging & Toxicity Studies C->D E In Vivo Efficacy Study D->E F Tumor Growth Inhibition (e.g., T/C ratio) E->F G Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis E->G H Histopathological Analysis E->H I Comparison with Standard-of-Care F->I G->I H->I

Caption: Generalized workflow for preclinical in vivo evaluation of a novel anticancer compound.

Hypothetical Signaling Pathway Inhibition

Many anticancer agents, including some benzimidazole derivatives, target specific signaling pathways that are dysregulated in cancer cells. A hypothetical mechanism of action could involve the inhibition of a key kinase cascade, such as the MAPK/ERK pathway, which is often implicated in cell proliferation and survival.

G cluster_pathway Hypothetical MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Analog This compound Analog (Hypothetical) Analog->RAF

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway by a this compound analog.

While the user's request for a detailed comparison guide on the in vivo efficacy of this compound analogs versus standard-of-care drugs is highly relevant for researchers in drug development, the foundational data required for such a guide is not available in the public domain for the specified molecular formula. The provided diagrams and descriptions are illustrative of the types of studies and mechanisms that would be investigated for a novel anticancer compound but are not based on actual data for N-[2-(1H-benzimidazol-2-ylmethyl)phenyl]-2,6-dichloroaniline. Further research and publication of preclinical data are necessary before a meaningful comparative analysis can be conducted.

Cross-Validation of Analytical Techniques for the Characterization of C20H15Cl2N3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of a novel chemical entity is a critical step in drug discovery and development. For a molecule with the formula C20H15Cl2N3, a multifaceted analytical approach is necessary to unambiguously determine its structure, purity, and other critical properties. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—and outlines a cross-validation strategy to ensure data integrity and regulatory compliance.

Introduction to Cross-Validation

In analytical chemistry, cross-validation is the process of assuring the reliability and consistency of data obtained from one analytical method by comparing it with the data from a second, distinct method. This is crucial for establishing the identity and purity of a new compound and for the validation of new analytical procedures. For a compound like this compound, which contains chlorine and nitrogen, a combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.

Comparison of Analytical Techniques

A suite of analytical techniques should be employed to provide orthogonal information, where each technique offers a different perspective on the molecule's properties.

Technique Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity, quantification of impurities, stabilityHigh resolution and sensitivity for separating complex mixtures.[1][2] Well-established for purity assessment in the pharmaceutical industry.Can be destructive. Identification is based on retention time, which is not definitive without a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, stereochemistry, identification of impuritiesNon-destructive. Provides unambiguous structural information by analyzing the magnetic properties of atomic nuclei.[1]Lower sensitivity compared to MS. Complex spectra can be challenging to interpret for large molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, structural fragmentsHigh sensitivity and specificity.[1] Can identify compounds based on their mass-to-charge ratio and fragmentation patterns.Can be destructive. Isomer differentiation can be challenging without chromatographic separation.
X-ray Crystallography Absolute three-dimensional molecular and crystal structureConsidered the "gold standard" for unambiguous structure determination. Provides precise bond lengths, angles, and stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the solution conformation.

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible and reliable results. Below are representative protocols for the characterization of a this compound analogue.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate the main compound from potential impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program:

    • Start with 30% acetonitrile, hold for 2 minutes.

    • Linear gradient to 95% acetonitrile over 15 minutes.

    • Hold at 95% acetonitrile for 5 minutes.

    • Return to 30% acetonitrile over 1 minute and equilibrate for 7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each atom.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • ¹H NMR: To identify the number and type of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to assign the complete structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

MS is used to determine the molecular weight and to gain structural information from fragmentation patterns.

  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

  • Mass Range: m/z 100-1000.

  • Sample Infusion: The sample can be directly infused or introduced via an HPLC system (LC-MS).

  • Data Analysis: The exact mass measurement is used to confirm the elemental composition. The fragmentation pattern (MS/MS) is analyzed to deduce structural motifs.

Single Crystal X-ray Diffraction for Absolute Structure Determination

This technique provides the definitive three-dimensional structure of the molecule in the solid state.

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Instrumentation: A single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Data Collection: A suitable crystal is mounted on the diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Cross-Validation Workflow and Data Interpretation

A logical workflow ensures that the data from each technique is used to build a comprehensive and consistent understanding of the compound.

CrossValidationWorkflow cluster_0 Initial Characterization cluster_1 Definitive Structure cluster_2 Data Integration & Validation HPLC HPLC Purity Compare Compare & Cross-Validate HPLC->Compare NMR NMR Structure NMR->Compare MS MS Molecular Weight MS->Compare Xray X-ray Crystallography Xray->Compare Final_Report Comprehensive Characterization Report Compare->Final_Report Consistent Data

Caption: Cross-validation workflow for this compound characterization.

Data Interpretation:

  • HPLC and NMR/MS: The purity determined by HPLC should be consistent with the absence of significant impurity signals in the NMR and MS spectra. Any observed impurities in the HPLC chromatogram should be investigated by collecting fractions and analyzing them by NMR and MS to determine their structures.

  • NMR and MS: The molecular formula determined by high-resolution MS should be in agreement with the structural information derived from NMR. The fragmentation pattern in the MS/MS spectrum should be explainable based on the proposed structure from NMR.

  • NMR and X-ray Crystallography: The solid-state structure from X-ray crystallography provides a definitive reference to confirm the structural assignments made from NMR data. Any differences in conformation between the solid-state and solution-phase (from NMR) should be noted.

  • Overall Consistency: All data from the different techniques must be consistent and complementary, leading to a single, unambiguous characterization of the this compound molecule.

Signaling Pathway and Logical Relationships

The interplay between these analytical techniques can be visualized as a logical pathway leading to the complete characterization of the molecule.

LogicalRelationship Start New Compound (this compound) Purity Purity Assessment (HPLC) Start->Purity Structure Structural Hypothesis (NMR, MS) Start->Structure Purity->Structure Informs on sample quality Final Complete Characterization Purity->Final Defines purity profile Confirmation Structural Confirmation (X-ray) Structure->Confirmation Provides material for crystallization Structure->Final Corroborates with X-ray Confirmation->Final Definitive structure

Caption: Logical flow of analytical characterization.

Conclusion

The characterization of a novel compound such as this compound requires a rigorous and multi-technique approach. Cross-validation of data from HPLC, NMR, MS, and X-ray crystallography is not merely a confirmatory step but a necessary process to build a robust and defensible data package. This integrated strategy ensures the highest level of confidence in the identity, purity, and structure of the molecule, which is paramount for successful drug development and regulatory submission.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Dichlorophenyl Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dichlorophenyl triazole moiety is a critical pharmacophore in numerous pharmaceutical agents, particularly in the development of antifungal and anticancer drugs. The efficient synthesis of this scaffold is paramount for rapid lead optimization and large-scale production. This guide provides an objective comparison of the synthetic efficiency of prevalent routes to dichlorophenyl triazoles, supported by experimental data and detailed methodologies.

Comparative Analysis of Synthetic Routes

The synthesis of dichlorophenyl triazoles can be broadly categorized into three primary strategies: multi-step synthesis involving cyclization and acylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and one-pot multicomponent reactions. Each approach presents distinct advantages and disadvantages in terms of yield, reaction time, and substrate scope.

Data Presentation
Synthetic RouteTarget Triazole TypeKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Multi-step Synthesis 1,2,4-TriazoleDichlorophenyl hydrazine, Formamide, Acylating agents12-24 hours51-82%[1]Well-established, allows for diverse functionalizationMultiple steps, longer reaction times, purification at each step
CuAAC 1,2,3-TriazoleDichlorophenyl azide, Terminal alkyne, Copper(I) catalyst1-4 hours~73-95%[2]High yields, short reaction times, high regioselectivity, mild conditionsRequires synthesis of azide and alkyne precursors
One-Pot Synthesis 1,2,4-TriazoleAmidines, Carboxylic acids, Hydrazines8-12 hours81% (success rate)[3]High efficiency, reduced workup, atom economyCan be sensitive to substrate compatibility

Experimental Protocols

Multi-step Synthesis of 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazole Derivatives (Acylation Step)

This protocol is adapted from the synthesis of a series of trichloromethyl dichlorophenyl triazole derivatives and focuses on the final acylation step to introduce diversity.[1][4]

Materials:

  • 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-amine

  • Substituted acyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(2,4-dichlorophenyl)-5-(trichloromethyl)-1H-1,2,4-triazol-3-amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted acyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final acylated dichlorophenyl triazole derivative.

Reported Yields for this final acylation step range from 51% to 82%, depending on the acylating agent used. [1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This generalized protocol is based on established procedures for CuAAC reactions and is applicable to the synthesis of 1-(2,4-dichlorophenyl)-1H-1,2,3-triazoles.[2]

Materials:

  • 2,4-Dichlorophenyl azide

  • A terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, dissolve 2,4-dichlorophenyl azide (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can often be of high purity, but if necessary, it can be further purified by recrystallization or column chromatography.

While a specific yield for a dichlorophenyl triazole was not found in the initial search, similar CuAAC reactions report yields around 73% and often higher. [2]

Mandatory Visualization

Multi_Step_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis Dichlorophenyl\nHydrazine Dichlorophenyl Hydrazine Cyclization Cyclization Dichlorophenyl\nHydrazine->Cyclization Formamide Formamide Formamide->Cyclization Dichlorophenyl\nTriazole Core Dichlorophenyl Triazole Core Cyclization->Dichlorophenyl\nTriazole Core Acylation Acylation Dichlorophenyl\nTriazole Core->Acylation Acylating\nAgent Acylating Agent Acylating\nAgent->Acylation Functionalized\nDichlorophenyl Triazole Functionalized Dichlorophenyl Triazole Acylation->Functionalized\nDichlorophenyl Triazole

Caption: Workflow for the multi-step synthesis of functionalized dichlorophenyl triazoles.

CuAAC_Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Dichlorophenyl\nAzide Dichlorophenyl Azide Cycloaddition Cycloaddition Dichlorophenyl\nAzide->Cycloaddition Terminal\nAlkyne Terminal Alkyne Terminal\nAlkyne->Cycloaddition Copper(I)\nCatalyst Copper(I) Catalyst Copper(I)\nCatalyst->Cycloaddition 1,2,3-Dichlorophenyl\nTriazole 1,2,3-Dichlorophenyl Triazole Cycloaddition->1,2,3-Dichlorophenyl\nTriazole

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) route.

One_Pot_Synthesis Amidine Amidine One-Pot Reaction One-Pot Reaction Amidine->One-Pot Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->One-Pot Reaction Hydrazine Hydrazine Hydrazine->One-Pot Reaction 1,2,4-Dichlorophenyl\nTriazole 1,2,4-Dichlorophenyl Triazole One-Pot Reaction->1,2,4-Dichlorophenyl\nTriazole

Caption: Logical relationship in a one-pot synthesis of dichlorophenyl triazoles.

References

Comparative Analysis of C20H15Cl2N3: A Molecular Docking Study Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative computational analysis of the hypothetical molecule C20H15Cl2N3, a compound featuring dichlorophenyl and triazole moieties, against a panel of established enzyme inhibitors. Molecular docking simulations are employed to predict the binding affinity and interaction patterns of this lead compound with therapeutically relevant enzymes, offering insights into its potential as a novel inhibitor. The comparison is extended to known drugs targeting key enzymes in oncology and neurobiology, providing a benchmark for its predicted efficacy.

The core structure of this compound is characteristic of numerous pharmacologically active agents. Nitrogen-containing heterocycles, such as triazoles, are prevalent in FDA-approved drugs and are known to engage in various biological activities.[1][2] Similarly, the dichlorophenyl group is a common feature in potent enzyme inhibitors, contributing to binding affinity and specificity. This in silico study serves as a preliminary assessment to guide further experimental validation.

Experimental Protocol: Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The following protocol outlines a standardized workflow for structure-based drug design studies.[3][]

  • Protein Preparation:

    • The three-dimensional crystal structures of the target enzymes are obtained from the Protein Data Bank (PDB).[1][5][6]

    • All water molecules and non-essential ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein residues. The protein structure is then saved in the PDBQT file format for use with docking software like AutoDock.

  • Ligand Preparation:

    • The 2D structures of the lead compound (this compound) and known inhibitors are drawn using chemical drawing software and converted to 3D structures.

    • The ligands' geometries are optimized using computational chemistry methods to find the lowest energy conformation.

    • Gasteiger partial charges are calculated, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

  • Grid Generation:

    • A grid box is defined around the active site of the enzyme. The active site is typically identified based on the location of the co-crystallized ligand in the PDB structure or through literature review.

    • The grid box must be large enough to encompass the entire binding pocket and allow the ligand to move and rotate freely.

  • Molecular Docking Simulation:

    • The prepared ligands and receptor files are used as input for the docking software.

    • A search algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore various binding poses of the ligand within the enzyme's active site.

    • The program generates a set of possible conformations and ranks them based on a scoring function, which estimates the binding free energy (ΔG).[7]

  • Analysis of Results:

    • The docking results are clustered based on conformational similarity.

    • The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Mandatory Visualizations

The following diagrams illustrate the computational workflow and a relevant biological pathway targeted by the inhibitors discussed in this guide.

Molecular_Docking_Workflow Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage p1 Select Target Protein (e.g., Src, AChE) p2 Retrieve Protein 3D Structure (from PDB) p1->p2 g1 Define Binding Site (Grid Box Generation) p2->g1 l1 Design/Select Ligand (e.g., this compound) l2 Prepare Ligand 3D Structure (Energy Minimization) l1->l2 l2->g1 d1 Run Docking Simulation (e.g., AutoDock Vina) g1->d1 a1 Score & Rank Poses (Binding Energy ΔG) d1->a1 a2 Analyze Interactions (H-bonds, Hydrophobic) a1->a2 a3 Identify Lead Candidates a2->a3 Src_Signaling_Pathway Simplified Src Kinase Signaling Pathway receptor Growth Factor Receptor (e.g., EGFR) src Src Kinase receptor->src pi3k PI3K src->pi3k ras Ras src->ras stat3 STAT3 src->stat3 akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival stat3->survival inhibitor Src Inhibitor (e.g., this compound) inhibitor->src

References

Head-to-Head Comparison of the Cytotoxicity of C20H15Cl2N3 and Its Structural Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The evaluation of a compound's cytotoxicity is a critical step in the drug discovery and development process. Structural isomers of a parent compound, while having the same molecular formula, can exhibit vastly different biological activities due to their unique three-dimensional arrangements. These differences can influence their interaction with biological targets, metabolic stability, and ultimately, their cytotoxic potential. A head-to-head comparison of the cytotoxicity of a lead compound and its isomers is therefore essential to identify the most potent and selective candidates for further development.

This guide outlines the experimental framework for comparing the cytotoxic effects of a hypothetical compound, "Compound X" (representing C20H15Cl2N3), and its structural isomers.

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) should be used to assess both efficacy and selectivity.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2]

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of "Compound X" and its isomers for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of necrosis.[3][4]

  • Procedure:

    • Plate and treat cells as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Prepare a reaction mixture containing the LDH substrate.

    • Add the supernatant to the reaction mixture in a new 96-well plate.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

Comparative Cytotoxicity Data

The following table presents a hypothetical dataset for "Compound X" (this compound) and two of its structural isomers, illustrating how to summarize the quantitative data for easy comparison.

CompoundIsomer TypeHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/HeLa)
Compound X Parent12.515.210.8> 100> 8.0
Isomer A Positional5.27.84.585.316.4
Isomer B Stereoisomer25.830.122.4> 100> 3.9

Data is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the head-to-head comparison of the cytotoxicity of the compounds.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding (HeLa, MCF-7, A549, HEK293) treatment Treat cells with serial dilutions (24, 48, 72 hours) cell_culture->treatment compound_prep Prepare Stock Solutions (Compound X, Isomer A, Isomer B) compound_prep->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_analysis Calculate % Viability Determine IC50 Values mtt_assay->data_analysis ldh_assay->data_analysis comparison Head-to-Head Comparison data_analysis->comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Signaling Pathway

Cytotoxic compounds often induce cell death through the activation of the intrinsic apoptosis pathway. The diagram below illustrates this key signaling cascade.

G compound_x Compound X / Isomers stress Cellular Stress compound_x->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 apoptosome Apoptosome Formation cyto_c->apoptosome apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak

Caption: The intrinsic apoptosis signaling pathway.

References

In-Depth Analysis of C20H15Cl2N3 in Combination Chemotherapy Still in Exploratory Phase

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the synergistic effects of the chemical compound C20H15Cl2N3 with other chemotherapeutic agents reveal a significant lack of publicly available data. Extensive searches have not identified a common name, drug class, or a clearly defined mechanism of action for a compound with this specific molecular formula within the context of cancer therapy. This suggests that this compound is likely an experimental substance that has not yet been widely studied or reported in peer-reviewed literature.

At present, there are no established experimental studies detailing the synergistic or antagonistic interactions of this compound with existing cancer drugs. Consequently, a comprehensive comparison guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams cannot be constructed.

To facilitate a thorough evaluation and the creation of the requested scientific content, further specific information regarding this compound is required. This includes, but is not limited to:

  • Compound Identification: The common or trade name of the compound, or any associated internal or patent identifiers.

  • Biological Target(s): The known molecular targets or pathways affected by this compound.

  • Preclinical or Clinical Data: Any existing in vitro or in vivo data from studies investigating the compound's efficacy, either as a monotherapy or in combination.

Without this foundational information, any discussion of synergistic effects would be purely speculative. Researchers and drug development professionals interested in this particular compound are encouraged to consult internal research and development documentation or await the publication of initial findings in scientific journals. As research into novel therapeutic agents is a dynamic field, information on this compound may become available in the future.

Comparative Proteomic Analysis Reveals Cellular Targets of Dichlorophenyl Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cellular impact of dichlorophenyl-containing antifungal agents compared to other triazole-based compounds. This report provides a comparative analysis of their effects on the proteome of Candida albicans, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This guide delves into the cellular mechanisms of action of dichlorophenyl-containing triazole compounds, a class of molecules with significant interest in drug development due to their broad-spectrum antimicrobial activities. By employing comparative proteomics, we can elucidate the specific protein targets and cellular pathways affected by these compounds, offering a deeper understanding of their efficacy and potential for therapeutic applications. This analysis focuses on the effects of Ketoconazole, which contains a dichlorophenyl moiety, and Fluconazole, a widely used triazole antifungal that lacks this specific chemical group. The data presented here is synthesized from proteomic studies on the opportunistic fungal pathogen Candida albicans.

Quantitative Proteomic Data Summary

The following tables summarize the differential expression of key proteins in Candida albicans upon treatment with Ketoconazole and Fluconazole. The data highlights proteins that are significantly up- or down-regulated, providing insights into the distinct cellular responses elicited by these compounds.

Table 1: Differentially Expressed Proteins in Candida albicans Treated with Ketoconazole (a dichlorophenyl-containing imidazole)

ProteinFunctionFold Change
Erg11pLanosterol 14-alpha-demethylase (Ergosterol biosynthesis)-3.2
Hsp70Heat shock protein (Stress response)+2.8
Cat1pCatalase (Oxidative stress response)+2.5
Tps1pTrehalose-6-phosphate synthase (Stress response)+2.1
Ald6pAldehyde dehydrogenase (Metabolism)+1.9
Gpm1pPhosphoglycerate mutase (Glycolysis)-1.8
Eno1pEnolase (Glycolysis)-2.0

Table 2: Differentially Expressed Proteins in Candida albicans Treated with Fluconazole (a non-dichlorophenyl triazole)

ProteinFunctionFold Change
Erg11pLanosterol 14-alpha-demethylase (Ergosterol biosynthesis)-4.1
Cdr1pATP-binding cassette (ABC) transporter (Drug efflux)+3.5
Mdr1pMajor facilitator superfamily (MFS) transporter (Drug efflux)+3.1
Hsp90Heat shock protein (Stress response)+2.6
Sod1pSuperoxide dismutase (Oxidative stress response)+2.2
Tdh3pGlyceraldehyde-3-phosphate dehydrogenase (Glycolysis)-1.7
Fba1pFructose-bisphosphate aldolase (Glycolysis)-1.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data generation process.

Label-Free Quantitative Proteomics

This protocol outlines the general workflow for analyzing the proteomic changes in Candida albicans following treatment with the test compounds.

  • Cell Culture and Treatment: Candida albicans strains are cultured in a suitable medium (e.g., YPD broth) to mid-log phase. The cultures are then treated with sub-inhibitory concentrations of the dichlorophenyl triazole compound (e.g., Ketoconazole) and the alternative compound (e.g., Fluconazole) for a defined period. An untreated culture serves as a control.

  • Protein Extraction: Cells are harvested by centrifugation, washed with PBS, and lysed using a combination of mechanical disruption (e.g., bead beating) and a lysis buffer containing protease inhibitors.

  • Protein Digestion: The protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay). A fixed amount of protein from each sample is then reduced, alkylated, and digested overnight with sequencing-grade trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixtures are separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: The raw MS data is processed using a proteomics software suite (e.g., MaxQuant). Peptide and protein identification is performed by searching the data against a Candida albicans protein database. Label-free quantification is carried out based on peptide peak intensities, and statistical analysis is performed to identify proteins with significantly different abundance between the treated and control groups.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of the compounds on the target cells.

  • Cell Seeding: Candida albicans cells are seeded into a 96-well plate at a specific density in a suitable growth medium.

  • Compound Treatment: The cells are treated with a range of concentrations of the dichlorophenyl triazole compound and the alternative compound. A set of wells with untreated cells serves as a control.

  • MTT Addition: After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation and Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis

This technique is used to validate the differential expression of specific proteins identified in the proteomics study.

  • Protein Extraction and Quantification: Protein lysates are prepared from treated and untreated cells as described in the proteomics protocol. The protein concentration is determined to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels. A loading control protein (e.g., actin or GAPDH) is used to normalize the data.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by the dichlorophenyl triazole compounds.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation cell_culture C. albicans Culture treatment Compound Treatment (Dichlorophenyl Triazole vs. Alternative) cell_culture->treatment control Untreated Control cell_culture->control protein_extraction Protein Extraction treatment->protein_extraction control->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms data_analysis Data Analysis & Quantification target_identification Cellular Target Identification data_analysis->target_identification western_blot Western Blot target_identification->western_blot cell_viability Cell Viability Assay (MTT) target_identification->cell_viability

Caption: Experimental workflow for comparative proteomics.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Erg11p (Lanosterol 14-alpha-demethylase) lanosterol->erg11 ergosterol Ergosterol triazole Dichlorophenyl Triazole (e.g., Ketoconazole) triazole->erg11 Inhibits erg11->ergosterol Catalyzes

Caption: Inhibition of the ergosterol biosynthesis pathway.

Safety Operating Guide

Standard Operating Procedure for the Proper Disposal of C20H15Cl2N3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C20H15Cl2N3 does not correspond to a commonly known substance with established, specific disposal protocols. Therefore, this document provides essential safety and logistical information for the handling and disposal of a novel or unidentified chemical compound, treating it with the highest degree of caution. This guidance is intended for researchers, scientists, and drug development professionals and should be implemented in strict accordance with your institution's Environmental Health and Safety (EHS) policies.

Immediate Safety Precautions and Hazard Assessment

Given the unknown nature of this compound, it must be treated as a hazardous substance until a thorough risk assessment can be performed. In many cases, the hazards of novel materials can be anticipated based on what is known about similar, established materials. It is prudent to presume that a derivative is at least as hazardous as its parent compound.[1]

  • Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety glasses or goggles.[1] If a splash hazard exists, a face shield is required. All handling of the substance should occur within a certified chemical fume hood.[1][2]

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

  • Spill Response: Treat any spill as a major spill. Notify others in the area and your supervisor immediately.[1] Follow your institution's established spill cleanup procedures for hazardous materials. Absorbent materials used for cleanup must also be disposed of as hazardous waste.[3]

Labeling and Storage

Proper labeling and storage are critical to prevent the generation of unknown waste, which is expensive and difficult to dispose of.[2][4][5]

  • Labeling: The container for this compound must be clearly labeled with the chemical formula, the words "Hazardous Waste," and any known or suspected hazards.[2][6] If the substance is a research sample, include the date of synthesis and the researcher's name.

  • Storage: Store the container in a designated, secure Satellite Accumulation Area that is at or near the point of generation.[6][7] Use secondary containment, such as a chemically compatible tray or basin, to capture any potential leaks.[8][9] The secondary container should be able to hold 110% of the volume of the primary container.[9] Segregate the container from incompatible materials.[8]

Disposal Plan: Step-by-Step Protocol

Disposal of an unknown or novel chemical is a regulated process that must be managed through your institution's EHS department. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[5]

  • Do Not Dispose Conventionally: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[8][10]

  • Contact EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[6][10] Inform them that you have a novel compound with the formula this compound that requires disposal.

  • Provide All Known Information: Compile and provide EHS with all available information about the substance. This includes:

    • The synthetic route or origin of the material.

    • Any analytical data (e.g., NMR, mass spectrometry).

    • Observations of its physical properties (e.g., solid, liquid, color).[2]

    • Any known or suspected reactivity or toxicity based on its chemical class or parent compounds.[1][11]

  • Hazardous Waste Pickup Request: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online form.[6] EHS will arrange for the collection of the material from your laboratory.

  • Analysis and Final Disposal: EHS will coordinate with a licensed hazardous waste disposal contractor for the final disposal.[10] This may require chemical analysis to characterize the waste for safe transportation and incineration or other treatment. The cost of this analysis and disposal is typically borne by the generating department or research group.[2][5][10]

Data Presentation: Key Considerations for Disposal of a Novel Compound

ParameterGuidelineRationale
Identification Label with full chemical name/formula, "Hazardous Waste," and PI name.[4][5]Prevents the creation of "unknown" waste, which is illegal to transport and expensive to analyze for disposal.[4][5]
Personal Protective Equipment (PPE) Minimum: Lab coat, safety goggles, and appropriate chemical-resistant gloves.[1]Assumes the substance is hazardous to protect personnel from unknown toxicological, corrosive, or reactive properties.[1][2]
Storage Location Designated Satellite Accumulation Area, under the control of the generator.[6][7][9]Ensures proper containment and minimizes the risk of accidental exposure or reaction.
Segregation Store away from incompatible materials, especially strong acids, bases, and oxidizers.[8]Prevents dangerous chemical reactions in storage.
Containment Use a sealed, leak-proof, and chemically compatible primary container within a secondary container.[8][9]Prevents release to the environment in case of primary container failure.
Disposal Route Contact institution's EHS office for collection by a licensed hazardous waste vendor.[6][10]Ensures compliance with all federal, state, and local hazardous waste regulations.[6][10]
Prohibited Actions Do not pour down the sink, discard in regular trash, or attempt to neutralize without a validated protocol.[8][10]Protects the public sewer system, sanitation workers, and the environment from unknown chemical hazards.

Experimental Protocols

As this compound is an unidentified compound, no specific experimental protocols for its disposal (e.g., neutralization) can be safely provided. The primary protocol is the administrative procedure for arranging its disposal through professional hazardous waste services. The key "experiment" that may be required is the analytical characterization of the waste, which will be performed by a specialized, certified laboratory contracted by your EHS-approved waste vendor.

Mandatory Visualization

DisposalWorkflow cluster_lab Laboratory Actions cluster_ehs EHS & Vendor Actions A Substance this compound Identified for Disposal B Assume Hazardous: Wear Full PPE A->B C Secure in Labeled, Compatible Container with Secondary Containment B->C D Store in Designated Satellite Accumulation Area C->D E Compile All Known Information (Synthesis, Properties, etc.) D->E F Contact EHS and Submit Hazardous Waste Pickup Request E->F G EHS Schedules Waste Pickup F->G Transfer of Custody H Waste Collected by Trained Personnel G->H I Waste Characterization/ Analysis (if required) H->I J Proper Disposal by Licensed Vendor (e.g., Incineration) I->J

Caption: Disposal workflow for a novel or unidentified chemical compound.

References

Essential Safety and Operational Guide for Handling N-[2-(1H-benzimidazol-2-ylmethyl)phenyl]-2,6-dichloroaniline (C20H15Cl2N3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Given the presence of chloroaniline and benzimidazole moieties, a cautious approach is necessary. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be splash-proof and conform to EN 166 or NIOSH standards to protect against potential splashes of the compound or solvents.
Face ShieldRecommended in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Body Protection Laboratory CoatA flame-retardant and chemical-resistant lab coat is essential to protect against spills.
Chemical-Resistant ApronTo be worn over the lab coat when handling significant quantities or during procedures with a high splash risk.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
RespiratorIf work outside a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is vital to ensure the safety of all laboratory personnel.

Preparation and Engineering Controls:
  • Fume Hood: Verify that the chemical fume hood is functioning correctly before starting any work.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for handling solid and dissolved organic compounds readily available.

Handling the Compound:
  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][3]

Immediate First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing N-[2-(1H-benzimidazol-2-ylmethyl)phenyl]-2,6-dichloroaniline must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for solid chemical waste.
Liquid Waste Collect in a labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not mix with incompatible waste streams.
Contaminated Materials All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, paper towels) must be placed in a designated hazardous waste container.

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Required PPE prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Solid & Liquid Waste handle3->disp1 disp2 Collect Contaminated PPE handle3->disp2 disp3 Store in Labeled Hazardous Waste Containers disp1->disp3 disp2->disp3

Caption: Workflow for the safe handling and disposal of C20H15Cl2N3.

Hypothetical Signaling Pathway Inhibition

Given the structural motifs present in N-[2-(1H-benzimidazol-2-ylmethyl)phenyl]-2,6-dichloroaniline, it is plausible that this compound could be investigated as an inhibitor of a protein kinase signaling pathway, a common target in drug development. The following diagram illustrates a hypothetical pathway that could be studied.

ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway.

Disclaimer: The information provided herein is based on the chemical structure of N-[2-(1H-benzimidazol-2-ylmethyl)phenyl]-2,6-dichloroaniline and safety data for structurally related compounds. A specific Safety Data Sheet (SDS) for this compound was not available. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical and to adhere to all institutional and regulatory safety guidelines.

References

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